(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMMXOMDSTFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362745 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-92-9 | |
| Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Introduction
(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a key building block in the development of pharmaceuticals and advanced materials.[1][2] Its substituted biphenyl structure is a prevalent motif in medicinal chemistry, offering a versatile scaffold for designing compounds with specific therapeutic properties.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most effective strategies.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound reveals several logical disconnections. The central C-C bond of the biphenyl system and the C-C bond of the hydroxymethyl group are the most apparent points for cleavage, suggesting the following primary synthetic strategies:
-
Formation of the Biphenyl Core (C-C Coupling): This is the most common approach, typically achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
-
Functionalization of a Pre-formed Biphenyl (C-C Bond Formation): This involves creating the hydroxymethyl group on a 4'-methylbiphenyl scaffold, often through a Grignard reaction.
-
Modification of an Existing Functional Group: This strategy focuses on the reduction of a carboxylic acid or ester on the 4'-methylbiphenyl core to the desired primary alcohol.
The following sections will explore these pathways in detail.
Pathway 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl systems due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[3]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]
Two primary Suzuki coupling strategies can be envisioned for the synthesis of this compound:
-
Route A: Coupling of (4-(hydroxymethyl)phenyl)boronic acid with 4-bromo-4'-methylbiphenyl.
-
Route B: Coupling of 4-tolylboronic acid with (4-bromophenyl)methanol.
Route A is often preferred as the hydroxymethyl group can be sensitive under certain reaction conditions, and its introduction after the biphenyl core is formed can be more straightforward.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of the intermediate, 4-bromo-4'-methylbiphenyl, followed by the Suzuki coupling to yield the final product.
Part 1: Synthesis of 4-Bromo-4'-methylbiphenyl
4-Bromo-4'-methylbiphenyl serves as a crucial intermediate.[1] It can be synthesized via several methods, including the bromination of 4-methylbiphenyl or through cross-coupling reactions.[1]
Part 2: Suzuki-Miyaura Coupling to this compound
Reactants:
-
4-Bromo-4'-methylbiphenyl
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)[3]
-
Triphenylphosphine (PPh₃)[3]
-
Potassium carbonate (K₂CO₃)[3]
-
Toluene and Deionized Water (Solvent System)[3]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-4'-methylbiphenyl (1.0 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[3]
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[3]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.[3]
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.[3]
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography to obtain this compound.
Caption: Suzuki-Miyaura coupling pathway.
Pathway 2: The Grignard Reaction Approach
Grignard reactions are a classic method for forming carbon-carbon bonds.[6][7] This pathway involves the reaction of a Grignard reagent, formed from an aryl halide, with an electrophile like formaldehyde to introduce the hydroxymethyl group.
Mechanistic Rationale
The Grignard reagent, in this case, (4'-methyl-[1,1'-biphenyl]-4-yl)magnesium bromide, is a potent nucleophile. It attacks the electrophilic carbon of formaldehyde, leading to the formation of an alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol.[8] All glassware and reagents must be scrupulously dry, as Grignard reagents react readily with protic solvents like water.[7][8][9]
Experimental Protocol: Grignard Reaction
Part 1: Preparation of the Grignard Reagent
Reactants:
-
4-Bromo-4'-methylbiphenyl
-
Magnesium turnings[7]
-
A small crystal of iodine (as an activator, optional)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.[7][9]
-
Place magnesium turnings (1.2 mmol) in a three-necked flask equipped with a dropping funnel and reflux condenser.
-
Add a small amount of anhydrous ether.
-
Dissolve 4-bromo-4'-methylbiphenyl (1.0 mmol) in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by cloudiness or gentle refluxing. If not, gentle heating or the addition of an iodine crystal may be necessary.[9]
-
Once initiated, add the remaining bromide solution dropwise to maintain a steady reflux.[7]
-
After the addition is complete, continue to stir until most of the magnesium is consumed. The resulting brownish, cloudy solution is the Grignard reagent.
Part 2: Reaction with Formaldehyde and Workup
Reactants:
-
Paraformaldehyde (source of formaldehyde)
-
Anhydrous diethyl ether or THF
-
Dilute hydrochloric acid or aqueous ammonium chloride (for workup)
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through a tube into the stirred Grignard solution under a nitrogen flow. Alternatively, a solution of anhydrous formaldehyde in THF can be prepared and added slowly.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid or saturated aqueous ammonium chloride.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[8][10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by recrystallization or column chromatography.
Caption: Grignard reaction pathway.
Pathway 3: Reduction of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid
This pathway is an excellent option if the corresponding carboxylic acid is readily available or easily synthesized. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.
Mechanistic Rationale
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are required to reduce a carboxylic acid. LiAlH₄ is highly reactive and requires strictly anhydrous conditions and careful handling. It works by delivering hydride ions (H⁻) to the carbonyl carbon.
Experimental Protocol: Reduction with LiAlH₄
Reactants:
-
4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid[11]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide and water (for workup)
Procedure:
-
In an oven-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0°C.
-
Perform a Fieser workup: slowly and carefully add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Caption: Reduction of carboxylic acid pathway.
Comparative Analysis of Synthesis Pathways
| Pathway | Key Advantages | Key Disadvantages | Typical Yields | Scalability |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, commercially available starting materials.[3] | Palladium catalysts can be expensive; removal of residual palladium may be required for pharmaceutical applications. | Good to Excellent (70-95%) | Good; widely used in industrial settings.[12] |
| Grignard Reaction | Cost-effective starting materials (Mg), robust and well-established reaction. | Highly sensitive to moisture and protic impurities[8]; potential for side reactions like homocoupling (biphenyl formation).[9] | Moderate to Good (50-80%) | Moderate; requires strict control of anhydrous conditions, which can be challenging on a large scale. |
| Reduction of Carboxylic Acid | Direct and efficient transformation if the starting acid is available. | Requires strong, hazardous reducing agents (LiAlH₄); strict anhydrous conditions are necessary. | Good to Excellent (80-95%) | Good; but handling large quantities of LiAlH₄ requires specialized equipment and safety protocols. |
Conclusion
The synthesis of this compound can be effectively achieved through several robust synthetic pathways. The Suzuki-Miyaura coupling offers the most versatility and tolerance for other functional groups, making it a preferred method in many research and development settings. The Grignard reaction provides a cost-effective alternative, provided that stringent anhydrous conditions can be maintained. Finally, the reduction of the corresponding carboxylic acid is a highly efficient route if the starting material is accessible. The optimal choice of synthesis will depend on factors such as the availability of starting materials, scale of the reaction, cost considerations, and the specific requirements for product purity.
References
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- Unknown. Grignard Reaction: Synthesis of Triphenylmethanol.
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- Chem 22. (2010, Spring). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.
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- ResearchGate. (2025, August 7). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol | Request PDF.
- The Royal Society of Chemistry. Palladium Polyaniline Complex: A Simple and Efficient Catalyst for Batch and Flow Suzuki-Miyaura Cross-couplings.
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Physicochemical properties of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Beginning Property Research
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Gathering Initial Data
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Analyzing Preliminary Findings
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Examining Collected Data
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Introduction: The Strategic Importance of a Privileged Scaffold
An In-depth Technical Guide to (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound (CAS No. 79757-92-9), a pivotal intermediate in the fields of medicinal chemistry and materials science. We will delve into its physicochemical characteristics, spectroscopic profile, principal synthetic methodologies, and its strategic application as a core building block in drug development. The content herein is curated for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices and providing actionable protocols.
The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, yet conformationally adaptable, structure provides an ideal framework for positioning functional groups in three-dimensional space to achieve optimal interactions with biological targets.
This compound is a particularly valuable derivative of this scaffold. It combines three key structural features:
-
The biphenyl core , which serves as the foundational structure.
-
The 4-hydroxymethyl group (-CH₂OH) , a versatile functional handle that can be readily modified into a wide array of other groups (e.g., aldehydes, carboxylic acids, ethers, esters) for structure-activity relationship (SAR) studies.
-
The 4'-methyl group (-CH₃) , often referred to as a "magic methyl" in drug discovery.[2] This seemingly simple addition can profoundly influence a molecule's properties by blocking sites of metabolism, enhancing binding affinity through favorable hydrophobic interactions, and modulating overall solubility and lipophilicity.[2]
This unique combination makes this compound a highly sought-after starting material for synthesizing complex molecules, particularly in the development of novel therapeutics.[3]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 79757-92-9 | [3][4][5] |
| Molecular Formula | C₁₄H₁₄O | [3][5] |
| Molecular Weight | 198.26 g/mol | [3][5] |
| IUPAC Name | [4-(4-methylphenyl)phenyl]methanol | [5][6] |
| Synonyms | 4-(4-Tolyl)benzyl alcohol, 4-(4-Methylphenyl)benzyl alcohol | [3] |
| Melting Point | 119 °C | [3] |
| Boiling Point | 351.1±21.0 °C (Predicted) | [3] |
| Density | 1.072±0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to beige powder/crystal | [7] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A singlet for the three protons of the methyl group (-CH₃) around δ 2.4 ppm.
-
A singlet for the two benzylic protons (-CH₂OH) around δ 4.7 ppm.
-
A singlet or broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on solvent and concentration.
-
A set of doublets in the aromatic region (δ 7.2-7.7 ppm) corresponding to the eight protons on the two para-substituted phenyl rings. The coupling patterns (typically AA'BB' systems) would confirm the 1,4-disubstitution on both rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would corroborate the structure with signals for all 14 carbon atoms:
-
A signal for the methyl carbon around δ 21 ppm.
-
A signal for the benzylic carbon around δ 65 ppm.
-
Multiple signals in the aromatic region (δ 125-142 ppm) for the twelve aromatic carbons, including four quaternary carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands:
-
A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.
-
C-O stretching around 1000-1100 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight. A prominent fragment would likely be observed at m/z = 167, corresponding to the loss of the -CH₂OH group.
Synthesis: The Power of Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for constructing the unsymmetrical biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction.[11][12] This Nobel Prize-winning reaction offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic organoboron reagents.[11][12]
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for achieving high yields and turnover numbers.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Routes and Protocol
There are two primary, logical Suzuki coupling strategies to synthesize the target molecule.
Caption: Primary synthetic strategies for the target molecule via Suzuki coupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Synthesis (General Procedure)
This protocol provides a robust starting point for the synthesis. Causality Note: The choice of a phosphine ligand like PPh₃ stabilizes the Pd(0) catalyst, while the base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[13] A mixed solvent system like Toluene/Ethanol/Water facilitates the dissolution of both organic and inorganic reagents.
Materials and Equipment:
-
Aryl Halide (e.g., (4-Bromophenyl)methanol) (1.0 equiv)
-
Arylboronic Acid (e.g., 4-Methylphenylboronic acid) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 ratio)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup (separatory funnel, etc.)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Drug Discovery and SAR Studies
The utility of this compound extends far beyond its synthesis. Its true value lies in its role as a versatile platform for generating libraries of new chemical entities for biological screening.
A Functional Handle for Molecular Diversification
The primary alcohol is a key functional group that serves as a launchpad for a multitude of subsequent chemical transformations. This allows for systematic exploration of the chemical space around the biphenyl core, a cornerstone of modern SAR studies.
Caption: Diversification of the core molecule for Structure-Activity Relationship (SAR) studies.
The "Magic Methyl" Advantage
The 4'-methyl group is not merely a passive substituent. In drug design, its introduction can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile.
-
Metabolic Blocking: It can sterically hinder or completely block adjacent sites that are prone to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.[2]
-
Increased Potency: The methyl group can fit into small, hydrophobic pockets within a target protein's binding site, increasing binding affinity and, consequently, biological potency.
-
Solubility Modulation: While adding a methyl group increases lipophilicity, it can also disrupt crystal lattice packing, sometimes leading to an unexpected increase in aqueous solubility.[2]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions based on similar aromatic alcohols apply.
| Hazard Category | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood. |
| Skin Contact | Wash skin thoroughly after handling. Wear nitrile gloves. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[14] |
| Fire Hazard | Combustible solid. Risk of dust explosion. Use appropriate extinguishing media. |
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin: Take off contaminated clothing and wash skin with soap and water.
-
Ingestion: Rinse mouth and immediately make the victim drink water. Consult a physician.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura coupling. The molecule's true power is realized in its application, where the combination of a privileged biphenyl scaffold, a versatile hydroxymethyl handle, and a strategically placed "magic methyl" group provides chemists with an exceptional platform for designing and creating novel molecules with tailored properties. This guide serves as a foundational resource for any scientist looking to leverage the unique advantages of this important synthetic intermediate.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Safety Data Sheet - (4'-Methyl[1,1'-biphenyl]-4-yl)methanol. Fluorochem.
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. BenchChem.
- Selective Synthesis of (Benzyl)
- Suzuki reaction. Wikipedia.
- (4'-Methyl(1,1'-biphenyl)-4-yl)methanol.
- (4'-METHYLBIPHENYL-4-YL)-METHANOL. ChemicalBook.
- Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Cheméo.
- (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol.
- 4-(4-Methylphenyl)benzyl alcohol. ChemScene.
- This compound. CymitQuimica.
- Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. (2004). Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section).
- (4'-Methylbiphenyl-2-yl)-methanol. ChemScene.
- Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. (2012). The Royal Society of Chemistry.
- 4-Biphenylmethanol. ChemicalBook.
- 4-Biphenylmethanol Spectra. SpectraBase.
- Safety D
- Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Wiley-VCH.
- (4'-Methyl-[1,1'-biphenyl]-4-yl)
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI.
- Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol.
- Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfon
- Method for preparing 4-methyl-biphenyl derivatives.
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Spectroscopic data for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific integrity. This compound (CAS 79757-92-9), a biphenyl derivative, serves as a valuable building block in various synthetic pathways. Its characterization relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will not only present the anticipated spectral features but also delve into the causality behind the experimental methodologies chosen for a solid-state sample, ensuring a robust and self-validating analytical workflow.
Molecular Structure and Analytical Strategy
The first step in any analytical endeavor is to understand the molecule . This compound is comprised of a biphenyl core, functionalized with a methyl group on one phenyl ring and a hydroxymethyl group on the other, both at the para-position. This structure dictates the analytical approach.
Molecular Identity:
-
Chemical Name: this compound[1]
The analytical workflow is designed to confirm this structure comprehensively. NMR spectroscopy will elucidate the proton and carbon framework, IR spectroscopy will confirm the presence of key functional groups (specifically the hydroxyl group), and mass spectrometry will verify the molecular weight and provide structural information through fragmentation analysis.
Caption: A generalized workflow for the comprehensive spectroscopic analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Sample Preparation
The choice of protocol is dictated by the solid nature of the sample and the need for high-resolution data.
Rationale: A deuterated solvent is required to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. Chloroform-d (CDCl₃) is an excellent choice as it is a good solvent for many non-polar to moderately polar organic compounds and has a well-defined residual solvent peak for reference.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]
-
Solubilization: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][5]
-
Dissolution: Gently agitate or vortex the vial to ensure complete dissolution. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][4]
-
Labeling and Analysis: Cap the NMR tube, label it clearly, and insert it into the spectrometer for data acquisition.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |
|---|---|---|---|---|
| ~7.58 | d, J ≈ 8.2 Hz | 2H | H-2, H-6 | Protons ortho to the tolyl group are deshielded. Similar to biphenyl-4-methanol (~7.57 ppm).[6] |
| ~7.48 | d, J ≈ 8.2 Hz | 2H | H-2', H-6' | Protons on the tolyl ring adjacent to the other ring. |
| ~7.42 | d, J ≈ 8.2 Hz | 2H | H-3, H-5 | Protons ortho to the hydroxymethyl group. Similar to biphenyl-4-methanol (~7.40 ppm).[6] |
| ~7.25 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' | Protons ortho to the methyl group. |
| ~4.72 | s | 2H | -CH ₂OH | Benzylic protons adjacent to an oxygen atom. Similar to biphenyl-4-methanol (~4.69 ppm).[6] |
| ~2.40 | s | 3H | -CH ₃ | Benzylic methyl protons. Similar to 4-methylbenzyl alcohol. |
| ~1.65 | s (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. |
Caption: Structure of this compound with proton assignments for NMR.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Predicted Shift (δ, ppm) | Assignment | Rationale / Comparison |
|---|---|---|
| ~140.8 | C-4' | Quaternary carbon attached to the methyl group. |
| ~140.0 | C-1 | Quaternary carbon attached to the other phenyl ring. |
| ~138.2 | C-1' | Quaternary carbon attached to the other phenyl ring. |
| ~137.1 | C-4 | Quaternary carbon attached to the hydroxymethyl group. |
| ~129.6 | C-3', C-5' | Aromatic CH ortho to the methyl group. |
| ~128.9 | C-3, C-5 | Aromatic CH ortho to the hydroxymethyl group. |
| ~127.2 | C-2, C-6 | Aromatic CH ortho to the tolyl group. |
| ~127.0 | C-2', C-6' | Aromatic CH ortho to the other phenyl ring. |
| ~65.2 | -C H₂OH | Benzylic carbon attached to oxygen. Similar to biphenyl-4-methanol. |
| ~21.1 | -C H₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is ideal for identifying the functional groups present in a molecule. For this compound, the key signatures will be the O-H stretch from the alcohol and the various C-H and C=C stretches from the aromatic rings.
Experimental Protocol: FTIR Sample Preparation
Rationale: As a solid, the compound must be prepared in a way that allows infrared light to pass through it. The Thin Solid Film method is a simple, rapid, and effective technique that avoids the use of a mulling agent (like Nujol) or the need for a hydraulic press (for KBr pellets).[7][8]
Step-by-Step Methodology:
-
Solution Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.[8]
-
Film Casting: Using a pipette, transfer a drop of this solution onto the surface of a clean, polished salt plate (KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Analysis: Place the salt plate into the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3400–3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100–3000 | Medium | C-H stretch | Aromatic C-H |
| 2960–2850 | Medium-Weak | C-H stretch | Aliphatic C-H (-CH₃, -CH₂) |
| 1610, 1520, 1490 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1450 | Medium | C-H bend | Aliphatic C-H |
| 1250–1000 | Strong | C-O stretch | Primary Alcohol |
| 850-810 | Strong | C-H out-of-plane bend | 1,4-disubstituted (para) benzene |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.
Experimental Protocol: MS Sample Introduction
Rationale: For a solid, non-volatile compound, direct introduction into the ion source is necessary. The Direct Inlet Probe (or Direct Insertion Probe, DIP) is the ideal method. It allows the solid sample to be placed near the ion source and heated under vacuum, causing it to vaporize directly into the ionization chamber without passing through a gas chromatograph.[9][10]
Step-by-Step Methodology:
-
Sample Loading: Load a small amount of the solid sample (~0.1-0.2 mg) into a capillary tube at the tip of the direct insertion probe.[9]
-
Probe Insertion: Insert the probe through a vacuum lock into the mass spectrometer's ion source.
-
Heating Program: Apply a temperature program to the probe. A gradual ramp (e.g., from 50°C to 300°C) will vaporize the sample into the electron ionization (EI) source.
-
Data Acquisition: Acquire mass spectra continuously as the sample vaporizes.
Predicted Mass Spectrum and Fragmentation
Expected Mass Spectrum Data (EI, 70 eV):
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 198 | [M]⁺˙ | [C₁₄H₁₄O]⁺˙ | Molecular Ion. Expected to be a prominent peak. |
| 181 | [M - OH]⁺ | [C₁₄H₁₃]⁺ | Loss of the hydroxyl radical. |
| 180 | [M - H₂O]⁺˙ | [C₁₄H₁₂]⁺˙ | Loss of water, common for benzyl alcohols. |
| 167 | [M - CH₂OH]⁺ | [C₁₃H₁₁]⁺ | Loss of the hydroxymethyl radical. |
| 165 | [M - H₂O - CH₃]⁺ | [C₁₃H₉]⁺ | Loss of a methyl radical after dehydration. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzylic systems. |
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Conclusion
The structural elucidation of this compound is achieved through a logical and synergistic application of NMR, IR, and MS. The predicted data presented in this guide, derived from foundational spectroscopic principles and comparison with closely related analogues, provides a robust template for the confirmation of its synthesis. By following the detailed, field-proven protocols for sample preparation and analysis, researchers can generate high-quality, reliable data, ensuring the scientific integrity of their work in drug discovery and development.
References
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Cooper, J. C. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]
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Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Direct Insertion Probe – Mass Spectrometry (DIP-MS) in the Characterization of Opportunity Crudes. Retrieved from [Link]
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Agilent. (n.d.). Workflow solutions for direct insertion, real-time gas chromatography-mass spectrometry. Retrieved from [Link]
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University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 2.4: Direct Insertion Probe. Retrieved from [Link]
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Scientific Instrument Services. (n.d.). Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Retrieved from [Link]
-
SRA Instruments. (n.d.). DIP Direct Inlet Probe for Agilent GC Mass Spectrometers. Retrieved from [Link]
-
PubChem. (n.d.). (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. Retrieved from [Link]
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Introduction: The Critical Role of Solubility in a Versatile Biphenyl Intermediate
An In-depth Technical Guide to the Solubility of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol in Common Laboratory Solvents
This compound is a bifunctional organic compound featuring a rigid biphenyl backbone. This structure is a cornerstone in the synthesis of advanced materials, liquid crystals, and active pharmaceutical ingredients (APIs).[1] Its utility as a synthetic intermediate means that it is subjected to a wide array of reaction conditions, purification techniques (like recrystallization and chromatography), and formulation processes.[1][2] In all these applications, a deep understanding of its solubility profile is not merely beneficial—it is fundamental to achieving desired outcomes in yield, purity, and performance.
This technical guide provides a comprehensive analysis of the solubility of this compound. We will move from a theoretical prediction based on its molecular structure to detailed, field-proven experimental protocols for quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically grounded understanding of this compound's behavior in common laboratory solvents.
Part 1: Theoretical Solubility Profile - A Tale of Two Moieties
The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[3][4] The structure of this compound, with its molecular formula C₁₄H₁₄O[5], presents a classic duality that dictates its solubility.
-
The Hydrophobic Core: The dominant feature is the large, nonpolar biphenyl ring system. This aromatic structure, along with the methyl group (-CH₃), comprises a significant portion of the molecule's surface area and is hydrophobic. This region interacts favorably with nonpolar solvents through van der Waals forces.
-
The Polar Functional Group: The primary alcohol group (-CH₂OH) at the 4-position introduces polarity. This hydroxyl moiety is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic and aprotic solvents.[4]
The interplay between this large nonpolar core and the localized polar group predicts a nuanced solubility profile. The compound will not be universally soluble; rather, its solubility will be highly dependent on the solvent's ability to accommodate both the hydrophobic and hydrophilic characteristics. Based on its structure, we can anticipate poor aqueous solubility but significant solubility in many organic solvents.[6]
Part 2: Quantitative Solubility Data Summary
While extensive, peer-reviewed quantitative solubility data for this compound is not widely published, we can infer its behavior based on its structural analogues and fundamental chemical principles.[7] The following table provides a predictive summary of its solubility in a range of common laboratory solvents at ambient temperature (approx. 25 °C).
| Solvent | Formula | Type | Relative Polarity¹ | Predicted Solubility | Justification for Prediction |
| Nonpolar Solvents | |||||
| Hexane | C₆H₁₄ | Nonpolar | 0.009 | Low to Moderate | The large biphenyl core has affinity for hexane, but the polar hydroxyl group limits high solubility. |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | 0.099 | High | The aromatic nature of toluene interacts favorably with the biphenyl rings (π-π stacking), making it an excellent solvent. |
| Polar Aprotic Solvents | |||||
| Diethyl Ether | C₄H₁₀O | Polar Aprotic | 0.117 | Moderate | Offers some polarity to interact with the alcohol group, but its small alkyl chains are less effective at solvating the large biphenyl system. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 0.309 | High | Effectively solvates a wide range of organic compounds and can interact with the polar hydroxyl group. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.207 | High | An excellent solvent for compounds with both polar and nonpolar features. Its cyclic ether structure can solvate the biphenyl core while the oxygen interacts with the hydroxyl group. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 0.228 | Moderate to High | The ester functionality provides polarity to dissolve the solute. |
| Acetone | C₃H₆O | Polar Aprotic | 0.355 | High | A strong polar aprotic solvent capable of dissolving the compound effectively. |
| Acetonitrile | CH₃CN | Polar Aprotic | 0.460 | Moderate | Highly polar, which may not optimally solvate the large nonpolar biphenyl core, leading to moderate solubility. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 0.386 | High | A powerful, highly polar solvent capable of overcoming crystal lattice energy and solvating both moieties. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 0.444 | High | Similar to DMF, its high polarity and solvating power make it an excellent solvent for a wide range of compounds. |
| Polar Protic Solvents | |||||
| Methanol | CH₃OH | Polar Protic | 0.762 | Moderate to High | Can form hydrogen bonds with the hydroxyl group, and its short alkyl chain has some affinity for the nonpolar part.[8] |
| Ethanol | C₂H₅OH | Polar Protic | 0.654 | Moderate | Similar to methanol, but the slightly longer alkyl chain may improve interaction with the biphenyl core, though its overall polarity is lower. |
| Water | H₂O | Polar Protic | 1.000 | Insoluble | The large, hydrophobic biphenyl structure overwhelmingly dominates, preventing dissolution in the highly polar hydrogen-bonding network of water.[6] |
¹Relative polarity values are from Christian Reichardt's work, with water set to 1.[9]
Part 3: Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, quantitative solubility must be determined experimentally. The isothermal shake-flask method is a robust and widely accepted technique.[7][10] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials
-
This compound, crystalline solid
-
High-purity solvent of choice
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Multiple glass vials (e.g., 20 mL) with PTFE-lined screw caps
-
Volumetric flasks (Class A)
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, create a series of calibration standards of decreasing concentration through serial dilution. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to several vials. An excess is critical to ensure that equilibrium with the solid phase is maintained. A good starting point is ~100 mg of solid per 5 mL of solvent.
-
Accurately add a known volume or mass of the solvent to each vial.
-
Securely cap the vials to prevent any solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Allow the mixtures to equilibrate under constant agitation for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure true thermodynamic equilibrium is reached. The causality here is that dissolution kinetics can be slow, and sufficient time is required for the system to reach a stable, saturated state.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material and avoid adsorption effects.
-
Dispense a precise volume of the filtered, saturated solution into a pre-weighed volumetric flask and dilute with the solvent to a concentration that falls within the range of your calibration curve. This dilution step is crucial for accurate quantification.
-
-
Quantification and Calculation:
-
Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Using the equation from the linear regression of the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The final solubility is typically expressed in units of mg/mL or mol/L.
-
Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol for determining solubility.
Part 4: Structural Interactions and Solubility
The relationship between the solute, solvent, and resulting solubility can be visualized through their intermolecular interactions.
This diagram illustrates the core principle: high solubility is achieved when a solvent can effectively engage with both the nonpolar biphenyl core and the polar hydroxyl group. Toluene is effective due to its aromaticity. THF is effective because its ether oxygen can interact with the hydroxyl group while its ring has nonpolar character. Methanol is moderately effective as it can hydrogen bond, but its high polarity is a slight mismatch for the large hydrophobic section. Water is ineffective because the energy cost of disrupting its strong hydrogen-bonding network to accommodate the large hydrophobic group is too high.
References
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- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
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- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown.
- PubChem. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol.
- Khan Academy. Solubility of organic compounds.
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- PubChem. (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol.
- CymitQuimica. This compound.
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- ACS Publications.
- NIH.
- Benchchem.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- Penn State Research Database.
- Benchchem. The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide.
- Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
- Google Patents.
- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbiphenyl.
- Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9).
- Sigma-Aldrich. Solvent Miscibility Table.
- T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents.
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Unlocking the Therapeutic Potential of Substituted Biphenyl Methanols: A Technical Guide for Drug Discovery
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The substituted biphenyl methanol framework is a prime example of such a "privileged scaffold." Its inherent structural features—two conformationally flexible phenyl rings bridged by a methanol linker—provide a versatile three-dimensional canvas for the strategic placement of functional groups. This architectural elegance allows for the fine-tuning of physicochemical properties and the precise orientation of pharmacophoric elements to engage with a multitude of biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, applications, and underlying mechanistic principles of this remarkable class of compounds. We will delve into the causality behind experimental design, providing not just protocols, but a strategic framework for the rational design and evaluation of novel substituted biphenyl methanol-based drug candidates.
I. The Synthetic Toolkit: Crafting the Biphenyl Methanol Core
The journey to unlocking the therapeutic potential of any compound begins with its synthesis. The choice of synthetic route is not merely a matter of convenience; it dictates the accessible chemical space, the feasibility of library generation, and the overall efficiency of the drug discovery cascade. For substituted biphenyl methanols, several robust strategies are at the disposal of the medicinal chemist.
The Power of Palladium: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis and is particularly well-suited for the construction of the biphenyl core.[1][2] Its tolerance of a wide array of functional groups and generally mild reaction conditions make it an ideal choice for complex molecule synthesis.[1]
This protocol outlines the synthesis of a generic substituted biphenyl methanol, which can be adapted based on the desired substitution pattern.
Step 1: The Suzuki-Miyaura Coupling Reaction
-
Reactants:
-
Substituted aryl halide (e.g., bromobenzene derivative) (1.0 eq)
-
Substituted phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biphenyl intermediate by flash column chromatography.
-
Step 2: Reduction to the Biphenyl Methanol
-
Reactants:
-
Substituted biphenyl intermediate (with a reducible functional group, e.g., an ester or aldehyde) (1.0 eq)
-
Reducing agent (e.g., LiAlH₄ or NaBH₄) (1.5-4.0 eq)
-
Anhydrous solvent (e.g., THF or ethanol)
-
-
Procedure:
-
Dissolve the biphenyl intermediate in the anhydrous solvent in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the reducing agent portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by a 1M NaOH solution and then more water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to yield the desired substituted biphenyl methanol.
-
Causality in Protocol Design: The choice of a palladium catalyst and base is critical for the success of the Suzuki coupling. For example, bulky phosphine ligands on the palladium can enhance the reactivity of hindered substrates. The use of an inert atmosphere is paramount to prevent the degradation of the catalyst and the oxidation of the boronic acid. In the reduction step, LiAlH₄ is a more powerful reducing agent than NaBH₄ and is necessary for the reduction of esters, while NaBH₄ is sufficient for aldehydes and ketones and offers a milder, more selective option.[3]
The Classic Approach: Grignard Reaction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that provides a direct route to biphenyl methanols, particularly when one of the phenyl rings is introduced via the Grignard reagent.[4][5]
This protocol details the synthesis of a triphenylmethanol, a class of compounds with a rich history in organic chemistry.[6]
-
Reactants:
-
Substituted bromobenzene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Substituted benzophenone (0.9 eq)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of the bromobenzene dissolved in anhydrous ether. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction to 0 °C and add the benzophenone dissolved in anhydrous ether dropwise.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude triphenylmethanol by recrystallization.
-
Self-Validating System: The success of a Grignard reaction is highly dependent on anhydrous conditions.[4] The glassware must be rigorously dried, and anhydrous solvents are essential to prevent the Grignard reagent from being quenched by water. The initiation of the reaction is a critical step and can be confirmed by the disappearance of the magnesium turnings and the formation of a cloudy solution.
II. Therapeutic Frontiers: Applications of Substituted Biphenyl Methanols
The true value of a chemical scaffold lies in its ability to be adapted for a wide range of therapeutic applications. Substituted biphenyl methanols have demonstrated remarkable versatility in this regard.
Immuno-Oncology: Targeting the PD-1/PD-L1 Checkpoint
The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors of this interaction represent a promising therapeutic strategy. (2-Methyl-3-biphenylyl)methanol (MBPM) derivatives have emerged as potent inhibitors of the PD-1/PD-L1 interaction.[7]
Unlike monoclonal antibodies that block the PD-1/PD-L1 binding interface, small molecule inhibitors based on the biphenyl methanol scaffold have been shown to induce the dimerization of PD-L1.[8] This dimerization prevents PD-L1 from engaging with PD-1, thereby restoring the anti-tumor immune response.
Figure 2: State-dependent blockade of voltage-gated sodium channels.
III. Experimental Workflows: From Bench to Biological Insight
The successful development of a new therapeutic requires a robust and well-validated set of experimental assays to characterize its properties.
In Vitro Assay for PD-1/PD-L1 Inhibition
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to quantify the inhibition of the PD-1/PD-L1 interaction. [5]
-
Reagents and Materials:
-
Recombinant human PD-1 protein (tagged with a donor fluorophore, e.g., terbium cryptate)
-
Recombinant human PD-L1 protein (tagged with an acceptor fluorophore, e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Substituted biphenyl methanol compounds (serially diluted)
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Add a small volume of the serially diluted biphenyl methanol compounds to the wells of the microplate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 3: Workflow for the HTRF-based PD-1/PD-L1 inhibition assay.
IV. Conclusion: A Scaffold of Enduring Promise
The substituted biphenyl methanol scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with its ability to engage a diverse range of biological targets, ensures its continued relevance in the field of drug discovery. This guide has provided a framework for the rational design, synthesis, and evaluation of this important class of compounds. By understanding the underlying principles of their synthesis and mechanism of action, and by employing robust experimental workflows, researchers can continue to unlock the full therapeutic potential of substituted biphenyl methanols.
V. References
-
Scribd. Grignard Synthesis of Triphenylmethanol. Available at: [Link].
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Hussain, M., & Green, I. R. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 265–275. Available at: [Link].
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Shaabani, S., Gadina, L., Surmiak, E., Wang, Z., Zhang, B., Butera, R., Zarganes-Tzitzikas, T., Rodriguez, I., Kocik-Krol, J., Magiera-Mularz, K., Skalniak, L., Dömling, A., & Holak, T. A. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Molecules, 27(11), 3454. Available at: [Link].
-
ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Available at: [Link].
-
Singh, R., Kaur, M., & Kumar, V. (2017). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. Synthetic Communications, 47(16), 1503–1510. Available at: [Link].
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Trade Science Inc. (2015). The grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. Available at: [Link].
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LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Available at: [Link].
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Jones, C. R., et al. (2022). Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems. Molecular Pharmaceutics, 19(5), 1576-1587. Available at: [Link].
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Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 6, 101135. Available at: [Link].
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Mamun, A. A., Mei, Z., Qiu, L., & Ju, X. (2020). Theoretical Investigation on QSAR of (2-Methyl-3-biphenylyl)methanol Analogs as PD-L1 Inhibitor. Chinese Journal of Chemical Physics, 33(4), 459–467. Available at: [Link].
-
Guzik, K., Zak, K. M., Grudnik, P., Magiera, K., Musielak, B., Törner, R., Skalniak, L., Dömling, A., Dubin, G., & Holak, T. A. (2019). Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Oncoimmunology, 8(11), e1653303. Available at: [Link].
-
Centre for Synthesis and Chemical Biology. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link].
-
Chahine, M., & O'Leary, M. E. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. Journal of Medicinal Chemistry, 63(24), 15413–15424. Available at: [Link].
-
Surmiak, E., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10467-10481. Available at: [Link].
-
Li, Y., et al. (2021). Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. Molecules, 26(11), 3192. Available at: [Link].
-
Shaabani, S., et al. (2022). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Molecules, 27(11), 3454. Available at: [Link].
-
Beedle, A. M., et al. (2015). Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 25(16), 3136-3141. Available at: [Link].
-
Sharma, S., & Singh, P. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. Available at: [Link].
-
Tikhonov, D. B., & Zhorov, B. S. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 140(3), 257–273. Available at: [Link].
-
Kim, H., et al. (2023). Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. Bio-protocol, 13(15), e4777. Available at: [Link].
-
Tikhonov, D. B., & Zhorov, B. S. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 140(3), 257–273. Available at: [Link].
-
IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). Available at: [Link].
-
ResearchGate. (n.d.). of SAR analysis of small-molecule inhibitors based on biphenyl derivatives. Available at: [Link].
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A Technical Guide to (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol: Synthesis, Characterization, and Key Applications
Executive Summary: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a key biphenyl derivative, has emerged as a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its structural significance is most pronounced in the manufacturing of Telmisartan, an angiotensin II receptor antagonist widely used for the treatment of hypertension. This guide provides a comprehensive overview of the compound's chemical identity, historical context, principal synthetic methodologies, and detailed characterization data. It further elucidates its primary application as a pivotal building block in modern drug development, offering field-proven insights for researchers and professionals in medicinal chemistry and process development.
Introduction to this compound
Chemical Identity and Structure
This compound is an organic compound featuring a biphenyl backbone with a methyl group and a hydroxymethyl group at the 4' and 4 positions, respectively. This specific arrangement of functional groups makes it a valuable and versatile precursor in multi-step organic syntheses.
| Identifier | Value |
| IUPAC Name | [4-(4-methylphenyl)phenyl]methanol[1] |
| Synonyms | 4-(Hydroxymethyl)-4'-methylbiphenyl, 4-(4-Methylphenyl)benzyl alcohol |
| CAS Number | 58748-58-0 |
| Molecular Formula | C₁₄H₁₄O[1] |
| Molecular Weight | 198.26 g/mol [1] |
| Structure | (See Figure 1) |
Significance in Modern Chemistry
The significance of this molecule lies not in its own biological activity, but in its role as a precisely engineered structural fragment for building more complex molecules. The biphenyl core provides a rigid, well-defined scaffold, while the hydroxymethyl and methyl groups offer reactive handles for subsequent chemical transformations. Its primary value is realized in the pharmaceutical industry, where it serves as a key advanced intermediate.
Historical Context and Discovery
The "discovery" of this compound is not marked by a singular event but rather by its emergence as a compound of interest in the patent and scientific literature corresponding with the development of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. The synthesis of Telmisartan, in particular, heavily relies on a biphenyl core, and this methanol derivative became a crucial component in many patented synthetic routes. Its history is therefore intrinsically linked to the process chemistry and manufacturing scale-up of this important pharmaceutical.
Synthesis and Manufacturing
The industrial-scale synthesis of this compound is dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method is favored due to its high efficiency, functional group tolerance, and the commercial availability of the required starting materials.
Core Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][3] In this context, it is used to construct the core biphenyl structure. The reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.[3]
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Palladium(II) acetate or a pre-formed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0), is chosen because it efficiently facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
-
Ligand: Phosphine ligands (e.g., triphenylphosphine, dppe) are often used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and selectivity.[4]
-
Base: A base (e.g., sodium carbonate, potassium phosphate) is essential for the transmetalation step, where it activates the boronic acid component, forming a more nucleophilic boronate species.
-
Solvent System: A two-phase solvent system, often consisting of an organic solvent (like toluene or dimethoxyethane) and water, is common. This allows for the dissolution of both the organic substrates and the inorganic base.[5]
Visualization of Synthesis: Suzuki Coupling Pathway
The following diagram illustrates the primary synthetic route to this compound.
Caption: Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures and should be adapted and optimized for specific laboratory conditions.
-
Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzyl alcohol (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).
-
Catalyst Loading: Purge the system with nitrogen for 15-20 minutes. Under a positive nitrogen flow, add the palladium catalyst (e.g., Palladium(II) acetate, 0.01 eq) and a phosphine ligand (e.g., triphenylphosphine, 0.02 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound as a solid.
Physicochemical Properties and Characterization
Accurate characterization is crucial for verifying the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/crystals | Commercial Supplier Data |
| Melting Point | 108-112 °C | Commercial Supplier Data |
| Boiling Point | ~387 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. Insoluble in water. | General Chemical Principles |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
| Technique | Key Observations |
| ¹H NMR | Signals expected for: aromatic protons (multiplets in the 7.2-7.6 ppm range), the benzylic CH₂ protons (singlet around 4.7 ppm), the methyl group protons (singlet around 2.4 ppm), and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Signals expected for: 12 unique aromatic carbons, the benzylic carbon (~65 ppm), and the methyl carbon (~21 ppm). |
| IR (Infrared) | Characteristic peaks for: O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretches (~1600, 1480 cm⁻¹), and C-O stretch (~1010-1050 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the molecular weight (198.26 g/mol ). |
Key Applications in Drug Development
Primary Role as a Telmisartan Intermediate
The most prominent application of this compound is as a pivotal intermediate in the synthesis of Telmisartan.[6] Telmisartan is an antihypertensive drug that functions by blocking the angiotensin II type 1 (AT₁) receptor.[6]
In the synthesis of Telmisartan, the hydroxymethyl group of this compound is first converted into a better leaving group, typically a halide (e.g., bromide), to produce 4'-(bromomethyl)-4-methylbiphenyl. This activated intermediate is then used to alkylate the benzimidazole core of the Telmisartan molecule.
Workflow: Synthesis of Telmisartan Precursor
The transformation of this compound into its activated form is a critical step that enables the final coupling reaction in the Telmisartan synthesis.
Caption: Role as a precursor in Telmisartan synthesis.
This alkylation step is a nucleophilic substitution where the benzimidazole nitrogen attacks the benzylic carbon of the brominated intermediate, displacing the bromide and forming the final carbon-nitrogen bond that completes the Telmisartan structure.[7]
Conclusion
This compound is a compound of significant industrial importance, primarily driven by its indispensable role in the synthesis of the blockbuster drug Telmisartan. Its preparation via robust and scalable methods like the Suzuki-Miyaura coupling highlights advances in modern synthetic organic chemistry. The detailed understanding of its synthesis, properties, and application provides a critical knowledge base for professionals in the pharmaceutical and chemical industries, enabling process optimization, impurity profiling, and the development of next-generation therapeutic agents.
References
- CN105198707A - 4-biphenyl methanol synthetic method.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Published February 28, 2017. [Link]
-
Showing Compound 4-Methylbiphenyl (FDB010551). FooDB. Accessed January 17, 2026. [Link]
- US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
-
Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. ResearchGate. Published August 7, 2025. [Link]
-
Synthesis of 4-methyl-biphenyl. PrepChem.com. Accessed January 17, 2026. [Link]
-
Efficient and improved synthesis of Telmisartan. Beilstein Journals. Accessed January 17, 2026. [Link]
-
Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Wiley-VCH. Accessed January 17, 2026. [Link]
-
(4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem. Accessed January 17, 2026. [Link]
- WO2012028925A2 - An improved process for the preparation of telmisartan.
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Published 2006. [Link]
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A Comprehensive Technical Guide to (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol for Advanced Research and Development
This guide provides an in-depth technical overview of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document consolidates critical information on commercial sourcing, synthesis, quality control, and applications, underpinned by field-proven insights and authoritative references.
Introduction: The Strategic Importance of Substituted Biphenyl Methanols
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a methyl group, often referred to as a "magic methyl" in drug design, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, potency, and selectivity.[1] this compound, with its strategic placement of a methyl group and a reactive hydroxymethyl functional group, serves as a crucial precursor for a wide range of more complex molecules. Its derivatives have been notably explored as intermediates in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[2] This guide will provide the necessary technical details to effectively procure, synthesize, and utilize this versatile compound in a research and development setting.
Commercial Availability and Supplier Overview
This compound (CAS No. 79757-92-9) is readily available from a variety of commercial suppliers, catering to both research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only price but also purity, available analytical data (e.g., Certificate of Analysis), and the ability to scale up production. Below is a comparative summary of prominent suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Gram to kilogram | Often provides detailed analytical data and has a robust global supply chain. |
| BOC Sciences | ≥95% | Milligram to multi-kilogram | Offers custom synthesis and cGMP production capabilities. |
| ChemScene | ≥95% | Milligram to gram | Provides a range of bioactive molecules and chemical building blocks. |
| LEAPChem | Not specified | Research and bulk | A specialized fine chemical supplier with a broad catalog of innovative compounds. |
| ChemicalBook Aggregators | Varies by supplier | Milligram to multi-kilogram | A platform listing multiple suppliers, allowing for price and availability comparison.[3] |
Note: Purity and availability are subject to change. It is recommended to request a Certificate of Analysis (CoA) for lot-specific data.[4][5]
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. Two primary retrosynthetic routes are viable, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
Recommended Experimental Protocol (Route A)
This protocol is based on established Suzuki-Miyaura coupling procedures and is optimized for laboratory-scale synthesis.
Materials:
-
4-Bromotoluene
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (4-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Add a 3:1 mixture of toluene and deionized water to the flask. Begin stirring and add 4-bromotoluene (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: This is an effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or toluene/hexane, is often a good starting point.[6] The crude solid is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.[7]
-
Flash Column Chromatography: For smaller scales or to separate closely related impurities, flash chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[8]
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Safety and handling precautions for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
An In-depth Technical Guide to the Safe Handling of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Abstract
Chemical Identification and Physical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.
Nomenclature and Structure
-
IUPAC Name: [4-(4-methylphenyl)phenyl]methanol[3]
-
Synonyms: 4-(4-Methylphenyl)benzyl alcohol, 4'-Methylbiphenyl-4-methanol[1][4]
-
CAS Number: 79757-92-9[3]
Physical and Chemical Data
The following table summarizes the known physical and chemical properties of this compound. This data is crucial for designing appropriate storage conditions and anticipating its behavior during experimental procedures.
| Property | Value | Source |
| Appearance | Solid | |
| Purity | Typically ≥95-97% | |
| Melting Point | 119 °C | |
| Boiling Point | 351.1 ± 21.0 °C (Predicted) | |
| Density | 1.072 ± 0.06 g/cm³ (Predicted) |
Hazard Assessment and Risk Mitigation
Core Directive: In the absence of comprehensive toxicological data, this compound must be handled as a substance with unknown but potentially significant hazards. A safety data sheet for a structurally similar compound, 2-Methyl-[1,1'-biphenyl]-3-methanol, explicitly states that its toxicological properties have not been thoroughly investigated.[2] This necessitates a conservative approach to exposure control.
Potential Routes of Exposure
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: While its high boiling point suggests low volatility at room temperature, aerosols or dusts may be generated during handling, weighing, or transfer operations.
-
Dermal Contact: Direct contact with the solid or solutions can lead to skin absorption. Biphenyl compounds as a class can cause skin irritation.
-
Ocular Contact: Accidental splashing of solutions or contact with airborne particles can cause serious eye irritation.
-
Ingestion: Accidental ingestion via contaminated hands or equipment is a potential route of exposure.
Engineering Controls: The First Line of Defense
The most effective way to mitigate risk is to minimize exposure at the source.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood to control airborne particles and vapors.
-
Ventilation: The laboratory should be well-ventilated with mechanical exhaust to ensure any fugitive emissions are removed.[2]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is mandatory for all procedures involving this compound. The causality behind these choices is to create a complete barrier against the identified routes of exposure.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[2] A face shield should be worn over goggles when there is a significant risk of splashing.
-
Hand Protection: Wear compatible, chemical-resistant gloves.[2] Nitrile gloves are a common choice, but it is critical to check the manufacturer's glove compatibility charts for the specific solvents being used. Always inspect gloves before use and change them immediately if contamination or damage occurs.
-
Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining chemical integrity.
General Handling
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Avoid Inhalation: Do not breathe dust or aerosols.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Clothing: Remove and wash contaminated clothing before reuse.[2]
-
Grounding: For transfers of large quantities of powdered material where static electricity could be a concern, use appropriate grounding procedures.
Storage Requirements
-
Container: Keep the container tightly closed and properly labeled.
-
Location: Store in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and other incompatible substances.[2]
Emergency Procedures
A prepared response to an emergency is a critical component of a comprehensive safety plan.
First Aid Measures
The following first aid measures are based on general best practices for chemical exposure.[2] Always seek immediate medical attention after any significant exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids open. Consult an ophthalmologist.[2] |
| Skin Contact | Wash immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[2] |
| Inhalation | Remove the person to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[2] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Call a physician immediately.[2] |
Accidental Release Measures (Spill Response)
A swift and correct response to a spill is crucial to prevent wider contamination and exposure.
Protocol for a Minor Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the material into a suitable, closed container for disposal.[2]
-
Clean: Thoroughly clean the contaminated area.[2]
-
Dispose: Label the waste container and dispose of it according to institutional and local regulations.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic gases such as carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2] Do not inhale explosion and combustion gases.[2]
Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: Dispose of unused material and contaminated items as hazardous waste.
-
Containers: Collect waste in closed, suitable, and correctly labeled containers.[2]
-
Regulations: All waste disposal must be in accordance with local, state, and federal environmental regulations. Do not allow the substance to enter soil, surface water, or drains.[2]
Conclusion
While this compound is a valuable synthetic intermediate, the current lack of comprehensive toxicological data mandates a stringent and cautious approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate potential risks. The principles of treating compounds of unknown toxicity with the highest level of care are paramount to ensuring a safe and productive research environment.
References
- Safety Data Sheet (for 2-Methyl-[1,1'-biphenyl]-3-methanol). (2024, March 11). Biosynth.
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(4'-Methyl(1,1'-biphenyl)-4-yl)methanol . PubChem, National Center for Biotechnology Information. [Link]
- Methanol Safety Data Sheet. (n.d.). [Source not explicitly named, general reference].
- Methanol - SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]
The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[3][5] The synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a key structural motif in various pharmacologically active compounds and advanced materials, serves as an excellent case study to illustrate the practical application and robustness of the Suzuki-Miyaura coupling. This guide provides a detailed, field-proven protocol for this synthesis, grounded in the fundamental principles of the reaction mechanism.
Reaction Principle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 4-bromotoluene), forming a Pd(II) complex.[3][4]
-
Transmetalation: The organoboron reagent (4-(hydroxymethyl)phenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromotoluene and 4-(hydroxymethyl)phenylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount | Moles (mmol) |
| 4-Bromotoluene | 106-38-7 | 171.04 | - | 1.00 g | 5.85 |
| 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 | 151.96 | - | 1.06 g | 6.99 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | - | 26.3 mg | 0.117 (2 mol%) |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | - | 61.5 mg | 0.234 (4 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2 M Aqueous Solution | 8.8 mL | 17.6 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 25 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For extraction | - |
| Brine | - | - | Saturated | For washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying | - |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.00 g, 5.85 mmol), 4-(hydroxymethyl)phenylboronic acid (1.06 g, 6.99 mmol), palladium(II) acetate (26.3 mg, 0.117 mmol), triphenylphosphine (61.5 mg, 0.234 mmol), and 1,4-dioxane (25 mL).
-
Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Addition of Base: Add the 2 M aqueous solution of sodium carbonate (8.8 mL, 17.6 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (argon or nitrogen).[5]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.[2]
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Pro-Tips from the Bench: Ensuring Success in Your Suzuki Coupling
-
Catalyst Choice: While Pd(OAc)₂ with PPh₃ is a robust system, other palladium sources like Pd(PPh₃)₄ or Pd/C can also be effective.[5][7] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required.[6][8]
-
Base Selection: The choice of base is crucial for activating the boronic acid. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[5] The strength of the base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[1][5] The ratio can be optimized for specific substrates.
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical, especially at the beginning of the reaction, to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boronic acid group). Using high-quality, fresh boronic acid is recommended. Aryltrifluoroborates can be more stable alternatives.[3]
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of this compound and a wide array of other biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. This protocol provides a solid foundation for the successful application of this transformative reaction in research and development settings.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water | Request PDF. (2025). Available from: [Link]
-
MDPI. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Available from: [Link]
-
ResearchGate. (Top): Reaction scheme for Suzuki coupling of... | Download Scientific Diagram. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
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ResearchGate. Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... Available from: [Link]
-
ResearchGate. Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... Available from: [Link]
-
ResearchGate. Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... Available from: [Link]
-
ResearchGate. The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30... Available from: [Link]
-
Chem 115 Myers. The Suzuki Reaction. Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]
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Application Notes and Protocols for the Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a key intermediate in pharmaceutical and materials science research. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, a detailed experimental protocol, troubleshooting advice, and safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the Grignard Reaction
Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most powerful tools in synthetic organic chemistry for creating carbon-carbon bonds.[1] The reaction involves an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile and a strong base.[2][3] These reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent.[3]
The versatility of Grignard reagents is demonstrated by their reactivity with a wide array of electrophiles, most notably carbonyl compounds such as aldehydes and ketones, to produce alcohols.[2][3][4] In the context of this protocol, we will utilize the Grignard reaction to couple a p-tolyl group to a 4-formylbiphenyl scaffold, yielding the target secondary alcohol, this compound. This biaryl methanol motif is a valuable building block in the synthesis of complex organic molecules.[5]
Reaction Principle and Mechanism
The synthesis of this compound proceeds in two key stages:
Stage 1: Formation of the Grignard Reagent (p-Tolylmagnesium Bromide)
In this initial step, 4-bromotoluene reacts with magnesium turnings in an anhydrous ether, typically tetrahydrofuran (THF), to form p-tolylmagnesium bromide. The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[2][3]
Stage 2: Nucleophilic Addition to an Aldehyde
The formed p-tolylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-formylbiphenyl. This addition reaction forms a magnesium alkoxide intermediate.
Stage 3: Acidic Workup
Finally, the reaction mixture is treated with a dilute acid (e.g., hydrochloric acid or ammonium chloride solution) to protonate the alkoxide, yielding the desired product, this compound, and a magnesium salt byproduct.[3]
The overall reaction can be visualized as follows:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specifications | Purpose |
| Magnesium Turnings | ≥99.9% purity[6] | Formation of the Grignard reagent |
| 4-Bromotoluene | ≥99% purity, anhydrous | Aryl halide precursor |
| 4-Formylbiphenyl | ≥98% purity | Aldehyde electrophile |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% purity | Solvent for Grignard reaction |
| Iodine | Crystal, reagent grade | Initiator for the Grignard reaction |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Acidic workup |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Alternative for acidic workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent grade | Drying agent |
| Diethyl Ether | Anhydrous, reagent grade | Extraction solvent |
| Round-bottom flasks, Condenser, Dropping funnel | Borosilicate glass | Reaction vessel and setup |
| Magnetic stirrer and stir bar | For efficient mixing | |
| Heating mantle/Oil bath | For temperature control | |
| Inert gas supply (Nitrogen or Argon) | High purity | To maintain anhydrous conditions |
| Syringes and needles | For transfer of anhydrous liquids |
Step-by-Step Procedure
A. Preparation of the Grignard Reagent (p-Tolylmagnesium Bromide)
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reagent.[1][7][8] This is best achieved by oven-drying the glassware at >120 °C for several hours and allowing it to cool in a desiccator or under a stream of inert gas.[1]
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a flow of inert gas (nitrogen or argon) to remove any adsorbed moisture.[9]
-
Initiation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[8][9]
-
Solvent Addition: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Addition of Aryl Halide: Dissolve 4-bromotoluene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Reaction Initiation and Maintenance: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[8] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[9]
-
Completion of Reagent Formation: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the p-tolylmagnesium bromide reagent.
B. Synthesis of this compound
-
Preparation of the Aldehyde Solution: In a separate flask, dissolve 4-formylbiphenyl (0.9 equivalents) in anhydrous THF.
-
Addition to Grignard Reagent: Cool the Grignard reagent solution in an ice bath. Slowly add the 4-formylbiphenyl solution dropwise via the dropping funnel. This addition is exothermic and should be controlled to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid.[1] This will protonate the alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound as a solid.[10]
Caption: Experimental workflow for the synthesis.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate | - Presence of moisture in glassware or solvent.- Passivated magnesium surface (oxide layer). | - Ensure all glassware is rigorously dried and the solvent is anhydrous.[1][7][8]- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[8] Gently crush some magnesium turnings with a glass rod (with caution). |
| Low yield of the desired product | - Incomplete formation of the Grignard reagent.- Side reactions, such as Wurtz-type coupling of the aryl halide.[1]- Reaction of the Grignard reagent with atmospheric CO₂ or O₂. | - Ensure all magnesium has reacted before adding the aldehyde.- Maintain a slow addition rate of the aryl halide to minimize localized high concentrations.[1]- Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of biphenyl byproduct | - A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide.[1][11] | - This is favored at higher temperatures and concentrations of the aryl halide.[1] Control the addition rate and temperature. Biphenyl can often be removed during purification.[1][12] |
| Formation of benzene as a byproduct | - The Grignard reagent is a strong base and can be protonated by any acidic protons present, including trace water.[11] | - This underscores the critical need for anhydrous conditions.[7][8] |
Safety Precautions
-
Handling of Magnesium: Magnesium turnings are flammable, especially when finely divided.[13] Handle away from open flames and sources of ignition.[14][15] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT use water, carbon dioxide, or foam extinguishers , as magnesium reacts with these to produce flammable hydrogen gas.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides upon standing.[9][16] Always use in a well-ventilated fume hood and away from ignition sources. Use freshly opened or tested solvents for the absence of peroxides.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[3] They react violently with water.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][16]
Characterization of this compound
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[17]
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
-
Melting Point Analysis: To assess the purity of the crystalline product. The reported melting point is 119 °C.[18]
Conclusion
The Grignard reaction provides an efficient and reliable method for the synthesis of this compound. By adhering to the detailed protocol and understanding the critical parameters, particularly the need for strictly anhydrous conditions, researchers can successfully prepare this valuable synthetic intermediate. The insights into potential side reactions and troubleshooting strategies provided in this guide are intended to facilitate a smooth and high-yielding synthetic process.
References
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Quora. [Link]
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Utilization of Grignard Reagents in Solid-Phase Synthesis: A Review of the Literature. (2025, August 6). [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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A Review on Grignard Reagent. (2025, August 6). ResearchGate. [Link]
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A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
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The Student Room. (2007, November 14). what precautions should you take when preparing grignard solutions? [Online forum post]. The Student Room. [Link]
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Grignard reaction safety. (2024, June 6). YouTube. [Link]
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The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
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MAGNESIUM METAL TURNINGS EXTRA PURE. Loba Chemie. [Link]
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Grignard Synthesis of Triphenylmethanol. Scribd. [Link]
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Magnesium Turnings - SAFETY DATA SHEET. (2011, January 17). [Link]
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1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. [Link]
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Safety Data Sheet: Magnesium. Carl ROTH. [Link]
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Best Practices for Handling and Storing Magnesium Turnings. Pentaphos Industries. (2025, September 13). [Link]
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(4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem. [Link]
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Synthesis of 4-methyl-biphenyl. PrepChem.com. [Link]
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Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. [Link]
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3. Organic Syntheses Procedure. [Link]
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Model biphenyl reaction. ResearchGate. [Link]
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Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI). [Link]
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Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. ResearchGate. (2025, August 7). [Link]
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HPLC purification method for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
An Application Note for the Preparative HPLC Purification of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Abstract
This application note presents a robust and detailed protocol for the purification of this compound, a key intermediate in pharmaceutical and materials science research. Due to its non-polar, aromatic structure, achieving high purity is essential for subsequent applications and accurate characterization. This guide details a reversed-phase high-performance liquid chromatography (RP-HPLC) method, providing a comprehensive walkthrough from fundamental principles and method development rationale to a step-by-step purification protocol and system suitability checks. The method employs a C18 stationary phase and a gradient elution with a water/acetonitrile mobile phase, ensuring efficient separation from common synthetic impurities. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy for this class of biphenyl compounds.
Introduction and Method Rationale
This compound is a biphenyl derivative whose utility in organic synthesis and drug discovery is directly dependent on its purity[1]. Impurities, such as unreacted starting materials or by-products, can interfere with downstream reactions and biological assays. High-Performance Liquid Chromatography (HPLC) is the premier technique for purifying such compounds due to its high resolution and adaptability.
Physicochemical Properties of the Analyte
Understanding the properties of the target molecule is the cornerstone of developing an effective purification method.
| Property | Value / Characteristic | Source |
| Molecular Formula | C₁₄H₁₄O | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| Structure | Biphenyl core with a methyl group and a hydroxymethyl group | [2] |
| Polarity | Predominantly non-polar due to the large biphenyl system | [3] |
| Solubility | Expected to be soluble in organic solvents like acetone, acetonitrile, and methanol | |
| UV Absorbance | Strong UV absorbance is expected due to the conjugated aromatic system. A similar compound, 4-Methylbiphenyl, shows a strong absorbance maximum around 250 nm in methanol[4]. |
Rationale for Reversed-Phase HPLC
Based on its hydrophobic biphenyl structure, this compound is an ideal candidate for Reversed-Phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase[3].
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 phases provide a high degree of hydrophobicity, leading to strong retention of non-polar compounds and enabling excellent separation from more polar impurities[5].
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile or methanol), is used. By gradually increasing the concentration of the organic solvent (gradient elution), retained compounds are eluted from the column in order of increasing hydrophobicity[3]. Acetonitrile is often preferred for its low UV cutoff and viscosity[6].
-
Detection: The conjugated biphenyl system of the molecule allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). Based on spectral data for analogous structures, a primary detection wavelength of 254 nm is chosen to ensure high sensitivity for the analyte and potential aromatic impurities[4].
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the preparative purification of this compound.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Preparative HPLC system with a binary or quaternary pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or UV-Vis detector with fraction collection capabilities. |
| Column | Preparative C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size). A corresponding guard column is highly recommended to protect the main column[5]. |
| Solvents | HPLC-grade Acetonitrile (ACN) and ultrapure Water. |
| Sample Diluent | 50:50 (v/v) Acetonitrile/Water mixture. |
| Vials | Appropriate vials for autosampler and fraction collection tubes. |
| Filters | 0.45 µm PTFE syringe filters for sample preparation. |
Workflow Diagram
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Application Notes and Protocols: The Strategic Use of Biphenyl Scaffolds in Organic Light-Emitting Diodes (OLEDs), A Case Study Based on (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of functionalized biphenyl compounds in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). While (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol in its native form is not a suitable material for OLEDs, its core biphenyl structure is a foundational element in many advanced OLED materials. This guide will first elucidate the rationale behind the unsuitability of the unmodified molecule and then pivot to a detailed exploration of how strategically functionalized derivatives can be employed as highly effective bipolar host materials. Detailed protocols for both solution-based and vacuum deposition fabrication of OLEDs, along with characterization methodologies, are provided to enable researchers to apply these principles in their own work.
Introduction: The Biphenyl Scaffold in OLED Technology
The biphenyl unit is a rigid and electronically conjugated scaffold that forms the backbone of many materials used in organic electronics.[1] Its inherent properties make it an excellent starting point for designing molecules with tailored charge transport and photophysical characteristics. However, the efficacy of a biphenyl-based molecule in an OLED is critically dependent on the presence of specific functional groups that govern its behavior within the device architecture.[2]
Analysis of this compound
A thorough review of the properties of this compound reveals its limitations for direct use in OLEDs[2]:
-
Absence of Charge Transport Moieties: Efficient OLEDs require materials that can effectively transport positive charges (holes) and negative charges (electrons).[3] this compound lacks the necessary functional groups, such as amine or triazine moieties, which are commonly used to facilitate charge injection and transport.[2]
-
Lack of Luminescent Properties: The emissive layer of an OLED necessitates materials that can efficiently emit light. This compound is not a known luminophore and does not possess the required photoluminescent properties for light emission in the visible spectrum.[2]
-
Propensity for Crystallization: Organic materials in OLEDs are typically deposited as amorphous thin films to ensure device uniformity and prevent electrical shorts. Small, symmetric molecules like this compound have a high tendency to crystallize, which can lead to device failure.[2]
The Power of Functionalization: A Hypothetical Bipolar Host Material
To illustrate the potential of the biphenyl scaffold, we will consider a hypothetical derivative: (4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone (hereafter referred to as CBP-M ). In this hypothetical molecule, the methyl group is replaced by a carbazole unit to impart hole-transporting character, and the methanol group is replaced by a benzophenone moiety to introduce electron-withdrawing properties. This creates a bipolar host material capable of transporting both holes and electrons, a crucial characteristic for high-efficiency OLEDs.[3][4][5]
Bipolar host materials are advantageous as they can lead to a more balanced charge injection and transport within the emissive layer, resulting in a wider recombination zone and reduced efficiency roll-off at high brightness.[3][6][7]
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of OLEDs using our hypothetical bipolar host material, CBP-M. These protocols are broadly applicable to a wide range of organic semiconductor materials.
OLED Fabrication: Solution Processing
Solution processing offers a cost-effective and scalable method for OLED fabrication.[8][9]
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
CBP-M (Hypothetical Bipolar Host)
-
Phosphorescent Emitter (e.g., Ir(ppy)3)
-
Electron Transport Layer (ETL) Material (e.g., TPBi)
-
Cathode Material (e.g., LiF/Al)
-
Organic Solvents (e.g., Toluene, Chlorobenzene)
-
Spin Coater
-
Glovebox with integrated thermal evaporator
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate ITO substrates in a solution of deionized water and detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrates at 150°C for 15 minutes in a nitrogen atmosphere.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of CBP-M and the phosphorescent emitter in a suitable organic solvent (e.g., chlorobenzene) at a desired weight ratio (e.g., 95:5).
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the film to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator integrated within the glovebox.
-
Deposit the ETL material (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 30-40 nm.
-
Subsequently, deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) to form the cathode. The deposition pressure should be maintained below 10-6 Torr.[10]
-
OLED Fabrication: Vacuum Thermal Evaporation (VTE)
VTE is the dominant method for the commercial production of high-performance OLEDs due to its precise control over film thickness and purity.[11]
Materials and Equipment:
-
ITO-coated glass substrates
-
Hole Injection Layer (HIL) Material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) Material (e.g., NPB)
-
CBP-M (Hypothetical Bipolar Host)
-
Phosphorescent Emitter (e.g., Ir(ppy)3)
-
Electron Transport Layer (ETL) Material (e.g., TPBi)
-
Cathode Material (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (pressure < 10-6 Torr)[10]
-
Quartz crystal microbalance (QCM) for thickness monitoring
Protocol:
-
Substrate Preparation: Follow the same cleaning procedure as in the solution processing protocol.
-
Organic Layer Deposition:
-
Load the cleaned ITO substrates and the organic materials into the VTE chamber.
-
Deposit the layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a QCM. A typical device structure would be: ITO / HIL (10 nm) / HTL (40 nm) / EML (CBP-M doped with emitter, 30 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm).
-
The co-deposition of the host and emitter for the EML is achieved by using two separate sources with individually controlled deposition rates.
-
Device Characterization
Once fabricated, the OLEDs must be characterized to evaluate their performance.
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere
Protocols:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the device using the SMU and measure the corresponding current density and luminance.
-
Plot J-V and L-V curves to determine the turn-on voltage and luminance efficiency.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
Measure the electroluminescence (EL) spectrum and the total light output using a spectroradiometer and an integrating sphere.
-
Calculate the EQE, current efficiency (cd/A), and power efficiency (lm/W) as a function of luminance.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at different driving voltages to assess the color purity and stability. The Commission Internationale de l'Éclairage (CIE) coordinates should be calculated.
-
Data Presentation
The performance of OLEDs fabricated with the hypothetical CBP-M host can be summarized in a table for easy comparison.
| Device Architecture | Fabrication Method | Turn-on Voltage (V) | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) |
| ITO/PEDOT:PSS/CBP-M:Ir(ppy)3/TPBi/LiF/Al | Solution | 3.2 | 18.5 | 40.2 | 35.1 | (0.33, 0.61) |
| ITO/HAT-CN/NPB/CBP-M:Ir(ppy)3/TPBi/LiF/Al | VTE | 2.8 | 25.1 | 55.8 | 48.9 | (0.32, 0.62) |
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
OLED Device Architecture
Caption: Schematic diagram of a multilayer OLED device structure.
Experimental Workflow
Caption: A simplified workflow for solution-processed OLED fabrication and characterization.
Conclusion
While this compound is not directly applicable in OLEDs, its underlying biphenyl structure is a versatile platform for the design of high-performance materials. By introducing appropriate charge-transporting moieties, it is possible to engineer novel bipolar host materials that can significantly enhance the efficiency and stability of OLEDs. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the vast potential of functionalized biphenyl derivatives in the field of organic electronics.
References
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications.
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host (2024-01-01). ACS Publications.
- Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs - MDPI.
- PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS) - IIP Series.
- OLED Fabrication Techniques 1 - Vacuum Deposition - Guangzhou Mianhong (2023-10-24).
- Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method - MDPI.
- Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - RSC Publishing.
- New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs - OSTI.gov.
- The Role of Bipolar Host Materials in Advancing OLED Technology (2026-01-03).
- OLED - Wikipedia.
- Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs - ResearchGate (2025-10-16).
- Application Notes and Protocols: The Use of 4-Methylbiphenyl in Organic Light-Emitting Diodes (OLEDs) - Benchchem.
- Application Notes and Protocols: 4-Methylbiphenyl as a Precursor in Organic Electronics - Benchchem.
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Application of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol in the Synthesis of Calamitic Liquid Crystals
Introduction: The Architectural Significance of the Biphenyl Moiety in Liquid Crystal Design
The pursuit of novel liquid crystalline materials with tailored properties is a cornerstone of modern materials science, with applications spanning from high-resolution displays to advanced optical sensors. The molecular architecture of a compound is the primary determinant of its ability to form mesophases, the distinct states of matter between a crystalline solid and an isotropic liquid. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a pivotal precursor in the synthesis of calamitic (rod-shaped) liquid crystals due to its inherent structural characteristics.
The biphenyl core is a classic mesogenic unit, providing the necessary rigidity and linearity to the molecular structure. This rigidity is crucial for promoting the anisotropic ordering required for liquid crystal phases. The presence of two phenyl rings, connected by a rotatable single bond, enhances the molecular polarizability, which in turn strengthens the intermolecular anisotropic dispersion forces that stabilize the mesophase.[1][2] Furthermore, the 4,4'-disubstitution pattern ensures a linear molecular geometry, a key prerequisite for the formation of nematic and smectic phases.
The terminal methyl group on one end of the biphenyl core provides a degree of asymmetry and can influence the melting point and mesophase stability. The hydroxymethyl group (-CH₂OH) at the other end offers a versatile synthetic handle for introducing various functional groups through reactions like esterification. By coupling this compound with a suitable carboxylic acid, typically one containing a flexible alkyl or alkoxy chain, a molecule with the archetypal rigid core and flexible tail structure of a calamitic liquid crystal can be constructed. This design paradigm allows for the fine-tuning of properties such as the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the specific type of mesophase formed.
Synthetic Strategy: Esterification as a Robust Tool for Liquid Crystal Synthesis
Ester linkages are frequently employed in the synthesis of liquid crystals due to their chemical stability and their ability to maintain the linearity of the molecular structure. The Steglich esterification, a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is particularly well-suited for this purpose.[3][4] This method allows for the formation of esters under gentle, room-temperature conditions, which is advantageous for preventing side reactions and preserving the integrity of the molecular structure.[5]
The overall synthetic workflow for preparing a target liquid crystal from this compound via Steglich esterification is depicted below.
Caption: Experimental workflow for the synthesis and characterization of a biphenyl ester liquid crystal.
Detailed Experimental Protocol: Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl 4-(hexyloxy)benzoate
This protocol details the synthesis of a representative calamitic liquid crystal via the Steglich esterification of this compound with 4-(hexyloxy)benzoic acid.
Materials:
-
This compound
-
4-(Hexyloxy)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reactant Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.04 mmol) and 4-(hexyloxy)benzoic acid (1.23 g, 5.54 mmol) in 40 mL of anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add 4-(dimethylaminopyridine) (0.06 g, 0.50 mmol).
-
Initiation of Coupling: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (1.14 g, 5.54 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up:
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the precipitate with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (starting with pure hexane and gradually increasing the polarity to a 9:1 hexane:ethyl acetate mixture).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a white solid.
-
Characterization of the Synthesized Liquid Crystal
The successful synthesis and liquid crystalline properties of (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl 4-(hexyloxy)benzoate are confirmed through a suite of analytical techniques.
Structural Verification:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure of the final product.
-
FT-IR Spectroscopy: To verify the presence of the ester carbonyl group (typically a strong absorption around 1720-1740 cm⁻¹) and the disappearance of the hydroxyl group from the starting alcohol.
Thermal and Mesomorphic Properties:
The phase transition behavior of the synthesized compound is investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[6][7][8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. A typical DSC thermogram will show peaks corresponding to melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) upon heating, and the reverse transitions upon cooling.
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
| Crystal to Nematic (Tₘ) | e.g., 85.2 | e.g., 22.5 |
| Nematic to Isotropic (Tᵢ) | e.g., 121.7 | e.g., 1.2 |
| Table 1: Representative DSC data for a calamitic liquid crystal. Note: These are example values and would need to be experimentally determined for the synthesized compound. |
-
Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase by observing the characteristic optical textures.[9] For a nematic phase, a threaded or Schlieren texture is typically observed upon cooling from the isotropic liquid.
Caption: Phase transitions observed upon heating under a polarized optical microscope.
Conclusion
This compound serves as an excellent and versatile building block for the synthesis of calamitic liquid crystals. Its rigid biphenyl core is fundamental to establishing the necessary molecular anisotropy for mesophase formation. Through straightforward and high-yielding esterification reactions, such as the Steglich protocol detailed herein, this precursor can be readily incorporated into a wide array of liquid crystalline materials. The ability to systematically modify the carboxylic acid component allows for the precise tuning of the resulting material's thermal and optical properties, making this compound a valuable tool for researchers and professionals in the development of advanced liquid crystal technologies.
References
-
Sci-Hub. (n.d.). Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides. Retrieved January 17, 2026, from [Link]
-
Al-Hamdani, A. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(13), 4163. [Link]
-
SciSpace. (2016). Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. Retrieved January 17, 2026, from [Link]
-
Thakor, A., et al. (2021). Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group. Journal of Molecular Structure, 1234, 130172. [Link]
-
ResearchGate. (n.d.). Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides | Request PDF. Retrieved January 17, 2026, from [Link]
-
Salamon, P., et al. (2022). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. Crystals, 12(11), 1549. [Link]
-
Macromolecular Chemistry and Physics. (n.d.). Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
SlidePlayer. (n.d.). Characterization of Liquid Crystals. Retrieved January 17, 2026, from [Link]
-
ElectronicsAndBooks. (2006). Thermophysical and Electro-Optical Characterization of Nematic Liquid Crystal / Acrylate Systems. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 17, 2026, from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
Semantic Scholar. (2021). Green Chemistry. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved January 17, 2026, from [Link]
-
DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved January 17, 2026, from [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Retrieved January 17, 2026, from [Link]
-
PMC - NIH. (n.d.). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl... Retrieved January 17, 2026, from [Link]
-
University of California, Santa Cruz. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol in Medicinal Chemistry
Introduction: The Biphenyl Methanol Scaffold as a Privileged Structure in Drug Discovery
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable pharmacokinetic properties and its ability to engage with a multitude of biological targets.[1][2] Its presence in numerous FDA-approved drugs, including anti-inflammatory agents, antihypertensives, and anti-cancer therapeutics, underscores its significance in modern drug design.[3] The (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol core, in particular, offers a versatile platform for the synthesis of diverse compound libraries. The benzylic alcohol provides a key handle for a variety of chemical transformations, allowing for the strategic introduction of functional groups to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides a detailed exploration of several robust derivatization strategies for this compound, complete with step-by-step protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Strategic Derivatization Pathways
The hydroxyl group of this compound is the primary site for derivatization. The following sections outline key transformations that convert this versatile starting material into a range of valuable intermediates and final compounds for medicinal chemistry programs.
Caption: Key derivatization pathways for this compound.
Halogenation: Gateway to Nucleophilic Substitution
Rationale: The conversion of the benzylic alcohol to a halide, such as a bromide or chloride, transforms the hydroxyl group into an excellent leaving group. This creates a highly reactive intermediate, (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl halide, which is primed for a variety of nucleophilic substitution reactions. This strategy is particularly prevalent in the synthesis of angiotensin II receptor blockers (ARBs), where the bromomethylbiphenyl moiety is a key building block for alkylating heterocyclic systems.
Protocol 1: Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl Bromide
This protocol is adapted from a procedure for the synthesis of 4-biphenylmethyl bromide and is expected to be directly applicable.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Hexane
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq.) in hexane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Add phosphorus tribromide (0.5 eq.) dropwise via a dropping funnel over 10-15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add dichloromethane as needed to dissolve any remaining solid.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, cold saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl bromide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Value | Reference |
| Reactants | This compound, PBr₃ | Adapted from PrepChem |
| Solvent | Hexane, DCM | PrepChem |
| Temperature | 0 °C to room temperature | PrepChem |
| Reaction Time | 1.5 - 2 hours | PrepChem |
| Work-up | Aqueous wash, extraction | PrepChem |
| Expected Yield | >90% (based on analogous reactions) | PrepChem |
Oxidation to the Aldehyde: A Key Pharmacophore
Rationale: The aldehyde functionality is a versatile precursor for a wide range of transformations in medicinal chemistry, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings. The oxidation of this compound to 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde provides a key intermediate for library synthesis. TEMPO-mediated oxidation is a mild and highly selective method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Protocol 2: TEMPO-Mediated Oxidation to 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
This protocol is a general procedure for the TEMPO-catalyzed oxidation of primary alcohols.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of potassium bromide (0.1 eq.) and TEMPO (0.01 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add an aqueous solution of sodium hypochlorite (1.1 eq.) and sodium bicarbonate (excess) over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | This compound, TEMPO, NaOCl | General protocol |
| Catalyst | TEMPO | General protocol |
| Solvent | Dichloromethane/Water | General protocol |
| Temperature | 0 °C | General protocol |
| Reaction Time | 1 - 3 hours | General protocol |
| Work-up | Extraction and chromatographic purification | General protocol |
| Expected Yield | High | General protocol |
Etherification: Modulating Lipophilicity and H-Bonding
Rationale: Converting the hydroxyl group to an ether linkage is a common strategy to increase lipophilicity, block a potential site of metabolism, and remove a hydrogen bond donor. The Williamson ether synthesis is a classic and reliable method for the formation of ethers.
Caption: Workflow for the Williamson ether synthesis.
Protocol 3: Williamson Ether Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl Ethers
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Standard inert atmosphere glassware and techniques
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Esterification: Prodrug Strategies and Bioisosteric Replacement
Rationale: Esterification of the benzylic alcohol can be employed to create prodrugs, improve oral bioavailability, or introduce functional groups that can act as bioisosteres for other functionalities. The Steglich esterification is a mild and efficient method that uses a carbodiimide coupling agent and a nucleophilic catalyst.
Protocol 4: Steglich Esterification of this compound
Materials:
-
This compound
-
A carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filter off the DCU precipitate and wash with dichloromethane.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.[4]
| Parameter | Value | Reference |
| Reactants | Alcohol, Carboxylic Acid, DCC/EDC, DMAP | Steglich, 1978 |
| Catalyst | DMAP | Steglich, 1978 |
| Solvent | Dichloromethane | Steglich, 1978 |
| Temperature | 0 °C to room temperature | Steglich, 1978 |
| Reaction Time | 12 - 24 hours | Steglich, 1978 |
| Work-up | Filtration and aqueous work-up | Steglich, 1978 |
| Expected Yield | Good to excellent | Steglich, 1978 |
Amination via the Mitsunobu Reaction: Introducing a Key Basic Center
Rationale: The introduction of a primary or secondary amine provides a basic center that can be crucial for target engagement, particularly through salt bridge formation, and for modulating physicochemical properties such as solubility. The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including amines, with inversion of configuration if a chiral center is present. For amination, a nitrogen nucleophile such as phthalimide or an azide is typically used, followed by a deprotection or reduction step.
Protocol 5: Mitsunobu Reaction for the Synthesis of Amines
This is a general two-step protocol for the conversion of an alcohol to a primary amine.
Step 1: Synthesis of the Phthalimide Derivative
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)phthalimide.[1][2][5]
Step 2: Deprotection to the Primary Amine
Materials:
-
N-((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
Procedure:
-
Dissolve the phthalimide derivative from Step 1 in ethanol.
-
Add hydrazine hydrate (10 eq.) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Acidify the aqueous layer with 1 M HCl and wash with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with 1 M NaOH and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine, (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine.
Conclusion
This compound is a highly valuable starting material in medicinal chemistry. The protocols outlined in this guide provide a robust toolkit for its derivatization into a wide array of functionalized molecules. By leveraging these synthetic strategies, researchers can efficiently generate diverse compound libraries for hit-to-lead and lead optimization campaigns, ultimately accelerating the discovery of new therapeutic agents.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Organic Syntheses Procedure. Mitsunobu Reaction. Available at: [Link]
- Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
-
PrepChem. Synthesis of 4-biphenylmethyl bromide. Available at: [Link]
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and selective oxidation of primary alcohols to aldehydes: the first catalytic application of 2,2,6,6-tetramethyl-1-piperidinyloxyl. The Journal of Organic Chemistry, 52(12), 2559-2562.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
Sources
Analytical techniques for quantifying (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
An Application Note and Protocol for the Quantification of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Authored by: Senior Application Scientist
Abstract
This technical guide provides comprehensive methodologies for the accurate quantification of this compound. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection as the principal analytical technique, this document also presents Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. All methodologies are framed within the context of international regulatory standards for analytical procedure validation, ensuring the generation of reliable, reproducible, and defensible data.
Introduction: The Analytical Imperative
This compound is a critical chemical intermediate and a potential process-related impurity in the synthesis of various Active Pharmaceutical Ingredients (APIs). Notably, it is a key precursor in the manufacturing of certain angiotensin II receptor blockers (ARBs), commonly known as 'sartans', which are widely prescribed for hypertension and heart failure.[1][2] The presence and quantity of this compound in the final API or drug product must be strictly controlled to ensure safety, efficacy, and compliance with regulatory standards.
The International Council for Harmonisation (ICH) guidelines mandate that impurities in new drug substances be identified and quantified.[3] Therefore, the development of validated, robust, and accurate analytical methods for this compound is not merely a quality control exercise but a fundamental component of drug development and manufacturing. This guide provides the foundational protocols and validation strategies to meet these stringent requirements.
Analyte Profile: Physicochemical Characteristics
Understanding the physicochemical properties of this compound is paramount for selecting and optimizing an analytical technique.
| Property | Value | Source |
| Chemical Structure | PubChem[4] | |
| Molecular Formula | C₁₄H₁₄O | PubChem[4] |
| Molecular Weight | 198.26 g/mol | PubChem[4] |
| Appearance | Solid | CymitQuimica[5] |
| Melting Point | ~119 °C | ChemicalBook[6] |
| UV Absorbance | Exhibits strong absorbance in the UV region due to the biphenyl chromophore, with a λmax expected around 254 nm. | BenchChem[7] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Der Pharma Chemica[8] |
The presence of the biphenyl chromophore makes UV-based detection highly suitable. Its solubility in common organic solvents facilitates sample preparation for both HPLC and GC.
Primary Analytical Technique: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the quantification of this compound due to its high specificity, robustness, and applicability to non-volatile, thermally stable compounds.[7]
Principle of Separation
The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the stationary phase. By carefully controlling the composition of the mobile phase (e.g., the ratio of water to an organic modifier like acetonitrile or methanol), the analyte can be eluted and separated from other components in the sample matrix.
Experimental Workflow Diagram
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | This composition provides a good balance of solvent strength to achieve a reasonable retention time and resolution from potential impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection λ | 254 nm | This wavelength is near the expected maximum absorbance for the biphenyl chromophore, providing high sensitivity.[7] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any late-eluting impurities. |
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample (e.g., API) to obtain a theoretical concentration of ~25 µg/mL of the analyte in a suitable volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.
Method Validation: A Self-Validating System
A protocol is only trustworthy if it is validated. The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10][11]
Validation Workflow
Caption: A logical flow for analytical method validation based on ICH guidelines.
Validation Parameter Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample to show no interfering peaks at the retention time of the analyte.[12]
-
Linearity: A minimum of five concentrations across the desired range are analyzed. The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations of the analyte (e.g., spiking a placebo at three levels: 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Multiple injections (n=6) of a single standard preparation. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment. The %RSD between the data sets is evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate) and observing the effect on the results.
Typical Performance Data
The following table summarizes expected performance characteristics for the validated HPLC method.
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance |
| Specificity | No interference at analyte RT | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Covers expected concentrations | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOQ (µg/mL) | Sufficient for purpose | ~0.5 µg/mL |
| Robustness | Results unaffected by small changes | Complies |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, such as identifying trace-level impurities or when dealing with complex matrices, GC-MS offers superior sensitivity and specificity. The analyte is volatile enough for GC analysis, and the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Mass Spectrometric detector.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[13]
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte without degradation. |
| Injection Mode | Splitless (1 µL) | Suitable for trace analysis. |
| Oven Program | 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min. | A temperature ramp allows for separation from other volatile components.[13][14] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns. |
| Scan Range | 40 - 300 amu | Covers the molecular ion and expected fragment ions. |
Expected Mass Spectrum: The EI mass spectrum of this compound is predicted to show:
-
Molecular Ion (M⁺): A peak at m/z 198.
-
Key Fragments:
-
m/z 181: Loss of a hydroxyl radical (-OH)
-
m/z 180: Loss of water (-H₂O)
-
m/z 167: Loss of the hydroxymethyl group (-CH₂OH)
-
m/z 165: A common fragment in biphenyls.
-
m/z 152: Loss of C₂H₄O from the molecular ion.
-
Conclusion
This application note provides robust, detailed, and scientifically grounded protocols for the quantification of this compound. The primary RP-HPLC method is suitable for routine quality control, offering excellent precision and accuracy. The alternative GC-MS method provides enhanced specificity and is ideal for impurity identification and trace analysis. Both protocols are presented within the essential framework of method validation as prescribed by ICH guidelines, ensuring the generation of high-quality, reliable data for regulatory submissions and drug development milestones.
References
- AMSbiopharma. (2025, July 22).
- Thermo Fisher Scientific. Analysis of Impurities in Sartan-Type Bulk Drug Substances.
- Tsai, F. J., et al. (n.d.). Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS. Journal of Food and Drug Analysis.
- Yeong, C., & Lahey, C. (n.d.). Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method. Shimadzu.
- Various Authors. (n.d.).
- Monteiro, M. S., et al. (2023). Investigation of Carcinogenic Impurities of N-Nitrosamines in Sartan Pharmaceutical Products Marketed in Brazil: Development and Validation of Method Based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Pharmaceutical Sciences.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- PubChem. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- CymitQuimica. This compound.
- ChemicalBook. (4'-METHYLBIPHENYL-4-YL)-METHANOL.
- BenchChem. (2025).
- BenchChem. (2025). Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone.
- Der Pharma Chemica. (n.d.). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form.
Sources
- 1. Gas Chromatography (GC) | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. (4'-METHYLBIPHENYL-4-YL)-METHANOL | 79757-92-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol via Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, step-by-step guide for the purification of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol through recrystallization. This protocol is designed to be a self-validating system, emphasizing the fundamental principles behind experimental choices to ensure scientific integrity and reproducibility. The guide covers solvent selection, the recrystallization process, and methods for assessing the purity of the final product.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2] The underlying principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.
This process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, being present in smaller quantities, remain dissolved in the mother liquor. The purified crystals are then isolated by filtration.
For this compound, a biphenyl derivative with a melting point of 119 °C, selecting an appropriate solvent system is critical for achieving high purity and yield.[4]
Health and Safety Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all chemicals being used.
This compound: While a specific SDS for this compound is not readily available, general precautions for handling similar aromatic alcohols should be followed.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Solvents: Recrystallization solvents, such as methanol, are often flammable and toxic.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[2] Handle with extreme care in a fume hood, away from ignition sources.[2]
Materials and Equipment
Materials:
-
Impure this compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)
-
Activated carbon (optional, for colored impurities)
-
Filter paper
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Beakers
-
Graduated cylinders
-
Spatula
-
Melting point apparatus
-
Analytical balance
Experimental Protocol: A Step-by-Step Guide
Part 1: Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent for this compound should exhibit the following properties:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
High or very low solubility for impurities.
-
Chemically inert towards the compound.
-
A boiling point below the melting point of the compound (119 °C).
-
Easily removable from the purified crystals.
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the impure this compound into several small test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath. A good solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then place them in an ice bath. The ideal solvent will yield a large quantity of crystals upon cooling.
-
Based on these observations, select the most promising single solvent or a mixed solvent system. For biphenyl compounds, alcohols like methanol or ethanol, or a mixed system such as ethanol/water or hexane/ethyl acetate are often effective.[5][6]
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Polarity | Rationale |
| Methanol | High | The hydroxyl group can interact with the alcohol functionality of the target compound. |
| Ethanol | High | Similar to methanol, offers a good solubility profile for many organic solids. |
| Isopropanol | Medium | A good alternative to methanol and ethanol. |
| Ethyl Acetate | Medium | Often a good solvent for moderately polar compounds. |
| Toluene | Low | May be a good solvent, but care must be taken as it might be too effective, leading to low recovery. |
| Hexanes | Low | Likely to be a poor solvent, but can be used as an anti-solvent in a mixed solvent system. |
| Water | High | Unlikely to be a good solvent on its own but can be an effective anti-solvent with a miscible organic solvent like ethanol. |
Part 2: The Recrystallization Workflow
The following workflow outlines the process for recrystallizing this compound.
Caption: Recrystallization Workflow Diagram
Step-by-Step Procedure:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and a small amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Part 3: Purity Assessment
The purity of the recrystallized this compound should be assessed to validate the success of the purification.
-
Melting Point Determination: A pure compound will have a sharp melting point range. The literature melting point for this compound is 119 °C.[4] A broad melting range or a melting point lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product with the starting material. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the identity and purity of the compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution. |
| Oiling out (formation of a liquid instead of crystals). | The compound is insoluble in the solvent at its boiling point. The melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, then add more solvent. Try a different solvent with a lower boiling point. |
| Low recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use less solvent. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is preheated. |
References
- Vertex AI Search. (2024).
- Methanol Safety D
- Methanol - SAFETY D
- Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide - Benchchem. (2025).
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
- Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one - Benchchem. (2025).
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
(4'-Methyl(1,1'-biphenyl)-4-yl)methanol - PubChem. (n.d.). Retrieved from [Link]
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023).
- recrystalliz
- Methanol - SAFETY D
- Alternative method of recrystallization at room temperature (using 2 solvents) - ECHEMI. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. (2025).
- CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google P
- SAFETY DATA SHEET - Methanol (230, 232, 233)
- (4'-Methyl-[1,1'-biphenyl]-4-yl)
-
Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9) - Cheméo. (n.d.). Retrieved from [Link]
- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.).
- 4-Biphenylmethanol | 3597-91-9 - ChemicalBook. (2025).
- (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol - PubChem. (n.d.).
- 1,1'-Biphenyl, 4-methyl- - the NIST WebBook. (n.d.).
- SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. (n.d.).
- Solvent miscibility and other d
- Solvent Miscibility Table. (n.d.).
- (4'-methyl-1,1'-biphenyl-2-yl)methanol - ChemicalBook. (n.d.).
Sources
Use of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol as a fluorescent probe precursor
Application Note & Protocols
Topic: (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol as a Versatile Precursor for the Design of Novel Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Biphenyl Scaffold as a Privileged Structure in Fluorescence Sensing
In the landscape of molecular tools for biological and chemical sensing, fluorescent probes represent a cornerstone technology. Their ability to report on the presence and concentration of specific analytes with high sensitivity and spatiotemporal resolution is unparalleled. The design of an effective fluorescent probe hinges on the selection of a core fluorophore. The biphenyl scaffold has emerged as a "privileged structure" in this context, valued for its rigid, π-conjugated system that provides a stable and predictable fluorescence output.[1] Derivatives of biphenyl are foundational to a wide array of applications, from liquid crystals to pharmacologically active agents.[2][3]
This compound is a particularly attractive precursor for semi-custom and custom fluorescent probe development. Its intrinsic fluorescence, derived from the biphenyl core, serves as a robust starting point.[4][5] Crucially, the primary alcohol (methanol) moiety provides a versatile chemical handle for synthetic modification. This hydroxyl group can be readily converted into esters, ethers, or halides, allowing for the covalent attachment of various "recognition elements" designed to interact with specific targets. This application note provides a comprehensive guide to leveraging this compound, from the synthesis of a functional probe to its application in biochemical assays and cellular imaging.
Section 1: Foundational Principles and Precursor Characterization
The Causality of Biphenyl Fluorescence
The fluorescence of the biphenyl core originates from its extended system of conjugated pi-orbitals. Upon absorption of a photon of appropriate energy (typically in the UV range), an electron is promoted to an excited singlet state (S1). The molecule rapidly relaxes to the ground state (S0) by emitting a photon of lower energy (longer wavelength), a process observed as fluorescence. The rigidity of the C-C single bond connecting the two phenyl rings, while allowing some torsional freedom, helps to minimize non-radiative decay pathways (e.g., vibrational relaxation), contributing to a favorable quantum yield.[6] Functionalization of this core allows for the modulation of its photophysical properties.
Properties of this compound
This precursor is a commercially available solid, valued for its stability and straightforward reactivity. Its key features make it an excellent starting point for probe synthesis.
| Property | Value | Source |
| CAS Number | 79757-92-9 | [7] |
| Molecular Formula | C₁₄H₁₄O | [7] |
| Molecular Weight | 198.26 g/mol | [7] |
| Appearance | White to off-white solid | - |
| Melting Point | ~119 °C | |
| Solubility | Soluble in THF, Dichloromethane, Ethyl Acetate; Poorly soluble in water | - |
| Core Fluorescence | Exhibits fluorescence in the UV-Green region | [4][5][8] |
Section 2: Synthesis of a "Turn-On" Fluorescent Probe
Principle of Synthesis: An Esterification Strategy
To demonstrate the utility of the precursor, we will describe the synthesis of a hypothetical "turn-on" probe, Biphenyl-Ester Probe 1 (BEP1) , designed to detect enzymatic activity (e.g., an esterase). The core concept is to quench the intrinsic fluorescence of the biphenyl methanol by converting the hydroxyl group into an ester. This ester group acts as a "protecting group" for the fluorescence. Upon enzymatic cleavage of the ester bond, the parent alcohol, this compound, is regenerated, leading to a "turn-on" of the fluorescence signal. This approach provides a high signal-to-background ratio, a critical feature for sensitive detection.
Experimental Workflow: Synthesis of BEP1
Sources
- 1. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fluorescent polyacrylate derivate from 4-biphenylmethanol with UV-green emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westmont.edu [westmont.edu]
- 7. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Welcome to our dedicated technical guide for the synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol. This resource is tailored for researchers, scientists, and professionals in drug development. It aims to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important biphenyl methanol derivative. By moving beyond standard protocols, we will delve into the mechanistic underpinnings of side reactions and offer field-proven troubleshooting strategies to enhance your synthetic success.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step sequence:
-
A Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core. This usually involves the reaction of an aryl halide with an arylboronic acid, such as coupling 4-iodotoluene with 4-formylphenylboronic acid.
-
A subsequent reduction of the formyl group to a primary alcohol.
While this synthetic route is robust, each stage is susceptible to side reactions that can compromise yield and purity. This guide is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Troubleshooting Guide - Common Synthetic Hurdles
This section focuses on identifying the root causes of common problems and providing actionable solutions.
Issue 1: Low Yield of the Biphenyl Aldehyde after Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of 4-iodotoluene and 4-formylphenylboronic acid is giving a low yield of 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings are a frequent challenge and can often be attributed to several critical factors.
Causality and Mechanism:
-
Protodeboronation: This is a major side reaction where the boronic acid is protonolyzed, replacing the C-B bond with a C-H bond, thus regenerating the arene (benzaldehyde in this case) from your starting material.[1][2][3] This process is often catalyzed by the palladium complex and can be exacerbated by the presence of water and certain bases.[2][3]
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species if the reaction is not maintained under strictly anaerobic conditions. Furthermore, phosphine ligands can be oxidized, leading to catalyst decomposition.
-
Inefficient Transmetalation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4][5][6][7] An inappropriate choice of base, insufficient quantity, or poor solubility can hinder this key step in the catalytic cycle.[4][5][7]
Troubleshooting and Optimization Protocol:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. This can be accomplished by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by employing several freeze-pump-thaw cycles for more sensitive reactions.
-
Base Selection: The choice of base is critical. For aqueous systems, K₂CO₃ or K₃PO₄ are common. For anhydrous conditions, Cs₂CO₃ or K₃PO₄ can be more effective. The base must be strong enough to facilitate boronate formation but not so strong as to promote significant protodeboronation.
-
Catalyst and Ligand System: While Pd(PPh₃)₄ is a workhorse catalyst, more modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald or cataCXium ligands) can accelerate the desired cross-coupling, outcompeting the protodeboronation side reaction.[2][3]
-
Temperature Control: Suzuki couplings are typically heated, but excessive temperatures can accelerate catalyst decomposition and side reactions. A temperature range of 80-110 °C is usually optimal.
Workflow for Diagnosing Low Yield in Suzuki Coupling:
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.
Issue 2: Incomplete Reduction of the Aldehyde
Question: I am reducing 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde to the alcohol using sodium borohydride (NaBH₄), but my TLC and NMR show a significant amount of unreacted aldehyde. How can I ensure the reaction goes to completion?
Answer:
Incomplete reduction with NaBH₄ is a common issue, often related to the reagent's reactivity or the reaction conditions.
Causality and Mechanism:
-
Reactivity of NaBH₄: Sodium borohydride is a mild and selective reducing agent.[8][9][10] Its reactivity can be diminished in protic solvents like methanol or ethanol, which can slowly react with the borohydride.
-
Stoichiometry: While the reaction stoichiometry suggests 0.25 equivalents of NaBH₄ per equivalent of aldehyde, it is standard practice to use a molar excess to account for any reaction with the solvent and to ensure a sufficient rate.
-
Reaction Temperature: Reductions are often initiated at 0 °C to moderate the initial exothermic reaction. However, for some substrates, this temperature may be too low for the reaction to proceed to completion in a reasonable timeframe.
Troubleshooting Protocol:
-
Increase NaBH₄ Equivalents: If you are using 1.0-1.2 equivalents, consider increasing this to 1.5-2.0 equivalents to ensure there is sufficient active reagent.
-
Adjust the Temperature: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress by TLC.
-
Solvent Selection: Anhydrous solvents can improve the efficiency of the reduction. A mixture of THF and methanol is often a good compromise, providing good solubility for both the substrate and the reducing agent.
-
Consider a Stronger Reducing Agent: If increasing the equivalents of NaBH₄ and adjusting the temperature are ineffective, a more potent reducing agent such as lithium aluminum hydride (LAH) may be necessary. Note that LAH requires strictly anhydrous conditions (e.g., in THF or diethyl ether) and a more cautious workup procedure.
| Reducing Agent | Relative Reactivity | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol, THF | Tolerant of protic solvents; safe workup. |
| Lithium Aluminum Hydride (LAH) | Strong | THF, Diethyl Ether | Reacts violently with water; requires anhydrous conditions and a careful quenching procedure. |
Issue 3: Formation of a Carboxylic Acid Impurity
Question: My final product, this compound, is contaminated with 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid. What is the source of this impurity?
Answer:
The presence of a carboxylic acid impurity indicates that an oxidation event has occurred.
Causality and Mechanism:
-
Air Oxidation of the Aldehyde Intermediate: Aromatic aldehydes can be susceptible to air oxidation to form carboxylic acids, especially if left for extended periods or in the presence of base or trace metals.
-
Oxidation during Workup: While less likely for the final alcohol product under standard conditions, prolonged exposure to air at elevated temperatures during workup could potentially lead to some oxidation.
Preventative and Remedial Actions:
-
Minimize Exposure to Air: Handle the intermediate aldehyde under an inert atmosphere whenever possible. It is best to proceed with the reduction step as soon as is practical after the aldehyde has been synthesized and isolated.
-
Purification via Extraction: If the carboxylic acid impurity is present in the final product, it can usually be easily removed. Dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base such as a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and will be extracted into the aqueous phase, while the neutral alcohol product remains in the organic layer.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling often preferred over other cross-coupling reactions like Stille or Negishi for this synthesis?
A1: The primary advantages of the Suzuki-Miyaura coupling lie in the properties of the organoboron reagents. Boronic acids are generally thermally stable, insensitive to water and oxygen, and have low toxicity.[11] This makes them significantly easier and safer to handle compared to the highly toxic organotin reagents used in Stille couplings or the extremely air- and moisture-sensitive organozinc reagents required for Negishi couplings.
Q2: What is the fundamental role of the phosphine ligand in the Suzuki-Miyaura coupling?
A2: The phosphine ligand is critical for the efficacy of the palladium catalyst. It fulfills several key roles in the catalytic cycle: it stabilizes the Pd(0) center, preventing its aggregation into inactive palladium black; its electronic properties influence the rate of oxidative addition; and its steric bulk facilitates the final reductive elimination step that forms the C-C bond and regenerates the active catalyst.[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura reaction.
Q3: How can I best purify the final this compound product?
A3: The most common and effective method for purification is flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is typically employed. The polarity of the eluent should be guided by prior TLC analysis. For achieving very high purity, recrystallization from a suitable solvent mixture, such as ethyl acetate/hexanes or toluene, can be an excellent secondary purification step.
References
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ACS Omega URL: [Link]
-
Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed Source: PubMed URL: [Link]
-
Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH Source: National Institutes of Health URL: [Link]
-
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction Source: Semantic Scholar URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Tips on increasing yield of Miyaura coupling reaction? Source: Reddit URL: [Link]
-
Title: Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol Source: Penn State Research Database URL: [Link]
-
Title: Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol | Request PDF Source: ResearchGate URL: [Link]
-
Title: (4'-Methyl(1,1'-biphenyl)-4-yl)methanol Source: PubChem URL: [Link]
-
Title: Sodium Borohydride (NaBH4) Reduction - Organic Synthesis Source: Organic Synthesis URL: [Link]
-
Title: Sodium Borohydride - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]
-
Title: The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid Source: Sciencemadness URL: [Link]
-
Title: Organoborane coupling reactions (Suzuki coupling) - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: The Suzuki Reaction Source: Stanford University URL: [Link]
-
Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Reaction of 4‐iodotoluene 1a with phenylboronic acid 2a in various... Source: ResearchGate URL: [Link]
-
Title: Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions Source: Sciforum URL: [Link]
-
Title: Reduction of Carbonyl Compounds with NaBH under Ultrasound Irradiation and Aprotic Condition Source: ResearchGate URL: [Link]
-
Title: Synthesis of carboxylic acids by oxidation of aldehydes Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging molecules. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a prime example of a compound that, while seemingly straightforward, presents several purification hurdles stemming from its synthesis and inherent physicochemical properties. Its biphenyl core lends it a nonpolar character, while the benzylic alcohol group introduces a site for polar interactions and potential instability.
This guide is structured to function as a dedicated technical support resource. We will move from identifying common problems in a troubleshooting FAQ format to providing robust, step-by-step protocols for effective purification and subsequent purity validation. The causality behind each recommendation is explained to empower you to adapt and troubleshoot your specific experimental context.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Question 1: What are the most likely impurities in my crude product?
Answer: The impurities are almost always byproducts of the synthetic route used. The two most common routes are Suzuki-Miyaura coupling and Grignard reactions, each with a distinct impurity profile.
-
From Suzuki-Miyaura Coupling: This reaction couples an aryl boronic acid/ester with an aryl halide.
-
Homocoupling Products: You may find significant amounts of 4,4'-dimethylbiphenyl (from the coupling of two tolyl-boronic acid molecules) and biphenyl-4,4'-diol or its derivatives (from the coupling of two halo-benzyl alcohol molecules). These homocoupling reactions are often promoted by the presence of oxygen or issues with the palladium catalyst's oxidation state.[1][2]
-
Dehalogenated/Protodeborylated Starting Materials: Incomplete reactions can leave behind starting materials like 4-bromobenzyl alcohol or 4-methylphenylboronic acid. Side reactions can also cleave the carbon-boron or carbon-halogen bond, resulting in toluene or benzyl alcohol.[3]
-
Catalyst Residues: Residual palladium can contaminate your final product, often appearing as a fine black powder (Palladium black) or leading to signal broadening in NMR spectra.[3]
-
Ligand-Derived Impurities: Impurities can arise from the phosphorus ligands used in the coupling reaction.[4]
-
-
From Grignard Reactions: This involves reacting a Grignard reagent (e.g., p-tolylmagnesium bromide) with a carbonyl compound (e.g., 4-formylbiphenyl).
-
Unreacted Starting Materials: Incomplete reactions will leave behind the starting carbonyl compound and the Grignard reagent's parent halide.
-
Wurtz-Type Homocoupling: The Grignard reagent can react with the aryl halide starting material to produce 4,4'-dimethylbiphenyl.
-
Protonation Byproducts: Grignard reagents are extremely strong bases and will react with any trace moisture or acidic protons to form toluene.[5][6] This necessitates strictly anhydrous reaction conditions.[5]
-
Question 2: My compound won't crystallize from the crude oil. What should I do?
Answer: This is a classic sign of high impurity levels or the presence of residual solvent. "Oiling out" instead of crystallizing suggests that the impurities are depressing the melting point and disrupting the crystal lattice formation.
-
Initial Step: First, ensure all reaction solvents are thoroughly removed under high vacuum.
-
Next Step - Chromatography: Your primary recourse is to perform column chromatography to separate the target molecule from the major byproducts. The polarity difference between the desired alcohol and nonpolar impurities like 4,4'-dimethylbiphenyl is usually significant enough for effective separation.[7][8]
Question 3: I'm performing column chromatography, but my compound is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution occurs when the polarities of two compounds are too similar for the chosen solvent system.
-
Adjust Solvent Polarity: If your desired product (Rf ~0.3) is co-eluting with a less polar impurity (higher Rf), you need to decrease the polarity of your mobile phase. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane. This will cause all compounds to move more slowly down the column, increasing the separation between them.[7][9]
-
Change Solvents: Sometimes, changing one of the solvents can alter the specific interactions with the silica gel. Consider switching from ethyl acetate to dichloromethane or diethyl ether as the polar component.
-
Optimize Loading: Do not overload the column. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude product. Also, load the sample onto the column in the minimum possible volume of solvent to ensure a tight starting band.[9]
Question 4: My recrystallization yield is very low. What are the common causes?
Answer: Low yield in recrystallization typically points to one of two issues:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[10][11] You may need to screen other solvents or, more likely, use a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in solution even after cooling, thus reducing the yield of recovered crystals. Always use the minimum amount of hot solvent required to fully dissolve the solid.
Purification Workflow & Logic
The following diagram outlines the logical workflow for purifying crude this compound, starting from the crude reaction output to the final, validated pure compound.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for separating the target alcohol from both more polar and less polar impurities.
1. Preparation and TLC Analysis: a. Prepare a stock solution of your crude material by dissolving ~10 mg in 1 mL of dichloromethane or ethyl acetate. b. Spot the solution on at least three different TLC plates. c. Develop the plates in solvent systems of varying polarity. A good starting point is mixtures of Hexane and Ethyl Acetate (EtOAc). d. Visualize the plates under a UV lamp (254 nm). The ideal solvent system will give your target compound an Rf value of 0.25 - 0.35 .
| Solvent System (Hexane:EtOAc) | Typical Rf (Target) | Typical Rf (Homocoupled Impurity) | Analysis |
| 9:1 | ~0.10 | ~0.50 | Good for separating very nonpolar impurities, but the product elutes too slowly. |
| 7:3 | ~0.30 | ~0.80 | Often the optimal system for good separation and reasonable elution time. |
| 1:1 | ~0.65 | ~0.95 | Poor separation. Both compounds run too close to the solvent front.[9] |
2. Column Packing: a. Select an appropriate size column. For 1 g of crude material, a 40g pre-packed silica cartridge or a glass column with ~100g of silica gel is suitable. b. Prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 Hexane:EtOAc). c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
3. Sample Loading: a. Wet Loading: Dissolve the crude product (~1 g) in the minimum amount of dichloromethane (~2-3 mL). Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product). Remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase, applying gentle pressure. b. Collect fractions continuously in test tubes. Monitor the elution process by TLC, spotting every few fractions on a single TLC plate. c. The nonpolar impurities (e.g., 4,4'-dimethylbiphenyl) will elute first, followed by your desired product, this compound.
5. Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is best used as a final "polishing" step after chromatography or if the crude material is already of high purity (>90%).
1. Solvent Selection: a. Place a small amount of your purified amorphous solid (~20 mg) into several test tubes. b. Add different solvents or solvent pairs to each tube. Good candidates for this molecule include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane or toluene/heptane.[11][12] c. Heat the tubes to the boiling point of the solvent. The ideal solvent will completely dissolve your compound when hot. d. Allow the tubes to cool slowly to room temperature, then place them in an ice bath. A suitable solvent will result in the formation of well-defined crystals.
2. Recrystallization Procedure (using Ethyl Acetate/Hexane): a. Place the amorphous solid (e.g., 1.0 g) in an Erlenmeyer flask. b. Add the "good" solvent (ethyl acetate) dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount. c. Remove the flask from the heat and slowly add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy (turbid). d. Add one or two more drops of the "good" solvent (ethyl acetate) to redissolve the precipitate and make the solution clear again. e. Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. f. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
3. Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities. c. Dry the crystals under high vacuum to remove all residual solvent.
Final Purity Assessment
After purification, the identity and purity of this compound must be confirmed.
-
¹H NMR: Confirms the chemical structure and detects proton-containing impurities.
-
HPLC: Provides a quantitative measure of purity. A single sharp peak indicates high purity.[][14]
-
Melting Point: A sharp melting point close to the literature value (119 °C) is a strong indicator of high purity.[15][16] A broad or depressed melting range suggests the presence of impurities.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available from: [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Why is methanol a good solvent to recrystallize biphenyl?. Homework.Study.com. Available from: [Link]
-
Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Available from: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available from: [Link]
-
How do typical impurities arise in the Grignard reaction?. Homework.Study.com. Available from: [Link]
- Method for preparing high-purity biphenyl from crude biphenyl. Google Patents.
-
Biphenyl Purification: Chromatography Lab. Studylib. Available from: [Link]
-
Column chromatography. Columbia University. Available from: [Link]
-
Column chromatography (video). Khan Academy. Available from: [Link]
- Process for purifying biphenyl. Google Patents.
-
column chromatography & purification of organic compounds. YouTube. Available from: [Link]
-
Preparation of biphenyl. PrepChem.com. Available from: [Link]
-
How to remove non-polar impurity from the compound?. ResearchGate. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. Available from: [Link]
-
2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. Available from: [Link]
-
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available from: [Link]
-
(4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem. Available from: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Available from: [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]
-
The Determination of Polychlorinated Biphenyl in Small Samples. International Journal of Environmental Analytical Chemistry. Available from: [Link]
-
Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Cheméo. Available from: [Link]
-
Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Penn State Research Database. Available from: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
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- 16. echemi.com [echemi.com]
Technical Support Center: Purification of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Welcome to the technical support guide for the purification of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (MBM). This resource is designed for researchers, chemists, and drug development professionals who are working with this important biphenyl intermediate. Crude MBM, often synthesized via Suzuki-Miyaura cross-coupling, can contain a variety of impurities that may interfere with downstream applications. This guide provides in-depth, field-proven protocols and troubleshooting advice to help you achieve high purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude MBM is heavily dependent on its synthesis route, most commonly the palladium-catalyzed Suzuki-Miyaura coupling. The primary impurities arise from side reactions and unconsumed starting materials.[1][2]
-
Homocoupling Byproducts: These are often the most significant impurities. They result from the coupling of two identical starting material molecules. You can expect to find 4,4'-dimethylbiphenyl (from the boronic acid) and [1,1'-biphenyl]-4,4'-dimethanol (from the aryl halide).[1][3]
-
Unreacted Starting Materials: Residual 4-tolylboronic acid and the aryl halide (e.g., 4-(bromomethyl)phenol or a related precursor) may be present.
-
Protodeboronation and Dehalogenation Products: These are byproducts where the boronic acid or halide group is replaced by a hydrogen atom, leading to the formation of toluene and benzyl alcohol, respectively.[1]
-
Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can precipitate as palladium black, which may contaminate the crude product.[1]
-
Inorganic Salts: Bases such as sodium or potassium carbonate are essential for the Suzuki reaction, and their inorganic salt byproducts must be removed during the initial workup.[2]
-
Oxidation Products: The product alcohol is susceptible to oxidation, which can form (4'-methyl-[1,1'-biphenyl]-4-yl)carbaldehyde. Boronic acids can also undergo oxidation under certain conditions.[1]
Q2: What is the most effective primary purification method for crude MBM?
A2: For crystalline solids like MBM (melting point ~119 °C), recrystallization is the most efficient and scalable primary purification technique.[4] The key is selecting a solvent or solvent system in which MBM is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. This differential solubility allows for the separation of the desired compound from impurities that remain in the "mother liquor."[5] A mixed-solvent system, such as ethanol/water, is often an excellent choice for compounds like MBM that have both nonpolar (biphenyl) and polar (alcohol) characteristics.[6]
Q3: How can I reliably assess the purity of my final MBM product?
A3: A multi-faceted approach is recommended for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method, preferably using a biphenyl or C18 column, can effectively separate MBM from its structurally similar impurities.[7] Purity is typically reported as a percentage based on the area of the product peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of the purified compound. The absence of impurity peaks in the spectra is a strong indicator of high purity. For absolute quantification, quantitative NMR (qNMR) against a certified internal standard can be employed.[8]
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value (approx. 119 °C) indicates high purity.[4] Impurities typically cause melting point depression and broadening.
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: This common issue, often called "oiling out," occurs when the compound's melting point is lower than the boiling point of the solvent or when high levels of impurities disrupt crystal lattice formation. Please refer to our Troubleshooting Guide (Problem 2) for detailed solutions, such as switching solvents, using a seed crystal, or performing a preliminary purification step.
Q5: After recrystallization, I still see multiple spots on my TLC plate. What is my next step?
A5: If recrystallization fails to remove certain impurities (often those with very similar solubility profiles), flash column chromatography is the recommended secondary purification method. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. See Protocol 2.2 for a detailed methodology.
Section 2: Purification Protocols
This section provides detailed, step-by-step instructions for the most effective purification methods for MBM.
Protocol 2.1: Recrystallization from a Mixed Solvent System
Principle: This protocol leverages the high solubility of MBM in hot ethanol and its poor solubility in water. By dissolving the crude material in a minimum of hot ethanol and then carefully adding hot water as an "anti-solvent," a supersaturated solution is created that promotes the selective crystallization of pure MBM upon slow cooling.[6]
Table 1: Solvent System Screening for MBM Recrystallization
| Solvent/System | Polarity | Suitability Rationale |
|---|---|---|
| Ethanol/Water | Mixed (Polar) | Excellent Candidate: Allows for fine-tuned control of solubility. MBM dissolves in the "good" solvent (ethanol) and is precipitated by the "poor" solvent (water).[6] |
| Isopropanol | Intermediate | Good Candidate: Similar properties to ethanol, may provide a sufficient solubility gradient between hot and cold states. |
| Methanol | Intermediate | Possible Candidate: Biphenyl itself recrystallizes well from methanol.[5] However, its lower boiling point may provide a smaller solubility window. |
| Toluene/Heptane | Mixed (Nonpolar) | Possible Candidate: Good for removing more polar impurities. MBM dissolves in toluene and is precipitated by heptane. |
| Hexane | Low | Poor: Likely to dissolve the compound too well even at low temperatures, leading to poor recovery.[6][9] |
Step-by-Step Methodology:
-
Dissolution: Place the crude MBM solid into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves.
-
Anti-Solvent Addition: While maintaining the boiling temperature, add hot deionized water dropwise to the ethanol solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is just below its saturation point, preventing premature precipitation.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio at which crystallization occurred) to rinse away any residual mother liquor containing impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product for purity and yield.
Protocol 2.2: Flash Column Chromatography
Principle: This technique is ideal for separating MBM from impurities with different polarities, such as the less polar homocoupling byproduct (4,4'-dimethylbiphenyl) and more polar byproducts. The crude mixture is adsorbed onto silica gel and eluted with a solvent system of increasing polarity. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
Table 2: Typical Parameters for MBM Flash Chromatography
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for separating compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient from low to high polarity provides excellent resolving power. Start with a low concentration of ethyl acetate (e.g., 5-10%) to elute nonpolar impurities, then increase the concentration (e.g., to 20-30%) to elute the MBM product. |
| Loading Method | Dry Loading | Adsorbing the crude material onto a small amount of silica gel before loading it onto the column often results in better separation than direct liquid injection. |
| Monitoring | TLC (UV visualization) | Use Thin-Layer Chromatography to track the separation and identify fractions containing the pure product. |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a silica gel plate and elute with various hexane/ethyl acetate mixtures. The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Carefully pack a glass column with the slurry, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude MBM in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting the eluent in fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase as prescribed by your initial TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure MBM.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified MBM.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the purification of MBM in a question-and-answer format.
Problem 1: My recovery after recrystallization is very low.
-
Q: What is the likely cause?
-
A: Using too much solvent. Dissolving the crude product in an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9]
-
A: The chosen solvent is too effective. If the compound has high solubility even at low temperatures, recovery will be poor.[9]
-
A: Premature crystallization. If the product crystallizes in the funnel during hot filtration (if performed), it will be lost.
-
-
Q: How can I fix this?
-
A: Concentrate the mother liquor. Take the filtrate from your first crystallization, reduce its volume by boiling off some solvent, and cool it again to obtain a "second crop" of crystals. Note that this crop may be less pure than the first.
-
A: Add an anti-solvent. If you used a single solvent, you can try adding a miscible anti-solvent to the mother liquor to induce further precipitation.
-
A: Re-evaluate your solvent choice. Select a solvent in which your compound is less soluble (see Table 1).
-
A: Use pre-heated equipment. To prevent premature crystallization during filtration, use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor.
-
Problem 2: My product is "oiling out" instead of forming crystals.
-
Q: What is the likely cause?
-
A: The solution was cooled too quickly. Rapid cooling can cause the solution to become highly supersaturated, leading to the separation of a liquid phase (the oil) instead of an ordered solid lattice.
-
A: High concentration of impurities. Impurities can interfere with the crystal lattice formation, preventing crystallization.[10]
-
A: The boiling point of the solvent is higher than the melting point of the solute. This is less likely for MBM in common recrystallization solvents but is a possibility for impure samples with a depressed melting point.
-
-
Q: How can I fix this?
-
A: Re-heat and cool slowly. Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible (e.g., by insulating the flask).
-
A: Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
A: Add a seed crystal. If you have a small amount of pure MBM, add a single tiny crystal to the cooled solution to induce crystallization.
-
A: Perform a pre-purification. If the sample is very impure, first run it through a short plug of silica gel to remove the bulk of the impurities, then attempt the recrystallization again.
-
Problem 3: I am getting poor separation during column chromatography.
-
Q: What is the likely cause?
-
A: Incorrect mobile phase polarity. If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed at the top of the column.
-
A: Column overloading. Applying too much sample relative to the amount of silica gel will result in broad, overlapping bands.
-
A: Poor column packing. Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform solvent front and poor separation.
-
-
Q: How can I fix this?
-
A: Optimize the eluent with TLC. Always perform TLC analysis before running the column to find a solvent system that gives good separation and a product Rf of ~0.3.
-
A: Reduce the sample load. A general rule of thumb is to use a mass ratio of silica gel to crude sample of at least 30:1.
-
A: Repack the column. Ensure the silica is packed uniformly as a slurry and that the bed is not allowed to run dry at any point during the process.
-
Section 4: Visualization of Workflows
To better illustrate the purification and troubleshooting logic, the following diagrams have been generated.
Diagram 1: General Purification Workflow
Caption: A workflow for purifying crude MBM.
Diagram 2: Troubleshooting Recrystallization Issues
Caption: A decision tree for troubleshooting recrystallization.
References
- Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds.
- Pyvot Tech. (n.d.). Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?.
- PubChem. (n.d.). (4'-Methyl(1,1'-biphenyl)-4-yl)methanol.
- Sigma-Aldrich. (n.d.). Ascentis® Express Biphenyl UHPLC and HPLC Columns.
- LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- Fisher Scientific. (n.d.). Accucore Biphenyl columns.
- BenchChem. (2025). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.
- BenchChem. (2025). Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystallization.
- ChemicalBook. (n.d.). (4'-METHYLBIPHENYL-4-YL)-METHANOL.
- Brainly. (2019). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were....
- Google Patents. (2005). Method for preparing high-purity biphenyl from crude biphenyl.
- Google Patents. (2002). Method for preparing 4-methyl-biphenyl derivatives.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Quantitative Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl: A Comparative Guide to NMR and HPLC Methods.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 4. (4'-METHYLBIPHENYL-4-YL)-METHANOL | 79757-92-9 [chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brainly.com [brainly.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating the Degradation Pathways of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability studies and degradation analysis. Understanding the chemical stability of this molecule is paramount for ensuring the integrity of experimental results, developing stable formulations, and meeting regulatory requirements for impurity profiling.[1][2]
This guide moves beyond simple protocols to explain the chemical rationale behind observed degradation, helping you to anticipate potential issues, design robust experiments, and accurately interpret your results.
Section 1: Overview of Predicted Degradation Pathways
The structure of this compound features two primary sites susceptible to degradation under common experimental and storage conditions: the benzylic alcohol (-CH₂OH) and the methyl group (-CH₃) attached to the biphenyl core. The biphenyl ring system itself is also a chromophore, making it susceptible to photodegradation.
The most probable degradation pathways are:
-
Oxidation: The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid. The methyl group can also undergo benzylic oxidation.
-
Photodegradation: UV light absorption by the biphenyl rings can induce radical reactions, leading to hydroxylation or other complex rearrangements.
-
Metabolism: In biological systems, enzymatic processes (e.g., by Cytochrome P450 enzymes) can mimic oxidative pathways, leading to hydroxylated and carboxylated metabolites.[3][4]
Caption: Predicted primary degradation products of this compound.
Section 2: Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound in a practical question-and-answer format.
FAQ 1: Unexplained Peaks After Sample Storage (Oxidative Degradation)
Question: I am observing new, more polar peaks in my HPLC analysis of a sample that has been stored in solution. Could this be oxidation, and how do I definitively prove it?
Answer and Scientific Rationale: Yes, this is a classic sign of oxidative degradation. The benzylic alcohol is the most likely site of oxidation. In the presence of atmospheric oxygen, trace metal catalysts, or other oxidants, it can be converted to (4'-Methyl-[1,1'-biphenyl]-4-yl)carbaldehyde and further to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid. The carboxylic acid is significantly more polar and will typically have a shorter retention time in reverse-phase HPLC. To confirm this, a forced degradation study using a known oxidant is the standard approach.[5][6]
Troubleshooting Protocol: Forced Oxidation Study
This protocol is designed to intentionally generate oxidative degradants for identification.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) at a concentration of ~1 mg/mL.
-
Stress Condition: Transfer 1 mL of the stock solution to a clean vial. Add 100 µL of 3% hydrogen peroxide (H₂O₂).[6]
-
Control Sample: Prepare a control by adding 100 µL of purified water to 1 mL of the stock solution.
-
Incubation: Gently mix both vials and keep them at room temperature for 24 hours, protected from light. For accelerated results, incubation at 40-50°C for a few hours can be performed, but monitor closely to avoid excessive degradation (>20%).[6]
-
Analysis: Analyze both the stressed and control samples by LC-MS. Compare the chromatograms.
-
Confirmation: Look for new peaks in the stressed sample. The aldehyde degradant will have a mass of (M-2) and the carboxylic acid degradant will have a mass of (M+14) compared to the parent compound (M).
Caption: Experimental workflow for a forced oxidation study.
FAQ 2: Sample Instability Under Lab Lighting (Photodegradation)
Question: My compound appears to degrade when handled on the benchtop for extended periods. How can I test for and prevent photodegradation?
Answer and Scientific Rationale: The biphenyl core of the molecule is a strong chromophore that absorbs UV radiation. This energy can trigger photo-oxidative or radical-mediated degradation pathways, leading to a complex mixture of byproducts, including hydroxylated species.[7][8] To ensure the integrity of your samples, it is critical to perform a formal photostability study as outlined by ICH guideline Q1B. The simplest preventative measure is to consistently use amber vials or wrap standard vials in aluminum foil.
Protocol: Confirmatory Photostability Study
-
Sample Preparation: Prepare samples of the compound in both solid form and in a relevant solution.
-
Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).
-
Control: Prepare an identical set of "dark" control samples by wrapping them securely in aluminum foil and placing them in the same chamber to experience the same temperature conditions.
-
Analysis: After the specified exposure period, analyze both the light-exposed and dark control samples. A significant difference in the purity profile indicates photodegradation.
Table 1: ICH Q1B Recommended Conditions for Photostability Testing
| Condition | Minimum Exposure Level |
| Overall Illumination | Not less than 1.2 million lux hours |
| Near Ultraviolet (UV-A) | Not less than 200 watt-hours per square meter |
Note: These exposure levels are for confirmatory studies. Preliminary assessments can be done under ambient lab lighting, but results may not be reproducible.
FAQ 3: Assessing Stability for Formulation (Thermal & pH Stress)
Question: I need to develop a stable liquid formulation. How do I evaluate the impact of pH and temperature on the degradation of this compound?
Answer and Scientific Rationale: While the molecule does not contain functional groups prone to simple hydrolysis (like esters or amides), pH and temperature are critical stress factors that can significantly accelerate oxidative degradation.[1] Acidic or basic conditions can catalyze oxidation or other reactions. A forced degradation study across a range of pH values at an elevated temperature is essential for identifying the pH of maximum stability and predicting shelf-life.
Protocol: Forced Acid, Base, and Neutral Hydrolysis
-
Stock Solution: Prepare a stock solution of the compound in a water-miscible organic solvent like acetonitrile.
-
Stress Samples: In separate vials, dilute the stock solution with the following aqueous solutions to achieve a final concentration of ~0.1-1 mg/mL:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Neutral: Purified Water
-
-
Incubation: Place all vials in a water bath or oven set to a consistent temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and measure the formation of degradants.
FAQ 4: Predicting Biological Transformation (Metabolic Stability)
Question: My team is investigating this compound as a potential drug candidate. What are its likely metabolic liabilities and how can we get an early indication of its metabolic stability?
Answer and Scientific Rationale: In a biological context, the degradation of xenobiotics is primarily driven by enzymatic metabolism. For this molecule, Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes is the most probable route.[3] The expected metabolic "hotspots" are the same sites vulnerable to chemical oxidation: the benzylic alcohol and the tolyl methyl group. Aromatic hydroxylation on either ring is also a common metabolic pathway for biphenyl structures.[4][9] An in vitro assay using human liver microsomes (HLM) is the gold standard for an early assessment of metabolic stability.
Experimental Outline: In Vitro Metabolic Stability Assay
-
System: Human Liver Microsomes (HLM), which contain a rich supply of CYP enzymes.
-
Cofactor: NADPH is required to initiate the CYP catalytic cycle. Reactions are run with and without NADPH to distinguish enzymatic degradation from simple chemical instability in the buffer.
-
Procedure: The compound is incubated with HLM in a phosphate buffer at 37°C. The reaction is initiated by adding NADPH.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time. The rate of disappearance is used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).
Caption: Predicted Phase I and Phase II metabolic pathways.
Section 3: Recommended Analytical Methodologies
A validated, stability-indicating analytical method is crucial for resolving the parent compound from its potential degradation products.[2][5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the preferred technique.
Table 2: Starting Parameters for an LC-MS Method
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention and separation for the parent and its more polar degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the hydrophobic parent compound. |
| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes. | A gradient is necessary to elute polar degradants early while retaining and resolving the parent compound well. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this molecule. Positive mode will readily protonate the molecule. |
| MS Analysis | Full Scan (to find new peaks) and Selected Ion Monitoring (SIM) or MRM (for quantifying known degradants).[10] | Full scan is for discovery; SIM/MRM provides the sensitivity and specificity needed for quantification. |
Section 4: References
-
Tang, T., Zheng, Z., Wang, R., Huang, K., Li, H., Tao, X., Dang, Z., Yin, H., & Lu, G. (2018). Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. Chemosphere, 193, 861–868. [Link]
-
Tachikawa, T., Ohno, T., Fujitsuka, M., & Majima, T. (2004). Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir, 20(5), 1933–1939. [Link]
-
Sci-Hub. (2018). Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. Chemosphere. [Link]
-
Djeghader, A., et al. (2022). Photodegradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Applied Chemistry. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave online. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Li, Y. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Kumar, V., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Kamboj, V., & Gupta, A. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Eawag. (1998). Biphenyl Degradation Pathway. Eawag-BBD. [Link]
-
Cabrera, M. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals. [Link]
-
Castrignanò, E., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-2C-B Using Human Liver Microsomes and UPLC-QToF-MS. Metabolites. [Link]
-
Schreiber, A. (n.d.). LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification 4-Methylimidazole (4-MEI) in Beverage. SCIEX. [Link]
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- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 10. sciex.com [sciex.com]
Technical Support Center: Catalyst Deactivation in (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues, ensuring robust and reproducible results.
Introduction to the Challenge: The Fragility of the Catalyst
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, essential for synthesizing complex molecules like this compound. The reaction's success hinges on the sustained activity of the palladium catalyst throughout the catalytic cycle. However, the catalyst, particularly the active Pd(0) species, is susceptible to various deactivation pathways that can stall the reaction, reduce yields, and complicate purification. Understanding these deactivation mechanisms is paramount for effective troubleshooting. The most common culprit is the agglomeration of the active catalyst into an inactive form known as palladium black.[1][2][3] This guide will delve into the causes of this and other deactivation pathways and provide practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst deactivation in the synthesis of this compound.
Q1: What are the visual indicators of catalyst deactivation in my Suzuki coupling reaction?
A: A primary visual cue is the formation of a black precipitate, commonly known as palladium black.[1][3] This indicates that the soluble, active Pd(0) catalyst has agglomerated into an insoluble, inactive form.[2][4] Another sign is a reaction mixture that fails to progress, with TLC or GC analysis showing significant amounts of unreacted starting materials even after extended reaction times. The reaction may also appear sluggish from the start or stall after an initial period of conversion.
Q2: What is the primary cause of palladium black formation?
A: The formation of palladium black is most often triggered by the loss of the stabilizing ligand from the palladium center.[1][4] The phosphine ligands, crucial for solubilizing and stabilizing the Pd(0) species, can dissociate. These "naked" Pd(0) atoms are highly unstable and rapidly aggregate.[1] The presence of oxygen in the reaction vessel can also contribute to the formation of palladium oxides, which can then decompose to palladium black.[5]
Q3: Can impurities in my starting materials or solvents poison the catalyst?
A: Absolutely. Catalyst poisoning is a significant cause of reaction failure. Elemental sulfur is a known poison for palladium catalysts in Suzuki couplings.[6][7] Other potential poisons include impurities from the synthesis of starting materials, such as residual reagents or byproducts. Contaminants in solvents, even at ppm levels, can also inhibit the catalyst.[8] It is crucial to use high-purity reagents and solvents.
Q4: How does the choice of ligand affect catalyst stability?
A: The ligand plays a critical role in stabilizing the palladium catalyst. Bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), are highly effective at stabilizing the monoligated Pd(0) intermediates that are key to the catalytic cycle.[9] These ligands enhance the rate of both oxidative addition and reductive elimination, leading to more efficient catalysis.[9] Conversely, less sterically demanding or electron-poor ligands may not provide sufficient stabilization, leading to a higher propensity for catalyst decomposition.
Q5: Can the base I use contribute to catalyst deactivation?
A: While the base is essential for the transmetalation step, an inappropriate choice or concentration can be detrimental.[10] Some strong bases can promote side reactions or degrade the ligand or substrates. The solubility of the base is also a critical factor.[1] Common bases for Suzuki reactions include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[9] The latter is often used in anhydrous conditions, though a small amount of water may be necessary for it to be effective.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via Suzuki coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium precatalyst (e.g., Pd(OAc)₂) has not been effectively reduced to the active Pd(0) species.[10] 2. Catalyst Poisoning: Impurities in starting materials (e.g., aryl halide, boronic acid) or solvent are deactivating the catalyst.[6][7] 3. Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature.[1][11] | 1. Ensure Proper Catalyst Activation: If using a Pd(II) source, the reaction conditions must facilitate reduction to Pd(0). This is often achieved in situ by phosphine ligands or other reagents.[4] 2. Purify Starting Materials: Recrystallize the aryl halide and boronic acid. Use fresh, high-purity, and degassed solvents. Consider passing the solvent through a column of activated alumina. 3. Systematic Screening: Perform a systematic screen of solvents (e.g., Toluene, Dioxane, THF/water) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11][12] Gradually increase the temperature, but be aware that higher temperatures can also accelerate catalyst decomposition.[1] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst is degrading over time, leading to the formation of palladium black.[1] 2. Ligand Oxidation: The phosphine ligand is being oxidized to phosphine oxide, altering the ligand-to-metal ratio and reducing catalyst stability.[4] 3. Protodeboronation: The boronic acid is being consumed by a side reaction with the solvent or trace water, especially at elevated temperatures.[1][12] | 1. Increase Ligand Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes prevent dissociation and stabilize the catalyst.[1] 2. Use High-Purity Ligands: Ensure the phosphine ligand is free from phosphine oxide. Store ligands under an inert atmosphere. 3. Use Boronic Esters: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid to minimize protodeboronation.[10] Use anhydrous solvents and freshly dried base. |
| Formation of Black Precipitate (Palladium Black) | 1. Ligand Dissociation: Insufficiently stabilizing ligand or an inadequate ligand-to-palladium ratio.[1][4] 2. Presence of Oxygen: Inadequate degassing of the reaction mixture allows oxygen to oxidize the Pd(0) species.[5] 3. High Temperature: Excessive heat can accelerate the decomposition of the catalytic species.[1] | 1. Choose a More Robust Ligand: Employ bulky, electron-rich ligands known for their stabilizing effects (e.g., Buchwald ligands).[9] 2. Rigorous Degassing: Thoroughly degas the solvent and the reaction mixture (with starting materials and base) by sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[13] 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Pd(II) Species: The reaction of two boronic acid molecules can be catalyzed by Pd(II) species, which may be present if the precatalyst is not fully reduced or if the active catalyst is re-oxidized.[10] 2. Oxygen in the Reaction Mixture: Higher oxygen levels can lead to an increase in homocoupling.[10] | 1. Ensure Complete Reduction of Precatalyst: Add a mild reducing agent if necessary.[14] Ensure the reaction is run under strictly anaerobic conditions. 2. Thorough Degassing: As with preventing palladium black, rigorous degassing is crucial to minimize oxygen levels.[14] |
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the key pathways leading to catalyst deactivation in a Suzuki-Miyaura coupling reaction.
Caption: Catalyst deactivation pathways in Suzuki coupling.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound, with an emphasis on minimizing catalyst deactivation.
Materials:
-
(4-Bromophenyl)methanol
-
(4-Methylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-bromophenyl)methanol (1.0 equiv), (4-methylphenyl)boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition and Degassing: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution) and deionized water (10% v/v of toluene). Vigorously stir the mixture and sparge with the inert gas for 30 minutes to ensure thorough degassing.
-
Catalyst Preparation and Addition: In a separate small flask or vial under an inert atmosphere, pre-mix the palladium(II) acetate (1-2 mol%) and SPhos (2-4 mol%, maintaining a ~1:2 Pd:Ligand ratio). Dissolve this mixture in a small amount of the degassed toluene.
-
Reaction Initiation: Using a syringe, transfer the catalyst solution to the main reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction should ideally be complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Concluding Remarks
Catalyst deactivation is a multifaceted challenge in the synthesis of this compound. By understanding the underlying causes—from ligand dissociation and catalyst poisoning to suboptimal reaction conditions—researchers can implement targeted strategies to mitigate these issues. A systematic approach to troubleshooting, coupled with meticulous experimental technique, particularly with regard to maintaining an inert atmosphere, is key to achieving high yields and reproducible outcomes. This guide provides the foundational knowledge and practical steps to navigate these challenges successfully.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents.
- Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics - ACS Publications.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Recoverable Palladium Catalysts for Suzuki–Miyaura Cross‐ Coupling Reactions Based on Organic‐Inorganic Hybrid Silica Materials Containing Imidazolium and Dihydroimidazolium Salts. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development - ACS Publications.
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters - ACS Publications.
- Suzuki reaction. Wikipedia.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Formation of palladium black during Suzuki coupling. Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Bourgogne.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Preventing homocoupling in biphenyl synthesis reactions
A Guide to Preventing Homocoupling Side Reactions
Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with homocoupling side reactions in their cross-coupling methodologies. Here, we provide in-depth, mechanism-driven troubleshooting advice and practical protocols to help you optimize your reactions and maximize the yield of your desired biaryl products.
Frequently Asked Questions: Understanding the Origins of Homocoupling
Q1: What is homocoupling and why is it a major issue in my biphenyl synthesis?
Homocoupling refers to the unwanted self-coupling of two identical starting molecules, leading to symmetrical biaryl byproducts (e.g., A-A or B-B) instead of the desired unsymmetrical biaryl (A-B). This side reaction consumes valuable starting materials, reduces the yield of your target molecule, and complicates purification, as the homocoupled products often have similar chromatographic properties to the desired product.
Q2: What are the primary mechanistic pathways that lead to homocoupling in a Suzuki-Miyaura coupling reaction?
In Suzuki-Miyaura couplings, the most common biphenyl synthesis method, homocoupling of the boronic acid partner is a prevalent issue. There are several mechanistic origins for this:
-
Oxygen-Induced Homocoupling: In the presence of oxygen, a base can promote the homocoupling of boronic acids, often independent of the palladium catalyst. This pathway is a significant contributor if your reaction is not properly degassed.
-
Reductive Elimination from a Di-organometallic Palladium(II) Intermediate: If transmetalation occurs twice before reductive elimination, a Pd(II) species bearing two aryl groups from the boronic acid (LₙPd(Ar²)₂) can form. Reductive elimination from this intermediate yields the Ar²-Ar² homocoupled byproduct. This is often exacerbated by slow reductive elimination of the desired Ar¹-Ar² product.
-
Disproportionation/Redistribution: Boronic acids can undergo redistribution reactions to form triarylboroxines, which can influence the reaction kinetics and side-product formation.
Q3: How does homocoupling in Negishi and Stille couplings differ from Suzuki reactions?
While the goal is the same, the culprits differ slightly:
-
Negishi Coupling (Organozinc): Organozinc reagents are highly reactive. Homocoupling can be initiated by trace oxygen or arise from palladium-catalyzed pathways. The mechanism often involves the formation of a di-organopalladium(II) intermediate, similar to the Suzuki reaction, especially if the oxidative addition of the aryl halide to Pd(0) is slow compared to transmetalation.
-
Stille Coupling (Organotin): Organostannanes are generally less reactive than their zinc or boron counterparts, making them more stable to air and moisture. However, homocoupling of the organostannane can still occur, particularly at elevated temperatures or in the presence of oxygen. A key pathway involves the transmetalation of two organostannane groups to the palladium center.
Troubleshooting Guides for Common Coupling Reactions
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Suzuki-Miyaura Coupling
Problem: "My reaction is producing a significant amount of boronic acid homocoupling byproduct (Ar²-Ar²). My starting aryl halide (Ar¹-X) remains unreacted."
This common issue points to a problem with the catalytic cycle, where the self-coupling of the boronic acid is kinetically favored over the cross-coupling pathway.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere:
-
Why: Oxygen is a known culprit in promoting the palladium-independent homocoupling of boronic acids.
-
Action: Degas your solvent thoroughly (3-4 cycles of vacuum/backfill with argon or nitrogen). Use Schlenk techniques or a glovebox for the reaction setup. A simple nitrogen blanket may not be sufficient.
-
-
Evaluate Your Choice of Base:
-
Why: The base plays a critical role in activating the boronic acid. A base that is too strong or has poor solubility can lead to side reactions. Hydroxide bases (like NaOH) can sometimes promote proto-deboronation, reducing the amount of active boronic acid available for cross-coupling.
-
Action: Switch to a milder, non-coordinating base. Tripotassium phosphate (K₃PO₄) is often an excellent choice as it has moderate basicity and its heterogeneous nature can be beneficial. Cesium carbonate (Cs₂CO₃) is another effective but more expensive alternative.
-
-
Optimize the Catalyst/Ligand System:
-
Why: The ligand controls the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step, which disfavors the formation of undesired intermediates that lead to homocoupling.
-
Action: If you are using a simple ligand like PPh₃, switch to a more specialized ligand designed for cross-coupling. Buchwald or Fu's phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Consider using a pre-catalyst complex (e.g., G3 or G4 palladacycles) which are more stable and efficient.
-
Troubleshooting Workflow: Suzuki Coupling
This diagram outlines a logical decision-making process for addressing homocoupling in Suzuki reactions.
Caption: A decision tree for troubleshooting homocoupling.
Scenario 2: General Cross-Coupling
Problem: "I see homocoupling of both my aryl halide (Ar¹-Ar¹) and my organometallic reagent (Ar²-Ar²). What's going on?"
Seeing both types of homocoupling suggests a more fundamental issue with the catalytic cycle's timing and stability.
Troubleshooting Steps:
-
Check Stoichiometry and Addition Rate:
-
Why: An incorrect ratio of reagents can disrupt the catalytic cycle. For instance, a large excess of the organometallic reagent can favor the formation of LₙPd(Ar²)₂ intermediates. Slow addition of one reagent can sometimes help maintain a low concentration, preventing side reactions.
-
Action: Ensure you are using the correct stoichiometry, typically a slight excess (1.1-1.5 equivalents) of the organometallic reagent. For highly reactive organometallics (like organozincs), consider adding it slowly via a syringe pump to the reaction mixture.
-
-
Lower the Reaction Temperature:
-
Why: Higher temperatures can accelerate all reaction pathways, including catalyst decomposition and side reactions. Catalyst decomposition can lead to the formation of palladium black (Pd(0) nanoparticles), which can non-selectively catalyze homocoupling.
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Try reducing the temperature by 10-20 °C.
-
-
Re-evaluate the Palladium Source:
-
Why: Not all palladium sources are equal. Pd(OAc)₂ needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient or leads to aggregation, catalytic activity will be poor.
-
Action: Switch to a source that is already in the Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄. These often give more reproducible results and can reduce induction periods where side reactions might occur.
-
Data Summary: Key Parameters to Control Homocoupling
| Parameter | Suzuki-Miyaura | Negishi | Stille | Rationale for Homocoupling Prevention |
| Atmosphere | Strictly Inert (Ar/N₂) | Strictly Inert (Ar/N₂) | Inert Preferred | Prevents O₂-induced homocoupling of organometallic reagents. |
| Base | K₃PO₄, Cs₂CO₃ | Not required | Not required | Milder, non-coordinating bases minimize proto-deboronation and side reactions. |
| Ligand | Bulky, e⁻-rich phosphines (SPhos, XPhos) | Bulky, e⁻-rich phosphines | PPh₃, AsPh₃ | Accelerates reductive elimination, outcompeting side reactions. |
| Temperature | 60-100 °C | 25-60 °C | 80-120 °C | Lower temperatures reduce catalyst decomposition and non-selective pathways. |
| Pd Source | Pd(0) or Pre-catalyst | Pd(0) or Pre-catalyst | Pd(0) or Pre-catalyst | Ensures efficient initiation of the catalytic cycle. |
Visualizing the Mechanism: The Root of Homocoupling
The diagram below illustrates a generalized catalytic cycle for cross-coupling and highlights the off-cycle pathways that result in homocoupling byproducts. The desired pathway is shown in green, while the problematic side reactions are in red.
Caption: Catalytic cycle showing desired (green) and homocoupling (red) pathways.
Validated Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol for the synthesis of 4-methoxy-3'-methylbiphenyl incorporates best practices to suppress homocoupling.
Materials:
-
4-Bromoanisole (Ar¹-Br)
-
3-Methylphenylboronic acid (Ar²-B(OH)₂)
-
SPhos Pd G3 Precatalyst (CAS: 1445085-87-9)
-
Tripotassium phosphate (K₃PO₄), finely milled
-
Anhydrous Toluene
-
Degassed Water
Equipment:
-
Schlenk flask
-
Magnetic stirrer hotplate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
Step-by-Step Procedure:
-
Vessel Preparation: Place a stir bar in a Schlenk flask and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of argon.
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol, 1.0 eq), 3-methylphenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). Add it to the Schlenk flask. Note: Pre-catalysts are often air-stable, but adding them under an inert atmosphere is best practice.
-
Solvent Degassing: Separately, degas the toluene and water by bubbling argon through them for at least 30 minutes.
-
Reaction Setup: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask via syringe.
-
Degassing the Reaction Mixture: Subject the entire reaction mixture to three cycles of vacuum followed by backfilling with argon. This step is critical to remove any residual oxygen.
-
Reaction Execution: Lower the flask into a preheated oil bath at 80 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of starting material and formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 4-methoxy-3'-methylbiphenyl.
References
Technical Support Center: Optimization of Column Chromatography for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Welcome to the technical support center for the chromatographic purification of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and structurally related biaryl methanol compounds. The following content is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the TLC mobile phase to separate this compound from its common impurities?
A good starting point for developing a thin-layer chromatography (TLC) method for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] A common initial solvent system to test is 20-30% ethyl acetate in hexanes (v/v) .
The rationale for this choice is based on the structure of the target molecule. The biphenyl core is non-polar and will have a strong affinity for the non-polar solvent, while the hydroxyl group of the benzylic alcohol provides polarity, interacting with the silica gel stationary phase. The optimal Rf value for column chromatography is generally in the range of 0.2-0.4 to ensure good separation.[2] If the initial TLC shows the spot at the baseline, the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the spot is at the solvent front, the polarity should be decreased.
Q2: What are the most common impurities I should expect when purifying this compound, especially if it's synthesized via a Suzuki-Miyaura coupling reaction?
When this compound is synthesized using a Suzuki-Miyaura coupling, several types of impurities are commonly observed. These include:
-
Unreacted Starting Materials: Such as the corresponding boronic acid/ester and the aryl halide.
-
Homocoupling Products: Formation of biphenyl from the coupling of two molecules of the aryl halide, or the coupling of two molecules of the boronic acid.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Oxidation Product: The benzylic alcohol can be oxidized to the corresponding aldehyde, (4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde). This can occur during the reaction, workup, or even on the silica gel column itself.[3]
The separation of these impurities is the primary goal of the chromatographic step.
Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
Peak tailing in normal-phase chromatography of polar compounds like this compound is a common issue.[4] It is often caused by strong, non-ideal interactions between the polar hydroxyl group of your compound and the acidic silanol groups on the surface of the silica gel. This can be addressed in several ways:
-
Addition of a Polar Modifier: Adding a small amount (0.5-2%) of a more polar solvent like methanol to your eluent can help to block the active sites on the silica gel, leading to more symmetrical peaks. However, be cautious as too much methanol can significantly reduce retention.
-
Use of a Base: If the tailing is severe, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can neutralize the acidic silanol groups, thus reducing the strong interaction with your compound.[5]
-
Column Overload: Tailing can also be a sign of overloading the column.[4] Try loading a smaller amount of your crude material.
-
Check for Contamination: Contaminants in your sample or on your column can also lead to peak tailing.[4]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is not eluting from the column (stuck at the origin) | 1. Mobile phase is not polar enough. 2. Strong interaction with the silica gel. 3. Compound may have degraded on the column. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Consider adding a small amount of methanol to the eluent. 3. Perform a small-scale stability test on silica to check for degradation. |
| Poor separation of the desired product from impurities | 1. Suboptimal mobile phase composition. 2. Column was not packed properly, leading to channeling. 3. Column was overloaded with the sample. | 1. Re-optimize the mobile phase using TLC. Test different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate).[6] 2. Repack the column carefully, ensuring a homogenous and level bed. 3. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.[5] |
| Product is eluting with a non-polar impurity (e.g., homocoupled biphenyl) | 1. Mobile phase is too polar, causing co-elution. | 1. Decrease the polarity of the mobile phase to increase the separation between the non-polar impurity and your more polar product. |
| A new spot appears on TLC after running the column (potential degradation) | 1. The benzylic alcohol is sensitive to the acidic nature of silica gel and may be oxidizing to the aldehyde.[3] | 1. Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. 2. Run the column quickly to minimize the contact time between the compound and the silica. 3. Consider using a different stationary phase like alumina, which is less acidic.[5] |
| Crystallization of the compound on the column | 1. The compound has low solubility in the chosen mobile phase. | 1. Choose a solvent system in which your compound is more soluble. 2. Load the sample by dissolving it in a minimal amount of a stronger solvent (like dichloromethane) and then adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading). |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare TLC Chambers: Prepare several developing chambers with different solvent systems. Good starting points include:
-
10% Ethyl Acetate in Hexanes
-
20% Ethyl Acetate in Hexanes
-
30% Ethyl Acetate in Hexanes
-
5% Methanol in Dichloromethane
-
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate.[1]
-
Visualize the Spots: Remove the plate and visualize the spots under UV light (254 nm). You can also use a staining agent like potassium permanganate.
-
Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4.[2]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel (typically 40-63 µm particle size for flash chromatography) using the chosen mobile phase (the one that gave the desired Rf on TLC). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for column chromatography optimization.
Caption: Troubleshooting decision tree for common issues.
References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Sorbtech. (2024, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
- Alinezhad, H., Tajbakhsh, M., & Soleimani, R. (2009). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. J. Iran. Chem. Soc., 6(2), 288-292.
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
- Alinezhad, H., Tajbakhsh, M., & Soleimani, R. (2009). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. SID.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
- Ghafuri, H. (2015). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica gel. Current Chemistry Letters, 4(1), 27-32.
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Ghafuri, H. (2015). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica gel.
-
Chegg.com. (2018, April 13). Solved Oxidation Procedure: Suspend the PCC oxidant mixture. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
- Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. 75, 61.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Biotage. (2023, January 19). TLC Solvent Selectivity Comparison. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and.... Retrieved from [Link]
- Hall, D. G. (2010).
-
Reddit. (2020, March 26). TLC Solvent System. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN105198707A - 4-biphenyl methanol synthetic method.
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven protocol for the validation of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a biphenyl derivative of interest, using the powerful and definitive techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Molecular Blueprint: Predicting the NMR Signature of this compound
Before stepping into the laboratory, a proficient scientist first analyzes the target molecule to predict its spectral characteristics. This predictive exercise is crucial for efficient data analysis and for quickly identifying any deviations that might indicate impurities or an incorrect structure.
This compound possesses a distinct set of proton and carbon environments that will give rise to a unique NMR fingerprint. The structure consists of two phenyl rings linked together. One ring is substituted with a methyl group, and the other with a hydroxymethyl group. The asymmetry of the substitution pattern and the free rotation around the central carbon-carbon bond (atropisomerism is unlikely to be a factor at room temperature due to the lack of bulky ortho substituents) will result in a well-resolved spectrum.[1]
Expected ¹H NMR Spectral Features
The proton NMR spectrum is anticipated to show signals in the aromatic, benzylic, and methyl regions. The aromatic protons on the two rings will likely appear as distinct doublets due to ortho-coupling, a characteristic feature of para-substituted benzene rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -CH₂OH) | 7.50 - 7.60 | Doublet | 2H | Deshielded by the adjacent biphenyl system and the electron-withdrawing effect of the hydroxymethyl group. |
| Ar-H (meta to -CH₂OH) | 7.35 - 7.45 | Doublet | 2H | Shielded relative to the ortho protons. |
| Ar-H (ortho to -CH₃) | 7.40 - 7.50 | Doublet | 2H | Influenced by the biphenyl system and the weakly electron-donating methyl group. |
| Ar-H (meta to -CH₃) | 7.20 - 7.30 | Doublet | 2H | Shielded by the electron-donating methyl group. |
| -CH ₂OH | 4.60 - 4.70 | Singlet | 2H | Benzylic protons adjacent to an oxygen atom. The signal may broaden with a change in concentration or temperature. |
| -OH | Variable (1.5 - 2.5) | Singlet (broad) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| -CH ₃ | 2.35 - 2.45 | Singlet | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
Expected ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the molecule's symmetry, we expect to see 9 distinct signals: 7 for the aromatic and biphenyl carbons, one for the benzylic carbon, and one for the methyl carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C -OH | 64.0 - 65.0 | Benzylic carbon attached to an oxygen atom. |
| -C H₃ | 20.5 - 21.5 | Methyl carbon attached to an aromatic ring. |
| Quaternary C (ipso, C-CH₂OH) | 140.0 - 141.0 | Aromatic carbon bonded to the hydroxymethyl group. |
| Quaternary C (ipso, C-C) | 139.5 - 140.5 | Aromatic carbon at the biphenyl linkage. |
| Quaternary C (ipso, C-CH₃) | 137.0 - 138.0 | Aromatic carbon bonded to the methyl group. |
| Quaternary C (ipso, C-C') | 138.0 - 139.0 | Aromatic carbon at the biphenyl linkage. |
| Aromatic C H | 127.0 - 129.5 | Multiple signals expected for the protonated aromatic carbons. |
A Robust Experimental Workflow for Unambiguous Validation
The quality of NMR data is paramount for accurate structural elucidation. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.
Experimental Workflow Diagram
Caption: A streamlined workflow for the NMR validation of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale for Solvent Choice: Chloroform-d (CDCl₃) is an excellent starting choice as it is a versatile solvent for a wide range of organic molecules and generally does not interact with the analyte.[2] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, though the residual water peak will be more prominent.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in most organic solvents, with its signal defined as 0.00 ppm.[3] Its single, sharp resonance is unlikely to overlap with analyte signals.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
-
Instrumental Setup and Data Acquisition (on a ≥400 MHz spectrometer):
-
Field Strength: A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the closely spaced aromatic signals.
-
Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to ensure a good signal-to-noise ratio without saturating the signals, allowing for quantitative integration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for small molecules.
-
Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Proton Decoupling: Broad-band proton decoupling is employed to collapse all ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to obtain a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards). The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons. For both spectra, the precise chemical shift of each peak is determined.
-
Comparative Analysis: A Multi-faceted Approach to Structural Confirmation
While NMR is a powerful tool, a comprehensive validation strategy often involves complementary analytical techniques. This multi-technique approach provides orthogonal data, strengthening the structural assignment.
Complementary Analytical Techniques
Caption: The synergistic role of NMR, MS, and IR in the structural validation of organic molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₄O), the expected exact mass is 198.1045 g/mol .[4] The fragmentation pattern observed in the mass spectrum can also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present. For the target molecule, one would expect to see a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching around 1000-1200 cm⁻¹, and characteristic C-H stretches for the aromatic rings and the methyl group.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[6] By developing a suitable method, one can separate the target compound from any starting materials, by-products, or other impurities.
By integrating the data from these techniques, a researcher can build an unassailable case for the structure and purity of this compound, fulfilling the rigorous standards of modern chemical research.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Sahoo, A. K., et al. (2005). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Advanced Synthesis & Catalysis, 347(11-13), 1639-1643. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). [Link]
-
SpectraBase. 4-Biphenylmethanol. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
Zhang, Q., et al. (2016). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry, 40(10), 8564-8571. [Link]
-
Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 10(28), 5364-5369. [Link]
-
Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
SpectraBase. [1,1'-Biphenyl]-4-yl methyl ether. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
PubChem. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2911-2916. [Link]
-
MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
-
LCGC International. Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. [Link]
-
ResearchGate. How can we Experimentally see the structural changes (Moving out of plane ) in substituted biphenyl Compounds? [Link]
-
PubChem. (1,1'-Biphenyl)-4-methanol. [Link]
-
FAO. METHANOL. [Link]
Sources
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- 4. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol | C14H14O | CID 1394290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1,1'-Biphenyl)-4-methanol | C13H12O | CID 19186 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the arsenal of powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as preeminent methods for the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, functional materials, and natural products. This guide provides an in-depth, objective comparison of these two indispensable synthetic tools for the preparation of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, offering experimental insights and data to inform your selection of the optimal synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability. | Organostannanes are generally stable to air and moisture.[1] |
| Reaction Conditions | Requires a base to activate the organoboron reagent. | Can often be performed under neutral conditions. |
| Functional Group Tolerance | Broad tolerance, though sensitivity to strong bases can be a factor. | Excellent tolerance for a wide array of functional groups.[1] |
| Byproduct Removal | Boron byproducts are typically water-soluble and readily removed. | Tin byproducts can be challenging to remove completely. |
Mechanistic Overview: A Shared Pathway with a Critical Divergence
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle, underscoring their shared parentage in palladium-catalyzed cross-coupling chemistry. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, followed by a crucial transmetalation step and concluding with reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst.
The key distinction lies in the nature of the organometallic reagent and the mechanism of the transmetalation step. In the Suzuki coupling, a base is required to activate the organoboron compound, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center.[2] Conversely, the Stille coupling typically proceeds without the need for a base, as the organostannane is sufficiently reactive to undergo transmetalation directly.[3]
Figure 1: Simplified catalytic cycles of Suzuki and Stille couplings.
Experimental Protocols for the Synthesis of this compound
To provide a practical comparison, the following are representative experimental protocols for the synthesis of the target molecule using both Suzuki and Stille couplings.
Suzuki Coupling Protocol
This protocol is adapted from established procedures for the synthesis of substituted biphenyls.[4]
Reactants:
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Figure 2: Experimental workflow for Suzuki coupling.
Stille Coupling Protocol
This protocol is a representative procedure based on general methods for Stille couplings.[5]
Reactants:
-
Tributyl(4-(hydroxymethyl)phenyl)stannane
-
4-Bromotoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromotoluene (1.0 mmol) and tributyl(4-(hydroxymethyl)phenyl)stannane (1.1 mmol).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Figure 3: Experimental workflow for Stille coupling.
Quantitative Data Comparison
While a direct head-to-head comparison for the synthesis of this compound is not extensively reported, the following table summarizes typical performance metrics based on analogous transformations in the literature.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 75-95% | 70-90% |
| Reaction Time | 2-8 hours | 4-16 hours |
| Catalyst Loading | 0.5-5 mol% | 1-5 mol% |
| Reaction Temperature | 80-110 °C | 60-120 °C |
Discussion of Key Comparison Points
Reagent Availability and Stability
A significant advantage of the Suzuki coupling is the commercial availability of a vast library of boronic acids and their esters. While organostannanes for Stille coupling are also commercially available, the selection is generally more limited. Boronic acids can be susceptible to protodeboronation, especially under acidic conditions or at elevated temperatures, whereas organostannanes are typically more robust and stable to air and moisture.[1]
Functional Group Tolerance
Both reactions exhibit broad functional group tolerance, a key reason for their widespread adoption. However, the Stille coupling often demonstrates superior tolerance for a wider range of functional groups, as it does not require a base, which can be detrimental to sensitive substrates.[1] The basic conditions of the Suzuki reaction can sometimes lead to side reactions with base-sensitive functional groups.
Toxicity and Environmental Considerations
The most significant drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[1] These compounds are neurotoxic and environmentally persistent, necessitating stringent handling precautions and specialized waste disposal procedures. The removal of tin residues from the final product can also be challenging, which is a major concern in pharmaceutical synthesis. In contrast, the organoboron reagents and byproducts of the Suzuki coupling are generally considered to have low toxicity and are more environmentally benign.[6] This "greener" profile is a major driver for the preference of Suzuki coupling in industrial applications.
Green Chemistry Metrics
From a green chemistry perspective, the Suzuki coupling generally outperforms the Stille coupling.[7] Key metrics such as atom economy and E-factor (environmental factor) are often more favorable for the Suzuki reaction due to the lower molecular weight of the boron-containing byproducts compared to the tin-containing byproducts in the Stille reaction. The use of less toxic and more environmentally friendly reagents further solidifies the Suzuki coupling's position as a greener alternative.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful and versatile methods for the synthesis of this compound. The choice between the two will ultimately depend on the specific requirements of the synthesis and the priorities of the researcher.
The Suzuki coupling is generally the recommended method due to:
-
Lower toxicity: The use of non-toxic organoboron reagents and the generation of benign byproducts make it a safer and more environmentally friendly option.
-
Ease of purification: The water-solubility of boron byproducts simplifies the purification of the final product.
-
Wide availability of reagents: A vast array of boronic acids is commercially available, providing greater flexibility in substrate scope.
The Stille coupling may be considered in specific situations where:
-
High functional group tolerance is paramount: The absence of a base can be advantageous for substrates with base-sensitive functional groups.
-
The required organostannane is readily available or easily synthesized.
-
Strict protocols for handling and disposal of toxic tin compounds are in place.
For drug development and other applications where purity and safety are of utmost importance, the Suzuki coupling is the clear frontrunner. The inherent toxicity of organotin compounds presents a significant hurdle for the Stille coupling in these contexts. However, for exploratory research and the synthesis of complex molecules where functional group compatibility is the primary concern, the Stille coupling remains a valuable tool in the synthetic chemist's toolbox.
References
-
Yousaf, M., Zahoor, A. F., et al. (2020). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 24(3), 821-839. Available at: [Link]
-
NROChemistry. Stille Coupling. Available at: [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available at: [Link]
-
Mukai, C. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-14. Available at: [Link]
-
Yousaf, M., Zahoor, A. F., et al. (2019). Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Gholinejad, M., et al. (2016). Suzuki, Stille and Heck cross-coupling reactions catalyzed by Fe3O4@PTA–Pd as a recyclable and efficient nanocatalyst in green solvents. New Journal of Chemistry, 40(12), 10134-10141. Available at: [Link]
-
ResearchGate. (Top): Reaction scheme for Suzuki coupling of... Available at: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available at: [Link]
-
ResearchGate. Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... Available at: [Link]
-
ResearchGate. Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
Sources
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- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 6. mdpi.com [mdpi.com]
- 7. Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Catalysts for the Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
Introduction: The Significance of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol and the Quest for Optimal Synthesis
This compound is a key structural motif found in a variety of pharmacologically active compounds and advanced materials.[1] Its synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, is a critical step in the development of these valuable molecules. The efficiency, cost-effectiveness, and environmental impact of this synthesis are heavily dependent on the choice of catalyst. This guide provides a comprehensive comparison of alternative catalytic systems for the synthesis of this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and process optimization.
The archetypal Suzuki-Miyaura reaction for this target molecule involves the coupling of an aryl halide, (4-bromophenyl)methanol, with 4-methylphenylboronic acid. The core of this transformation lies in the catalytic cycle, which is orchestrated by a transition metal catalyst, traditionally palladium-based. However, the landscape of catalysis is continually evolving, with nickel-based systems emerging as a powerful and economical alternative.[2][3][4] This guide will delve into a comparative analysis of these catalytic platforms, elucidating the nuances of their performance and providing a practical framework for catalyst selection.
The Catalytic Crossroads: Palladium vs. Nickel
The choice between palladium and nickel catalysts is a pivotal decision in the synthesis of this compound. Each metal offers a distinct set of advantages and disadvantages that must be weighed against the specific requirements of the synthesis, including cost, desired yield, reaction time, and functional group tolerance.
Palladium-Based Catalysts: The Established Workhorse
Palladium complexes have long been the gold standard for Suzuki-Miyaura coupling reactions due to their high stability and broad functional group tolerance.[5] A variety of palladium sources can be employed, from simple salts like palladium(II) acetate (Pd(OAc)₂) to pre-formed phosphine complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6]
The true power of palladium catalysis, however, is often unlocked through the judicious selection of ligands.[7][8] Electron-rich and sterically hindered phosphine ligands, for instance, can dramatically enhance the catalytic activity, enabling reactions to proceed at lower catalyst loadings and milder temperatures.[9] For the synthesis of this compound, where the starting material contains a potentially coordinating hydroxyl group, the choice of ligand is crucial to prevent catalyst inhibition and side reactions.
Nickel-Based Catalysts: The Cost-Effective Challenger
In recent years, nickel-based catalysts have garnered significant attention as a more sustainable and economical alternative to palladium.[4][10] Nickel is more earth-abundant and, therefore, significantly less expensive than palladium.[10] Beyond the economic benefits, nickel catalysts can exhibit higher reactivity, particularly in the activation of more challenging substrates like aryl chlorides.[3] For the synthesis of this compound from (4-bromophenyl)methanol, nickel catalysts can offer a compelling combination of high efficiency and reduced cost. However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, and the catalytic cycle can be more complex, potentially involving different oxidation states of nickel.[11]
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes illustrative experimental data for the synthesis of this compound using various palladium and nickel-based catalytic systems. The data is based on typical results reported in the literature for similar Suzuki-Miyaura coupling reactions.
| Catalyst System | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Palladium-Based | ||||||||
| Pd(OAc)₂ / PPh₃ | 2 | 4 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | 42.5 |
| Pd(PPh₃)₄ | 3 | - | K₃PO₄ | Dioxane | 100 | 8 | 92 | 30.7 |
| PdCl₂(dppf) | 1 | - | Cs₂CO₃ | THF/H₂O | 80 | 6 | 95 | 95 |
| 10% Pd/C | 5 | - | Na₂CO₃ | Ethanol/H₂O | 80 | 10 | 78 | 15.6 |
| Nickel-Based | ||||||||
| NiCl₂(PCy₃)₂ | 3 | - | K₃PO₄ | 2-MeTHF | 100 | 6 | 94 | 31.3 |
| Ni(cod)₂ / PCy₃ | 2 | 4 | K₃PO₄ | t-Amyl alcohol | 100 | 5 | 96 | 48 |
| NiCl₂(dppf) | 2 | - | K₃PO₄ | Toluene | 110 | 8 | 90 | 45 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the purity of the reagents. TOF (Turnover Frequency) is calculated as (moles of product) / (moles of catalyst * time).
Experimental Protocols: A Step-by-Step Guide
To further aid researchers, detailed experimental protocols for representative palladium and nickel-catalyzed syntheses of this compound are provided below.
Protocol 1: Palladium-Catalyzed Synthesis using PdCl₂(dppf)
This protocol utilizes a commercially available and highly active palladium catalyst.
Materials:
-
(4-bromophenyl)methanol
-
4-methylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine (4-bromophenyl)methanol (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add PdCl₂(dppf) (0.01 mmol, 1 mol%) to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Nickel-Catalyzed Synthesis using Ni(cod)₂ / PCy₃
This protocol employs a cost-effective nickel catalyst system.
Materials:
-
(4-bromophenyl)methanol
-
4-methylphenylboronic acid
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), anhydrous
-
tert-Amyl alcohol, anhydrous
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon) in a glovebox
Procedure:
-
Inside a glovebox, in a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Ni(cod)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).
-
Add anhydrous tert-amyl alcohol (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, combine (4-bromophenyl)methanol (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Transfer the catalyst solution to the flask containing the reactants via syringe.
-
Seal the flask, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 5 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Mechanistic Insights and Experimental Rationale
The success of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle. Understanding this mechanism is key to rationalizing experimental choices and troubleshooting reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., (4-bromophenyl)methanol) to a low-valent metal center (Pd(0) or Ni(0)). Electron-rich ligands on the metal center facilitate this step.[12]
-
Transmetalation: The organoboron species (4-methylphenylboronic acid), activated by a base, transfers its organic group to the metal center, displacing the halide. The choice of base is critical for the activation of the boronic acid.[13]
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final biphenyl product, regenerating the low-valent metal catalyst which can then re-enter the catalytic cycle.[4]
Catalyst Screening Workflow
For novel substrates or when optimizing reaction conditions, a systematic approach to catalyst screening is essential.
Caption: A generalized workflow for screening alternative catalysts.
Conclusion and Future Outlook
Both palladium and nickel catalysts offer viable and efficient pathways for the synthesis of this compound. While palladium-based systems, particularly those employing advanced phosphine ligands, provide high reliability and broad functional group tolerance, nickel catalysts present a more economical and, in some cases, more reactive alternative. The choice of the optimal catalyst will ultimately depend on a careful consideration of the specific project goals, including cost constraints, scale-up potential, and environmental considerations.
The field of cross-coupling catalysis continues to evolve, with ongoing research into the development of more active, stable, and sustainable catalysts. The exploration of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers the advantage of easier separation and recycling, contributing to greener synthetic processes.[14][15] As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more sophisticated and tailored catalytic systems for the synthesis of valuable molecules like this compound.
References
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Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
(4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem. Available at: [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications (RSC Publishing). Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
-
Why is nickel a greener catalyst than palladium? Reddit. Available at: [Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Available at: [Link]
-
Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. PMC. Available at: [Link]
-
Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd leached). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. King's College London. Available at: [Link]
-
Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. Available at: [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Available at: [Link]
-
Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
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Efficacy of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol derivatives in biological assays
An In-Depth Comparative Guide to the Efficacy of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol Derivatives in Biological Assays
Introduction: The Biphenyl Methanol Scaffold in Medicinal Chemistry
The this compound structure represents a versatile scaffold in the realm of medicinal chemistry. While the parent compound is primarily cataloged as a chemical intermediate, its derivatives have emerged as a focal point of research, demonstrating significant therapeutic potential across various biological assays.[1][2] The biphenyl moiety, characterized by two interconnected phenyl rings, offers a unique three-dimensional arrangement that facilitates interactions with a wide array of biological targets. This guide provides a comprehensive comparison of the efficacy of this compound derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data and protocols.
Section 1: Anticancer Efficacy of Hydroxylated Biphenyl Derivatives
Recent studies have highlighted the promise of hydroxylated biphenyl compounds, structurally related to curcumin, as potent anticancer agents, particularly against malignant melanoma.[3][4][5] Melanoma remains a challenging malignancy to treat, and the development of novel therapeutic agents is of paramount importance.[3][4][5]
Comparative Analysis of Antiproliferative Activity
A study investigating a series of C2-symmetric hydroxylated biphenyls identified two lead compounds, designated as Compound 11 and Compound 12 , which exhibited significant antiproliferative activity against melanoma cells.[3][4][5] Their efficacy, as determined by the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Standard of Care (for comparison) |
| Compound 11 | Melanoma | 1.7 ± 0.5 | Vemurafenib (BRAF V600E mutant): ~0.24 µM |
| Compound 12 | Melanoma | 2.0 ± 0.7 | Dacarbazine: ~100-500 µM |
Note: IC50 values for standards of care are approximate and can vary based on the specific melanoma cell line and experimental conditions. The data for Compounds 11 and 12 are from a specific study on a panel of melanoma cells.[3][4][5]
A crucial aspect of these findings is the selectivity of these compounds. Both Compound 11 and Compound 12 showed no toxicity to normal fibroblasts at concentrations up to 32 µM, indicating a favorable therapeutic window.[3][4][5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these biphenyl derivatives is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][4][5] Experimental evidence from Annexin V and TUNEL assays confirmed the induction of apoptosis.[3][4][5] Furthermore, Western blot analysis revealed the activation of caspases and the cleavage of PARP, key molecular events in the apoptotic cascade.[3][4][5] Cell cycle analysis demonstrated that these compounds arrest melanoma cells in the G2/M phase of the cell cycle.[3][4][5]
Caption: Mechanism of action for hydroxylated biphenyl derivatives in melanoma.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Section 2: Antimicrobial Efficacy of Biphenyl Derivatives
The biphenyl scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[6][7]
Comparative Analysis of Antimicrobial Activity
Various derivatives of biphenyls have been synthesized and tested against a range of bacteria and fungi. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Type | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Dihydropyridine derivative (1f , 1g ) | Gram-negative bacteria | 50 | Ampicillin | Varies |
| Dihydropyridine derivative (1f , 1h ) | Candida albicans | 100 | Griseofulvin | Varies |
| Diphenyl(piperidin-4-yl)methanol derivative (4NP ) | Aspergillus niger | Lower than Fluconazole | Fluconazole | Standard |
Note: This table is a composite representation from multiple studies. Direct comparison of MIC values should be done with caution due to variations in experimental conditions.[7][8]
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to evaluate the antimicrobial activity of chemical compounds.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution at a specific concentration into each well. A well with a standard antibiotic and another with the solvent serve as positive and negative controls, respectively.
-
Incubation: Incubate the plates under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Section 3: Structure-Activity Relationship (SAR) and Future Directions
The biological efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the biphenyl rings. For instance, in the context of anticancer agents, the presence and position of hydroxyl groups can significantly influence activity.[3][4][5] For antimicrobial agents, the addition of heterocyclic moieties like dihydropyridine can enhance efficacy against specific microbial strains.[7]
Quantitative Structure-Activity Relationship (QSAR) studies on (2-methyl-3-biphenylyl)methanol analogs as PD-L1 inhibitors have shown that electronic properties such as the highest occupied molecular orbital energy (EHOMO) and the lowest unoccupied molecular orbital energy (ELUMO) are key determinants of their biological activity.[9] These insights are crucial for the rational design of more potent and selective derivatives.
Future research should focus on:
-
Systematic derivatization: Synthesizing and screening a broader library of derivatives to further elucidate SAR.
-
Target identification: Identifying the specific molecular targets of the most active compounds.
-
In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models.[10][11]
Conclusion
While this compound itself is not extensively characterized for its biological effects, its derivatives represent a promising class of compounds with demonstrated efficacy in anticancer and antimicrobial assays. The studies highlighted in this guide provide a strong foundation for the further development of this chemical scaffold into novel therapeutic agents. The comparative data and experimental protocols presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
Pisano, M., Dettori, M. A., Fabbri, D., Delogu, G., Palmieri, G., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
-
Pisano, M., Dettori, M. A., Fabbri, D., Delogu, G., Palmieri, G., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]
-
Pisano, M., Dettori, M. A., Fabbri, D., Delogu, G., Palmieri, G., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. [Link]
-
(4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem. [Link]
-
Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. National Institutes of Health. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. ResearchGate. [Link]
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Vaghasiya, J., Sonani, D., Captain, A. D., & Shah, V. H. (2021). Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 35(11), e22903. [Link]
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DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. Zenodo. [Link]
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Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. ResearchGate. [Link]
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Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health. [Link]
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Quantitative Structure-Activity Relationship Of (2-Methyl-3-Biphenylyl) Methanol (MBPM)Analogs As PD-L1 Inhibitor. Globe Thesis. [Link]
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Li, J., Bronk, B. S., Dirlam, J. P., Blize, A. E., Bertinato, P., Jaynes, B. H., Hickman, A., Miskell, C., Pillai, U. A., Tibbitts, J. S., Haven, M. L., Kolosko, N. L., Barry, C. J., & Manion, T. B. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996–1999. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors. PubMed. [Link]
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A Comparative Guide to Biphenyl-Based Materials in High-Performance OLEDs: A Precursor Perspective
Introduction: The Role of Precursor Chemistry in Advanced OLED Materials
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the performance of the device is intrinsically linked to the molecular architecture of the organic materials used within its layers. While the final, functional molecules garner much of the attention, the precursor chemistry that enables their synthesis is of fundamental importance. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol is one such precursor. On its own, it is not a functional material for OLEDs due to a lack of charge transport moieties and luminescent properties[1]. However, its underlying biphenyl scaffold is a cornerstone in the design of many high-performance OLED materials, particularly for hole-transporting layers (HTLs) and host materials in the emissive layer (EML)[1][2].
The biphenyl group provides a rigid, conjugated backbone that is crucial for efficient charge transport. By chemically modifying this core, for instance, through reactions involving the methanol group or by building more complex structures from the biphenyl unit, researchers can precisely tune the electronic, optical, and morphological properties of the resulting molecules[1][2]. This guide provides a comparative analysis of the performance of materials derived from the biphenyl scaffold against other classes of materials used in modern OLEDs, with a focus on their application in demanding blue emitter systems.
The Critical Role of Hole Transport and Host Materials
To appreciate the significance of biphenyl-derived materials, one must first understand the function of the layers in which they are typically employed.
-
Hole-Transporting Layer (HTL): The HTL's primary role is to facilitate the efficient injection of positive charge carriers (holes) from the anode and transport them to the emissive layer. An ideal HTL possesses high hole mobility, appropriate energy levels (HOMO/LUMO) to ensure low injection barriers, and good thermal stability[3][4].
-
Host Materials: In many high-efficiency OLEDs, particularly those using phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, the emissive layer consists of a host material doped with a small amount of an emitter (guest). The host material facilitates charge transport to the emitter and must have a high enough triplet energy to prevent energy loss from the emitter, ensuring efficient light emission[5].
Biphenyl derivatives have proven to be exceptionally versatile in fulfilling these roles.
Comparative Analysis of Biphenyl-Based Hole-Transporting Materials
One of the most well-known biphenyl-based HTMs is N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), which has been a workhorse in the OLED industry for years. Its performance is often the benchmark against which new HTMs are measured.
| Material Class | Example Compound | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) | Device Performance Metric (Example) |
| Biphenyl-Based | NPB | ~10⁻³ - 10⁻⁴ | 96 | Standard reference for high efficiency |
| Triarylamine-Acridine | TPA-2ACR | Not specified, but device shows high efficiency | 136 | EQE of 21.59% in a yellow PhOLED, outperforming TAPC[6] |
| Carbazole-Based Polymer | PmCP | Higher than PVK (a standard polymer HTM) | 181 | Achieved EQE of 29.6% in green and 11.0% in blue TADF OLEDs[7] |
As the data illustrates, while traditional biphenyl materials like NPB are effective, newer material classes are being developed to address specific challenges. For instance, TPA-2ACR, which combines triarylamine and acridine moieties, demonstrates significantly improved device efficiency in phosphorescent OLEDs (PhOLEDs) compared to another common biphenyl-based material, TAPC[6]. Polymeric materials like PmCP offer the advantage of solution processability and have shown excellent performance in TADF devices[7]. The choice of HTM is therefore a critical experimental variable, with biphenyl derivatives providing a reliable and well-understood baseline.
Comparative Analysis of Biphenyl-Based Host Materials
The biphenyl scaffold is also central to some of the most widely used host materials, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). For blue PhOLEDs and TADF OLEDs, the host's triplet energy (T₁) is a critical parameter. It must be higher than that of the dopant emitter to confine excitons and enable efficient light emission.
| Material Class | Example Compound | Triplet Energy (T₁) (eV) | Role in Device | Key Performance Characteristic |
| Biphenyl-Carbazole | CBP | 2.56 | Host for green/red PhOLEDs | Widely used standard, but too low for most blue emitters[1] |
| Biphenyl-Carbazole | mCP | 2.91 | Host for blue PhOLEDs/TADF | High T₁ suitable for blue emitters[7] |
| Bipolar (Carbazole-Pyrimidine) | m-CzPym | >2.75 | Host for green TADF | Achieved EQE of 31.5% in a green TADF device[8] |
| Bipolar (Carbazole-Cyano) | m-CzCN | ~2.8 | Host for blue PhOLEDs | Achieved EQE of 23.14% with FIrpic blue emitter[9] |
CBP, a classic biphenyl derivative, is an excellent host for green and red phosphorescent emitters. However, its triplet energy is insufficient for most high-energy blue emitters[1]. To overcome this, materials like mCP, which also features a biphenyl core, were developed with higher triplet energies[7]. More advanced "bipolar" host materials, which are designed to transport both holes and electrons effectively, are now pushing the boundaries of efficiency. Materials like m-CzPym and m-CzCN, while not simple biphenyls, often incorporate phenyl or biphenyl linkers and demonstrate how moving beyond simple scaffolds to more complex bipolar structures can lead to significant gains in device performance, particularly in external quantum efficiency (EQE)[8][9].
Experimental Protocols
To ensure objective comparison, standardized device fabrication and testing methodologies are crucial. Below is a representative protocol for creating and evaluating a multilayer OLED.
Protocol 1: OLED Fabrication via Thermal Evaporation
This protocol describes the fabrication of a standard phosphorescent OLED (PhOLED) structure.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): 40 nm of a suitable material like 2-TNATA.
-
Hole Transport Layer (HTL): 20 nm of the biphenyl-based material (e.g., NPB) or the alternative being tested.
-
Emissive Layer (EML): 30 nm of a host material (e.g., mCP) doped with a phosphorescent emitter (e.g., 8% FIrpic for blue emission). The host and guest are co-evaporated from separate sources, with rates controlled by quartz crystal microbalances.
-
Electron Transport Layer (ETL): 40 nm of a material like Alq₃ or TPBi[10][11].
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) to facilitate electron injection[1][10].
-
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a 100 nm layer of Aluminum (Al) to serve as the cathode.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.
-
Protocol 2: Device Performance Characterization
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit and a calibrated photodiode or spectrometer to measure the device characteristics[12].
-
Apply a forward bias voltage and record the current density (J) and luminance (L).
-
-
Efficiency Calculation:
-
Current Efficiency (cd/A): Calculated from the luminance and current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
-
External Quantum Efficiency (EQE, %): This is a critical metric that measures the ratio of photons emitted to electrons injected[12]. It is calculated from the luminance, current density, and the electroluminescence spectrum.
-
-
Electroluminescence (EL) Spectrum and Color Coordinates:
-
Measure the EL spectrum at a standard operating brightness (e.g., 1000 cd/m²).
-
Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates from the spectrum to quantify the emission color.
-
-
Operational Lifetime:
-
Operate the device at a constant current to achieve a standard initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance over time. The lifetime is often reported as LT₅₀ or LT₇₀, the time it takes for the luminance to decay to 50% or 70% of its initial value, respectively[13].
-
Visualizing the Workflow and Device Structure
The following diagrams illustrate the experimental workflow and the architecture of a typical OLED device.
Caption: Experimental workflow for OLED fabrication and testing.
Caption: Simplified OLED device architecture and energy level concept.
Conclusion and Future Outlook
Materials derived from the this compound precursor and the broader biphenyl scaffold have been instrumental in the advancement of OLED technology. Their rigid structure and tunable electronic properties make them excellent candidates for hole-transporting and host materials. While classic biphenyl derivatives like NPB and CBP remain important as industry benchmarks, the field is evolving towards more complex molecular architectures. Bipolar hosts and advanced triarylamine derivatives are demonstrating superior performance, particularly in achieving highly efficient and stable blue emission—a long-standing challenge for the display and lighting industries[14][15].
Future research will likely focus on developing novel biphenyl-based materials with even greater thermal stability and precisely tuned energy levels to support next-generation emitters, such as those based on hyperfluorescence. The foundational chemistry, starting from simple precursors like this compound, will continue to be the engine driving these innovations forward.
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Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs [Invited]. Optica Publishing Group. Available at: [Link]
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A Comparative Guide to Greener Synthesis Routes for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is the bedrock of pharmaceutical development. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol is a key structural motif and valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of sustainable, efficient, and safer synthetic routes is not just an academic exercise but a critical component of modern drug development. This guide provides a comparative analysis of traditional versus greener synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols.
The Imperative for Greener Biphenyl Synthesis
The biphenyl moiety is a common scaffold in medicinal chemistry. Traditionally, its synthesis has often relied on methods that, while effective, carry a significant environmental burden. These classical routes frequently involve harsh reagents, stoichiometric amounts of metal catalysts or promoters, and volatile organic solvents, leading to substantial waste generation and safety concerns. The shift towards greener alternatives is driven by a need to reduce the Environmental (E)-factor, enhance process safety, and often, improve overall efficiency and cost-effectiveness.
Traditional Synthesis Routes: A Baseline for Comparison
To appreciate the advancements offered by greener methodologies, it is essential to understand the limitations of classical approaches. Two common historical methods for constructing the biphenyl backbone are the Friedel-Crafts and Grignard reactions.
The Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1] A plausible, albeit non-ideal, pathway to this compound would involve the acylation of 4-methylbiphenyl.
Reaction Pathway:
-
Acylation: Friedel-Crafts acylation of 4-methylbiphenyl with 4-formylbenzoyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Reduction: Subsequent reduction of the resulting ketone to the desired alcohol.
Causality Behind Experimental Choices (and their Drawbacks):
-
Lewis Acid Catalyst: AlCl₃ is used to activate the acyl chloride, making it a potent electrophile. However, it is required in stoichiometric amounts and is highly moisture-sensitive, leading to the release of HCl gas upon quenching. The aqueous workup generates significant aluminum hydroxide waste.[2]
-
Solvent: Dichloromethane or carbon disulfide are often used as solvents. These are toxic, environmentally persistent, and their use is heavily restricted.[1]
This route suffers from poor atom economy, generates a large amount of hazardous waste, and utilizes harsh reagents, making it an unattractive option from a green chemistry perspective.
The Grignard Reaction Route
Grignard reagents are powerful nucleophiles for C-C bond formation.[3] A potential Grignard-based synthesis could involve the coupling of an aryl Grignard reagent with an aryl halide, a reaction that often requires a catalyst.
Reaction Pathway:
-
Grignard Formation: Preparation of 4-methylphenylmagnesium bromide from 4-bromotoluene and magnesium metal in an anhydrous ether solvent.
-
Coupling: Reaction of the Grignard reagent with 4-bromobenzaldehyde in the presence of a transition metal catalyst.
-
Reduction: This route would ideally form 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, which would then be reduced to the target alcohol.
Causality Behind Experimental Choices (and their Drawbacks):
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with water.[4] This necessitates the use of anhydrous solvents (typically diethyl ether or THF) and stringent drying of all glassware and reagents, adding complexity and cost to the process.[5]
-
Side Reactions: A significant side reaction is the formation of 4,4'-dimethylbiphenyl (a Wurtz-type coupling), which complicates purification and reduces the yield of the desired product.[5]
Greener Synthesis: The Suzuki-Miyaura Coupling Approach
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a paradigm shift in the synthesis of biaryl compounds.[6] It is highly versatile, tolerant of a wide range of functional groups, and can be adapted to be significantly more environmentally friendly than traditional methods.[7][8]
A Two-Step Greener Pathway
A robust and greener synthesis of this compound can be achieved in two key steps:
-
Step 1: Suzuki-Miyaura Coupling to form the biphenyl backbone with a carbonyl functional group.
-
Step 2: Green Reduction of the carbonyl to the final alcohol.
This approach allows for the optimization of each step according to green chemistry principles.
Visualizing the Synthetic Pathways
Caption: Comparison of a traditional vs. a greener synthetic route.
Step 1: Greener Suzuki-Miyaura Coupling
The key to a greener C-C bond formation lies in the choice of catalyst, solvent, and energy source.
Reaction: Coupling of 4-bromobenzaldehyde with 4-methylphenylboronic acid.
Causality Behind Greener Experimental Choices:
-
Catalyst: Using a heterogeneous catalyst like palladium on carbon (Pd/C) offers significant advantages. It is less expensive than many homogeneous catalysts, can be easily removed by filtration, and can often be recycled and reused, minimizing palladium waste.[7]
-
Solvent System: A mixture of ethanol and water is an excellent choice. Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive.[7] Ethanol is a bio-renewable solvent with a much better safety profile than halogenated solvents.
-
Base: Potassium carbonate (K₂CO₃) is an inexpensive and relatively benign inorganic base.
-
Energy Source: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with fewer byproducts.[9]
Detailed Experimental Protocol: Greener Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
10% Palladium on Carbon (Pd/C)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 10% Pd/C (1-2 mol%).
-
Add a 1:1 mixture of ethanol and deionized water (10 mL).
-
Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 1-2 hours or until reaction completion as monitored by TLC. (Alternatively, use a microwave reactor at ~100 °C for 15-20 minutes).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The product, 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, may precipitate from the remaining aqueous solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Greener Reduction of the Aldehyde
The reduction of the intermediate aldehyde to the final alcohol product is the second critical step where green chemistry principles can be applied.
Option A: Catalytic Transfer Hydrogenation (CTH)
This method avoids the use of high-pressure hydrogen gas and hazardous metal hydrides like LiAlH₄.
Causality Behind Greener Experimental Choices:
-
Hydrogen Source: Ammonium formate (HCOONH₄) serves as the hydrogen donor. It is a stable, easy-to-handle solid that decomposes in situ to produce hydrogen, carbon dioxide, and ammonia.[10]
-
Catalyst: The same Pd/C catalyst from the first step can often be used, making this a highly efficient process.
-
Solvent: The reaction can be run in greener solvents like methanol or ethanol.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation
Materials:
-
4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (1.0 mmol) in methanol (15 mL).
-
Add 10% Pd/C (5 mol%).
-
Add ammonium formate (5.0 mmol) in portions to control the initial effervescence.
-
Heat the mixture to reflux (approx. 65 °C) for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst.
-
Evaporate the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
Purify by recrystallization if necessary.
Option B: Bioreduction using Plant-Based Reagents
A cutting-edge green alternative is the use of biocatalysts. Plant extracts, such as from Aloe vera, contain enzymes that can efficiently reduce aldehydes to alcohols under mild, aqueous conditions.[11]
Causality Behind Greener Experimental Choices:
-
Catalyst: Enzymes from a renewable biological source.
-
Solvent: Water.
-
Conditions: Room temperature or slightly elevated temperatures, neutral pH.
-
Waste: Biodegradable.
While optimization for specific substrates is required, this approach represents the frontier of green synthesis, eliminating the need for metal catalysts and organic solvents entirely.
Quantitative Comparison of Synthesis Routes
| Parameter | Traditional Friedel-Crafts Route | Greener Suzuki & CTH Route | Justification |
| Principle | Electrophilic Aromatic Substitution | Cross-Coupling & Hydrogenation | The greener route utilizes more modern, catalytic reactions. |
| Catalyst | AlCl₃ (Stoichiometric) | Pd/C (Catalytic, Recyclable) | Catalytic processes are inherently greener than stoichiometric ones.[7] |
| Solvents | Dichloromethane (DCM), CS₂ | Water, Ethanol | Avoids toxic and environmentally harmful halogenated solvents.[7] |
| Reagents | Acyl Halides, Metal Hydrides | Boronic Acids, Ammonium Formate | Boronic acids are generally more stable and less hazardous than organometallics like Grignards. Ammonium formate is a safer hydrogen source than H₂ gas or metal hydrides.[10] |
| Atom Economy | Low | High | The Suzuki reaction has high atom economy. CTH is also efficient. Friedel-Crafts generates large amounts of Al(OH)₃ waste. |
| E-Factor | Very High | Low to Moderate | The greener route significantly reduces waste, especially from solvents and the Lewis acid. |
| Safety | High (Corrosive, toxic solvents) | Moderate (Flammable solvents) | The greener route eliminates highly toxic and corrosive reagents. |
| Workup | Aqueous quench, extraction | Filtration, extraction | The filtration step to remove the heterogeneous catalyst is simpler and avoids large amounts of inorganic waste. |
Senior Application Scientist's Perspective & Future Outlook
The comparison clearly demonstrates the superiority of the Suzuki-Miyaura coupling followed by catalytic transfer hydrogenation for the synthesis of this compound. This pathway is not only aligned with the twelve principles of green chemistry but also offers practical advantages in terms of safety, waste reduction, and catalyst recyclability.
For drug development professionals, adopting such greener routes early in the development lifecycle is crucial. It minimizes the environmental impact and can lead to more robust and scalable processes, avoiding costly and time-consuming process changes at later stages.
Future Directions:
-
Flow Chemistry: The heterogeneous nature of the Pd/C catalyst makes this two-step synthesis highly amenable to continuous flow processing. Using packed-bed reactors for both the Suzuki coupling and the CTH step could further enhance safety, efficiency, and scalability.
-
Next-Generation Catalysts: Research into even more active and stable palladium catalysts, or catalysts based on more earth-abundant metals like iron or nickel, will continue to push the boundaries of green cross-coupling chemistry.
-
Integrated Biocatalysis: The ultimate green synthesis would involve a fully enzymatic or chemo-enzymatic route, potentially starting from renewable feedstocks. As our understanding of enzyme engineering grows, such pathways will become increasingly viable.
By prioritizing greener synthetic strategies, the scientific community can continue to innovate and deliver essential medicines while safeguarding our environment.
References
-
University of Pretoria. Reaction Chemistry & Engineering. [Link]
-
Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry. [Link]
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The Friedel-Crafts Reaction. (2014). [Link]
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Nervi, C., et al. (2016). Chemoselective Transfer Hydrogenation of Aldehydes with Ammonium Formate Catalyzed by Ruthenium Pincer Complexes in Water/Toluene. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. [Link]
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"Greening Up" the Suzuki Reaction. ResearchGate. [Link]
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Misra, R., et al. (2015). New greener alternatives for bioreduction of aromatic aldehydes and decarboxylation of aromatic acids using juice of fruits. ResearchGate. [Link]
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Green Chemistry. (2023). Two novel chemo-enzymatic one-pot cascades for the synthesis of fragrance and flavor aldehydes. [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
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Leyva, E., et al. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Revista Latinoamericana de Química. [Link]
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Reed-Berendt, B. G., et al. (2019). Manganese-Catalyzed One-Pot Conversion of Nitroarenes into N-Methylarylamines Using Methanol. ORCA - Online Research @ Cardiff. [Link]
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A Comparative Guide to the Purity Analysis of Commercial (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even minute impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive framework for benchmarking the purity of commercial-grade this compound, offering a comparative analysis of orthogonal analytical techniques and the rationale behind their application.
The Criticality of Purity for this compound
This compound, with the chemical structure shown below, is a biphenyl derivative frequently employed in organic synthesis. Its molecular formula is C₁₄H₁₄O and it has a molecular weight of 198.26 g/mol .[1]
The primary route to synthesizing such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction, while highly efficient, can introduce several process-related impurities that must be rigorously controlled. These potential impurities include unreacted starting materials, homocoupled byproducts, dehalogenated or deboronated species, and residual palladium catalyst.[4][5] The toxicity of residual palladium is a major concern, with stringent limits imposed by regulatory agencies.[6][7]
This guide will detail a multi-pronged analytical approach to create a comprehensive purity profile of commercial this compound, empowering researchers to make informed decisions about material quality.
A Multi-Modal Approach to Purity Assessment
A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be transparent to a single detection method. We will focus on three core techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for absolute purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its structurally similar impurities.
Rationale for Method Design:
The selection of a C18 stationary phase is a common starting point for non-polar to moderately polar analytes like our target compound. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is optimized to achieve optimal separation. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[8] A UV detector set at a wavelength where the biphenyl chromophore exhibits strong absorbance (around 254 nm) is suitable for detection.[9]
dot
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a composition that allows for good retention of the main peak and then gradually increase the organic solvent percentage to elute any less polar impurities. A typical starting point could be 60% B, increasing to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation:
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to validate the method according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and linearity.[9]
| Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | The main peak is well-resolved from all impurity peaks. | Ensures that the measured area of the main peak is not inflated by co-eluting impurities. |
| Linearity | R² ≥ 0.999 for the main component. | Demonstrates a proportional response of the detector to the concentration of the analyte. |
| Precision | RSD ≤ 2.0% for replicate injections. | Indicates the reproducibility of the method. |
| Accuracy | 98.0% - 102.0% recovery of a spiked standard. | Confirms that the method provides a true measure of the analyte concentration. |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] It is particularly useful for detecting residual solvents from the synthesis and purification processes, as well as certain process-related impurities that are amenable to gas chromatography.
Rationale for Method Design:
A non-polar or mid-polar capillary column is typically used for the analysis of biphenyl derivatives. The mass spectrometer provides definitive identification of the separated components by comparing their mass spectra to a reference library (e.g., NIST). Headspace GC-MS is the preferred method for residual solvent analysis as it avoids introducing non-volatile matrix components into the system.[11]
dot
Caption: Workflow for GC-MS Residual Solvent Analysis.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace autosampler coupled to a GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: 40 °C (hold for 5 min), then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and seal.
Data Interpretation:
The peaks in the total ion chromatogram (TIC) are identified by comparing their mass spectra with the NIST library. The quantification of identified solvents is performed using an external standard calibration.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[12][13] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte.[14]
Rationale for Method Design:
In a qNMR experiment, a certified internal standard with a known purity is accurately weighed and mixed with an accurately weighed amount of the sample. By comparing the integral of a specific proton signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated. The choice of internal standard is critical; it should be stable, non-reactive, and have signals that do not overlap with the analyte's signals.
dot
Caption: Workflow for qNMR Purity Determination.
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid or another suitable certified reference material.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation. A D1 of 30-60 seconds is a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Interpretation:
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility and boiling point, with mass spectrometric identification. | Nuclear magnetic resonance spectroscopy. |
| Primary Application | Quantification of non-volatile organic impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Absolute purity determination. |
| Strengths | High resolution, high sensitivity, excellent for quantitative analysis. | High specificity for identification, excellent for volatile compounds. | Primary method, no need for analyte-specific reference standard, high precision. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures. |
Conclusion
A comprehensive and reliable assessment of the purity of commercial this compound necessitates a multi-faceted analytical strategy. By combining the strengths of HPLC for detailed impurity profiling, GC-MS for the identification of volatile contaminants, and qNMR for an absolute purity determination, researchers and drug development professionals can establish a high degree of confidence in the quality of this critical synthetic intermediate. This orthogonal approach ensures that potential process-related impurities and contaminants are effectively identified and quantified, ultimately contributing to the development of safer and more effective pharmaceuticals.
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Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1488-1494. Available at: [Link]
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Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 435-456). John Wiley & Sons, Inc. Available at: [Link]
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Koide, K., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. Available at: [Link]
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Blakemore, D. C., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 9(11), 1145-1150. Available at: [Link]
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Process Chemistry India. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Available at: [Link]
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Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. Available at: [Link]
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Pauli, G. F., et al. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]
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RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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Bureau International des Poids et Mesures. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
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Bourgonje, C. R., et al. (2020). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. The Journal of Organic Chemistry, 85(15), 9694-9702. Available at: [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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Goodson, F. E., et al. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Available at: [Link]
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Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1394290, (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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The Suzuki Reaction. (2014). Columbia University Department of Chemistry. Available at: [Link]
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Wallace, D. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(5), 622-628. Available at: [Link]
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USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents. Retrieved from [Link]
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Legeay, J.-C., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7671-7691. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Kim, H., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Science and Technology, 10(1), 1-7. Available at: [Link]
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Belal, F., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4935. Available at: [Link]
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Puranik, S. B., et al. (2007). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. The Internet Journal of Pharmacology, 6(1). Available at: [Link]
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Puranik, S. B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(2), 529-536. Available at: [Link]
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A Comparative Study of Methyl-Substituted Biphenyl Methanol Isomers: A Guide for Researchers and Drug Development Professionals
The biphenyl methanol scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. The introduction of a methyl group to this framework, creating various isomers, allows for fine-tuning of the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth comparative analysis of four key isomers: 2-methyl-3-biphenylmethanol, 4'-methyl-4-biphenylmethanol, 3'-methyl-3-biphenylmethanol, and the parent compound, 4-biphenylmethanol. We will explore their synthesis, physicochemical properties, spectroscopic signatures, and the intriguing stereochemical phenomenon of atropisomerism, offering practical insights for researchers in drug discovery and development.
The Strategic Importance of Methyl Substitution
The seemingly simple addition of a methyl group can profoundly impact a molecule's behavior. In drug design, methylation is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. A methyl group can influence a molecule's conformation, introduce steric hindrance to prevent unwanted metabolic reactions, and enhance binding to biological targets through hydrophobic interactions. The position of the methyl group on the biphenyl ring system dictates its spatial orientation and, consequently, its effect on the overall molecular properties.
Physicochemical Properties: A Comparative Overview
The position of the methyl group significantly influences the physical properties of biphenyl methanol isomers, affecting their melting points, boiling points, and solubility. These parameters are critical for designing synthetic routes, purification strategies, and formulation development.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Methyl-3-biphenylmethanol | C₁₄H₁₄O | 198.26 | 73-76[1] | 330.9 (Predicted)[1] | Slightly soluble in chloroform and methanol; insoluble in water.[1][2][3] | |
| 4'-Methyl-4-biphenylmethanol | C₁₄H₁₄O | 198.26 | 101-105[4] | Not available | Soluble in ethanol and benzene; insoluble in water.[4] | |
| 3'-Methyl-3-biphenylmethanol | C₁₄H₁₄O | 198.26 | Not available | Not available | Not available | |
| 4-Biphenylmethanol | C₁₃H₁₂O | 184.23 | 96-100[5] | 184 (at 11 mmHg)[5] | Soluble in acetone (25 mg/mL), miscible with benzene and ethanol.[1][2] |
Note: Data for 3'-methyl-3-biphenylmethanol is less readily available in public databases, highlighting a potential area for further experimental investigation.
Synthesis Strategies: Building the Biphenyl Core
The synthesis of methyl-substituted biphenyl methanols predominantly relies on two powerful and versatile reactions in organic chemistry: the Suzuki-Miyaura cross-coupling and the Grignard reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a favored method for constructing biaryl systems.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from a known procedure for the synthesis of 2-methyl-3-biphenylmethanol.[6]
-
Reactant Preparation: In a round-bottom flask, combine (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 20.2 mg, 25.0 µmol).
-
Solvent Addition: Add ethanol (3.3 mL) and toluene (10 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas, such as argon, to remove oxygen.
-
Base Addition: Add a 2M aqueous solution of sodium bicarbonate (10 mL).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 3 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and wash with a saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent to yield 2-methyl-3-biphenylmethanol as a white solid.
Grignard Reaction: A Classic Approach
The Grignard reaction provides an alternative route to biphenyl methanols, particularly when the corresponding aryl halides are readily available. This organometallic reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound.
This generalized protocol outlines the synthesis of 4-biphenylmethanol via a Grignard reaction.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 4-bromobiphenyl in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent, 4-biphenylylmagnesium bromide.
-
Reaction with Formaldehyde: Cool the Grignard reagent in an ice bath and slowly add a source of formaldehyde, such as paraformaldehyde, suspended in anhydrous diethyl ether.
-
Hydrolysis: After the addition is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Spectroscopic Showdown: Differentiating the Isomers
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. Each methyl-substituted biphenyl methanol isomer exhibits a unique fingerprint in its NMR, IR, and mass spectra due to the distinct electronic environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms. The chemical shifts of the methyl and carbinol protons, as well as the aromatic protons, provide key information for distinguishing between the isomers.
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| 2-Methyl-3-biphenylmethanol | ~2.25 (s, 3H, -CH₃), ~4.78 (s, 2H, -CH₂OH), 7.20-7.47 (m, 8H, Ar-H)[6] | ~15.9 (-CH₃), ~64.1 (-CH₂OH), 125.6, 126.8, 128.1, 129.5, 133.6, 139.2, 142.1, 142.9 (Ar-C)[6] |
| 4'-Methyl-4-biphenylmethanol | ~2.40 (s, 3H, -CH₃), ~4.72 (s, 2H, -CH₂OH), 7.20-7.60 (m, 8H, Ar-H) | ~21.1 (-CH₃), ~65.1 (-CH₂OH), 126.9, 127.0, 128.7, 129.5, 137.0, 138.5, 141.2 (Ar-C) |
| 4-Biphenylmethanol | ~4.69 (s, 2H, -CH₂OH), 7.33-7.58 (m, 9H, Ar-H)[7] | ~65.1 (-CH₂OH), 127.1, 127.3, 127.4, 128.8, 139.9, 140.7, 140.9 (Ar-C)[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. All isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹. For 2-methyl-3-biphenylmethanol, characteristic peaks have been reported at 3350 (O-H), 3049 (Ar C-H), 1600, 1465 (Ar C=C), and 1050 (C-O) cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all the methyl-substituted isomers (C₁₄H₁₄O), the molecular ion peak (M⁺) would be expected at m/z 198. The fragmentation patterns can help differentiate the isomers. For instance, the loss of a hydroxyl radical (·OH) or a water molecule (H₂O) is a common fragmentation pathway for alcohols. The biphenyl core is relatively stable, so fragmentation will likely involve the substituents.
Atropisomerism: A Consequence of Steric Hindrance
A fascinating aspect of substituted biphenyls is the potential for atropisomerism, a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings.[9] This phenomenon is particularly relevant for ortho-substituted biphenyls, where bulky groups can sterically hinder free rotation.
Caption: Atropisomerism in ortho-substituted biphenyls arises from a high energy barrier to rotation around the central C-C bond, leading to stable, non-superimposable mirror images.
For 2-methyl-3-biphenylmethanol, the presence of the methyl group in the ortho position to the biphenyl linkage introduces steric strain that can restrict rotation. If the rotational barrier is sufficiently high, the molecule can exist as a pair of stable enantiomers (atropisomers) at room temperature.[4] The study of the rotational barrier in such systems is crucial in drug development, as different atropisomers can exhibit distinct pharmacological activities. In contrast, the meta- and para-substituted isomers (3'-methyl-3-biphenylmethanol and 4'-methyl-4-biphenylmethanol) and the parent 4-biphenylmethanol do not have ortho substituents and therefore do not exhibit atropisomerism.
Applications in Drug Discovery and Materials Science
Methyl-substituted biphenyl methanols are valuable intermediates in the synthesis of a wide range of functional molecules.
-
2-Methyl-3-biphenylmethanol: This isomer is a key intermediate in the synthesis of the pyrethroid insecticide Bifenthrin.[1] It also serves as a building block for the preparation of certain PD-L1 inhibitors, which are a class of checkpoint inhibitors used in cancer immunotherapy.[1]
-
4'-Methyl-4-biphenylmethanol and other isomers: The biphenyl methanol moiety is a common structural motif in various biologically active compounds. These isomers can be used as starting materials for the synthesis of angiotensin II receptor antagonists, which are used to treat hypertension.[10] Additionally, the rigid biphenyl core makes these compounds suitable for the development of liquid crystals and other advanced materials.[11] The methyl group can be used to fine-tune the mesomorphic properties of these materials.
Conclusion
The methyl-substituted biphenyl methanol isomers represent a versatile class of compounds with significant potential in both medicinal chemistry and materials science. The position of the methyl group has a profound impact on their physicochemical properties and stereochemistry, offering a powerful tool for molecular design. A thorough understanding of their synthesis, characterization, and the unique phenomenon of atropisomerism is essential for harnessing their full potential in the development of new drugs and functional materials. This guide provides a foundational framework for researchers and scientists working with these valuable building blocks.
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GNEE. (n.d.). China 4-Biphenylmethanol Or Biphenyl-4-methanol CAS 3597-91-9 Manufacturers Suppliers Factory. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]
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PubChem. (n.d.). [1,1'-Biphenyl]-3-methanol, 2-methyl-. Retrieved from [Link]
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Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
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National Institutes of Health. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately and reliably measure its purity, concentration, and stability is non-negotiable. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—and outlines a robust framework for their cross-validation.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary to establish scientifically sound and defensible analytical methods.
The Foundation: The Analytical Validation Framework
Before comparing techniques, it is crucial to understand the universal principles of method validation. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide the global standard for this process.[1][2] A validated method ensures data integrity and is a prerequisite for regulatory acceptance.[3] The core validation characteristics that will be assessed for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of agreement between a measured value and an accepted reference value or a true value.[4]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4]
The validation process is a structured approach to confirm that the chosen analytical method is fit for its intended purpose.[4]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (CAS No. 79757-92-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory requirements with field-proven best practices to ensure personnel safety and environmental protection.
Core Principle: Hazard Characterization and Waste Determination
Proper disposal begins with a thorough understanding of the material's hazards. While comprehensive toxicological data for this compound is not widely available, the fundamental principle of laboratory safety dictates that any compound with limited hazard information should be handled as hazardous waste[1][2]. Structural analogues, such as other substituted biphenyls and benzyl alcohols, can exhibit properties including skin/eye irritation and aquatic toxicity[3][4].
Therefore, all waste streams containing this compound, regardless of concentration, must be managed as hazardous chemical waste. This aligns with the Resource Conservation and Recovery Act (RCRA) requirement for waste generators to perform a "waste determination" before disposal[5][6].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 79757-92-9 | [7][8] |
| Molecular Formula | C₁₄H₁₄O | [7][8] |
| Molecular Weight | 198.26 g/mol | [7][8] |
| Synonyms | (4'-Methylbiphenyl-4-yl)-methanol, 4-(4-methylphenyl)benzyl alcohol | [7] |
| Assumed Hazards | Potential skin/eye irritant, potential environmental hazard (aquatic toxicity) | Precautionary Principle |
Waste Stream Management: Segregation and Collection Protocol
Effective waste management hinges on proper segregation at the point of generation to prevent dangerous chemical reactions and to facilitate compliant disposal[9][10].
Step 1: Identify the Waste Form Determine if the waste is neat solid, a dilute or concentrated solution, or contaminated labware.
Step 2: Segregate the Waste
-
Classification: This compound is a non-halogenated organic solid .
-
Action: Collect all waste containing this compound in a waste container designated for non-halogenated organic waste.
-
Critical Precaution: Do NOT mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents[10].
Step 3: Collect the Waste
-
Solid Waste: Collect unadulterated powder or residual solid directly into the designated waste container.
-
Liquid Waste: Solutions containing the compound (e.g., from reaction workups or chromatography) should be collected in a container designated for non-halogenated organic liquid waste.
-
Contaminated Materials: Personal protective equipment (PPE) like gloves, absorbent paper, and weighing boats contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag or container designated as solid hazardous waste[11][12].
Containerization and Labeling: The Foundation of Compliance
Regulatory compliance and safety depend on using the correct containers and labels.
Container Requirements:
-
Compatibility: The container must be chemically compatible with the waste. For most organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate[1][11]. Avoid metal containers for any waste stream that may have corrosive properties[11].
-
Integrity: The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid[6][10].
-
Status: The container must be kept closed at all times except when actively adding waste[1][13]. This prevents the release of vapors and potential spills.
Labeling Protocol: Every waste container must be labeled the moment the first drop of waste is added[14]. The label must be fully completed and legible.
Essential Label Information:
-
The words "HAZARDOUS WASTE" [6].
-
Full Chemical Names: List all constituents, including solvents. Avoid abbreviations or chemical formulas[14]. For example: "this compound, Methanol, Dichloromethane".
-
Approximate Percentages: Estimate the percentage of each component.
-
Hazard Characteristics: Check all applicable boxes (e.g., Ignitable, Toxic).
-
Generator Information: Name and laboratory of the responsible individual.
On-Site Storage in Satellite Accumulation Areas (SAAs)
Labs must store hazardous waste in a designated Satellite Accumulation Area (SAA), which is the location at or near the point of generation and under the control of the operator[1].
SAA Requirements:
-
Location: The SAA must be close to where the waste is generated[11].
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart[1].
-
Oversight: The area must be under the direct supervision of laboratory personnel[11].
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain potential leaks or spills[13].
Once a container is full or the 55-gallon limit is reached, it must be moved to the central storage area within three calendar days for pickup[1].
Final Disposal Pathway: A Step-by-Step Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. Under RCRA, the waste generator is responsible for the waste from "cradle to grave"[15].
Prohibited Disposal Methods:
-
Drain Disposal: It is strictly forbidden to dispose of this chemical down the sink[9][13]. This can contaminate waterways and damage aquatic ecosystems.
-
Trash Disposal: Do not discard the chemical or contaminated materials in the regular trash.
-
Evaporation: Intentionally allowing waste to evaporate in a fume hood is not a compliant disposal method[13][14].
Recommended Disposal Method: The standard and accepted disposal method for non-halogenated organic compounds is incineration at a permitted hazardous waste facility[2]. This process destroys the compound at high temperatures, converting it to less harmful substances. Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed vendor for this service.
Disposal Workflow Diagram
Spill Management and Glassware Decontamination
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, chemical-resistant gloves), contain and absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled hazardous waste container for disposal.
Glassware Decontamination:
-
Thoroughly empty the container of all free-flowing material.
-
The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste[13].
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste[13]. Given the unknown toxicity of this compound, a conservative approach of collecting the first two or three rinses is recommended.
-
After the initial rinses are collected as waste, the glassware can be washed normally.
By adhering to these procedures, laboratory professionals can ensure the safe, responsible, and compliant management of this compound waste, protecting themselves, their colleagues, and the environment.
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Navigating the Unknown: A Practical Guide to Personal Protective Equipment for (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol
In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. Among these is (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol (CAS No. 79757-92-9), a biphenyl derivative with potential applications in organic synthesis.[1][2] While its structural analogues are common, specific toxicological data for this compound remains largely uninvestigated.[3] This guide provides a comprehensive framework for the safe handling of this compound, emphasizing a cautious and proactive approach to personal protective equipment (PPE) in the absence of complete hazard information. Our goal is to empower researchers with the knowledge to manage risk effectively, ensuring both personal safety and data integrity.
Understanding the Hazard Profile: A Case for Prudent Practice
A thorough review of available safety data reveals a significant gap in the specific toxicological properties of this compound. A Safety Data Sheet (SDS) from one supplier identifies the compound but lacks detailed hazard classification.[4] Another SDS for a structurally similar isomer, 2-Methyl-[1,1'-biphenyl]-3-methanol, explicitly states, "Caution! To the best of our knowledge the toxicological properties of this material have not been thoroughly investigated."[3] Conversely, SDSs for related compounds like 4-Methylbiphenyl and 4-Biphenylmethanol suggest they are not classified as hazardous under current OSHA standards.[5][6]
This ambiguity necessitates a risk-based approach. In the absence of definitive data, we must treat this compound as a substance with unknown potential for skin and eye irritation, as well as respiratory effects if inhaled as a dust. Therefore, the selection of PPE should be conservative, providing a robust barrier against potential exposure routes.
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for various laboratory tasks involving this compound. The guiding principle is to minimize all potential routes of exposure: dermal, ocular, and inhalation.
| Laboratory Task | Minimum Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Standard laboratory coat- Nitrile gloves (or other chemically resistant gloves)- ANSI-approved safety glasses with side shields | To prevent skin contact with the solid compound and protect eyes from airborne particulates. |
| Dissolving in Solvents | - Standard laboratory coat- Nitrile gloves (or other chemically resistant gloves)- Chemical splash goggles | To protect against accidental splashes of the chemical solution which could cause eye irritation. |
| Running Reactions and Work-up | - Standard laboratory coat- Nitrile gloves (or other chemically resistant gloves)- Chemical splash goggles- Use of a certified chemical fume hood | To provide a contained environment, minimizing inhalation of any potential vapors from the reaction mixture and protecting from splashes. |
| Handling Large Quantities (>10g) | - Standard laboratory coat- Nitrile gloves (or other chemically resistant gloves)- Chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator for dusts) | For enhanced facial and respiratory protection when the potential for significant aerosolization or splashing is increased. |
| Spill Cleanup | - Standard laboratory coat- Nitrile gloves (or other chemically resistant gloves)- Chemical splash goggles- Respiratory protection (as needed based on spill size and location) | To ensure adequate protection during the management of a release, where exposure potential is higher. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.
-
Goggles/Face Shield: Put on safety glasses, goggles, or a face shield. Adjust for a secure and comfortable fit.
-
Gloves: Select the appropriate size and type of gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.
-
Goggles/Face Shield: Remove by handling the headband or side arms. Avoid touching the front surface. Place in a designated area for cleaning and disinfection.
-
Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward. Place it in a designated laundry container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when manipulating the solid or its solutions.[3]
-
Avoid creating dust when handling the solid material.
-
Use appropriate tools (spatulas, weigh boats) to handle the chemical.
-
Ensure all containers are clearly and accurately labeled.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep up the solid material or absorb the solution. Place the waste in a sealed, labeled container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor or safety officer.
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and spill clean-up materials, should be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3] One suggested method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[3]
Conclusion
While this compound is not currently classified as a hazardous substance, the lack of comprehensive toxicological data warrants a cautious and proactive approach to safety. By adhering to the PPE recommendations, handling procedures, and disposal plans outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. The principles of sound scientific practice demand that we treat substances with unknown properties with the utmost respect and care.
References
-
PubChem. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
